1-Dodecylimidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-dodecylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(18)16-15(17)19/h2-13H2,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWNCNSXOZBQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234562 | |
| Record name | 1-Dodecylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85391-28-2 | |
| Record name | 1-Dodecyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecylimidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-dodecylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Dodecylimidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Dodecylimidazolidine-2,4-dione, a long-chain N-substituted hydantoin derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into two primary, field-proven synthetic strategies: the direct N1-alkylation of the hydantoin scaffold and the construction of the heterocyclic ring from dodecyl isocyanate. The guide offers a detailed examination of the underlying reaction mechanisms, causality behind experimental choices, and step-by-step protocols for each pathway. All methodologies are presented as self-validating systems, supported by in-text citations to authoritative sources.
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in medicinal chemistry. Hydantoin derivatives exhibit a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The substitution pattern on the hydantoin ring is crucial in determining the pharmacological profile of the molecule. Specifically, N-alkylation can significantly modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This compound, with its long alkyl chain at the N1 position, is a lipophilic derivative with potential applications in areas requiring enhanced membrane permeability or specific hydrophobic interactions.
This guide will explore the two most prominent and scientifically sound pathways for the synthesis of this compound.
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations.
Pathway 1: Direct N1-Alkylation of Imidazolidine-2,4-dione
This pathway involves the direct attachment of the dodecyl group to the N1 position of a pre-existing hydantoin ring. The primary challenge in this approach is achieving regioselectivity. The hydantoin ring possesses two nitrogen atoms, N1 and N3, both of which can be alkylated. The proton on the N3 imide nitrogen is generally more acidic than the proton on the N1 amide nitrogen, leading to preferential alkylation at the N3 position under standard basic conditions.
However, recent advancements have demonstrated that N1-selectivity can be achieved by carefully selecting the base and solvent system.[1] The use of potassium bases, such as potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[1] This selectivity is attributed to the coordination of the potassium cation with the oxygen atoms of the hydantoin ring, sterically hindering the N3 position and directing the alkylating agent to the N1 nitrogen.
Mechanism of N1-Selective Alkylation:
The reaction proceeds via the deprotonation of the hydantoin ring by the strong potassium base to form a potassium hydantoinate salt. This salt exists in equilibrium between the N1- and N3-anions. The coordination of the large potassium cation to the carbonyl oxygens favors the formation of the N1-anion, which then acts as a nucleophile, attacking the electrophilic carbon of the dodecyl bromide in an SN2 reaction to yield the desired this compound.
Figure 2: Ring Formation Synthesis Workflow. This diagram outlines the synthesis of the target molecule starting from dodecyl isocyanate and a glycine derivative.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of N-substituted hydantoins and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N1-Alkylation of Imidazolidine-2,4-dione
This protocol is based on the N1-selective alkylation method described by Fukuda et al. [1] Materials and Reagents:
-
Imidazolidine-2,4-dione (Hydantoin)
-
Potassium tert-butoxide (t-BuOK)
-
1-Bromododecane (Dodecyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add imidazolidine-2,4-dione (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1-bromododecane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Ring Formation from Dodecyl Isocyanate
This protocol is adapted from the general synthesis of N-substituted hydantoins from isocyanates and amino acid esters. [2] Materials and Reagents:
-
Dodecyl isocyanate
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (e.g., 6 M HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step A: Synthesis of N-Dodecyl-N'-(ethoxycarbonylmethyl)urea
-
Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the suspension to 0 °C.
-
Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amino ester. Stir for 15 minutes.
-
Slowly add a solution of dodecyl isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ureido intermediate. This intermediate can often be used in the next step without further purification.
Step B: Cyclization to this compound
-
To the crude N-Dodecyl-N'-(ethoxycarbonylmethyl)urea, add a solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, neutralize the reaction mixture with a saturated NaHCO₃ solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.
Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Pathway 1: N1-Alkylation | Pathway 2: Ring Formation |
| Starting Materials | Imidazolidine-2,4-dione, 1-Bromododecane | Dodecyl isocyanate, Glycine ethyl ester HCl |
| Key Reagents | Potassium tert-butoxide, THF | Triethylamine, HCl |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Reaction Time | 12 - 24 hours | 8 - 14 hours (total) |
| Reported Yield | Moderate to Good (50-70%) | Good to Excellent (60-85%) |
| Purification Method | Column Chromatography | Recrystallization / Column Chromatography |
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic routes: direct N1-alkylation of the hydantoin core and a de novo ring construction from dodecyl isocyanate. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations associated with handling isocyanates. The N1-alkylation route offers a more convergent approach, while the ring formation pathway may provide higher overall yields. Both methods, when executed with precision and adherence to established chemical principles, provide viable access to this important lipophilic hydantoin derivative for further investigation in pharmaceutical and materials science applications.
References
-
Muccioli, G. G., Poupaert, J. H., Wouters, J., Norberg, B., Poppitz, W., Scriba, G. K., & Lambert, D. M. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307. [Link]
-
Hatem, K. J., & Mohamned, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 6(S4), 1123-1130. [Link]
-
Fukuda, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Simonsen, J. L. (1918). The formation of hydantoins from the ureides of α-keto-acids. Journal of the Chemical Society, Transactions, 113, 799-805. [Link]
-
Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave assisted solid support synthesis of a novel class of spiro[indole-hydantoin] derivatives. Journal of Fluorine Chemistry, 127(6), 745-749. [Link]
-
Keenan, T., & Jean, A. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. [Link]
-
Rondestvedt Jr, C. S. (1961). Synthesis of 1-Substituted Hydantoins from Amino Acids. The Journal of Organic Chemistry, 26(7), 2247-2253. [Link]
-
López-Cerezo, S., & Brossi, A. (1998). A new synthesis of 1-substituted 5,5-diphenylhydantoins. Tetrahedron Letters, 39(31), 5583-5586. [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Dodecylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecylimidazolidine-2,4-dione, also known as 1-dodecylhydantoin, is a derivative of the hydantoin heterocyclic ring system. The hydantoin moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds, including anticonvulsants like phenytoin.[1][2] The introduction of a long alkyl chain, such as the dodecyl group, at the N-1 position significantly increases the lipophilicity of the molecule, suggesting potential applications in areas requiring enhanced membrane permeability or interaction with hydrophobic biological targets. This guide provides an in-depth overview of the synthesis, and key physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization. Given the limited availability of specific experimental data for this compound, this document emphasizes established analytical protocols and expected properties based on structurally related long-chain N-alkylhydantoins.
Molecular Structure and Basic Information
-
IUPAC Name: this compound[3]
-
Synonyms: 1-Dodecylhydantoin, 1-N-Lauryl hydantoin[3]
-
CAS Number: 85391-28-2[3]
-
Molecular Formula: C₁₅H₂₈N₂O₂[3]
-
Molecular Weight: 268.39 g/mol [3]
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a common and effective method for the synthesis of N-alkylated hydantoins involves the alkylation of a pre-formed hydantoin ring. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A two-step process is proposed for the synthesis of this compound. The first step involves the synthesis of the parent hydantoin ring, followed by N-alkylation with a dodecyl halide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Hydantoin
-
Dissolve glycine in water and add potassium cyanate.
-
Heat the mixture to form the hydantoic acid intermediate.
-
Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) and reflux to induce cyclization to hydantoin.[1]
-
Cool the reaction mixture and collect the precipitated hydantoin by filtration.
-
Wash the product with cold water and dry under vacuum.
Step 2: N-Alkylation to this compound
-
Dissolve the synthesized hydantoin in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydantoin nitrogen.
-
Add 1-dodecyl bromide to the reaction mixture.
-
Heat the mixture with stirring to facilitate the nucleophilic substitution reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Physicochemical Properties and Characterization
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Method |
| XLogP3-AA | 4.7 | Computed[3] |
Discussion: The computed XLogP3-AA value of 4.7 indicates that this compound is a highly lipophilic compound. This is expected due to the presence of the long C12 alkyl chain. This high lipophilicity suggests good membrane permeability but may also lead to poor aqueous solubility and potential for non-specific binding.
Experimental Determination of LogP (Shake-Flask Method)
-
Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.
-
Equilibrate the mixture by shaking at a constant temperature.
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility
The solubility of a compound in aqueous and organic solvents is fundamental to its formulation and biological activity.
Expected Solubility Profile:
-
Aqueous Solubility: Expected to be very low due to the high lipophilicity.
-
Organic Solvent Solubility: Expected to be soluble in non-polar to moderately polar organic solvents such as squalane, n-octane, chloroform, and ethyl acetate.[2]
Experimental Protocol for Aqueous Solubility Determination
-
Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibrate the suspension at a constant temperature with continuous agitation for a defined period (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Melting Point
The melting point provides an indication of the purity and crystalline nature of a compound.
Expected Melting Point: For long-chain N-alkylhydantoins, the melting point is influenced by the length of the alkyl chain. While no specific experimental value is available for the C12 derivative, it is expected to be a solid at room temperature with a distinct melting point. For comparison, the parent imidazolidine-2,4-dione has a melting point of 218-220 °C.[4]
Experimental Protocol for Melting Point Determination
-
Place a small, dry sample of the purified compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a controlled rate and observe the temperature range over which the solid melts to a clear liquid.
-
The melting point range should be narrow for a pure compound.
Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding. The hydantoin ring contains two amide-like protons, with the N-3 proton being the more acidic.
Expected pKa: The pKa of the N-3 proton in the hydantoin ring is typically in the range of 8-10. The N-1 dodecyl substituent is not expected to significantly alter this value.
Caption: Ionization equilibrium of the hydantoin N-3 proton.
Experimental Protocol for pKa Determination (Potentiometric Titration)
-
Dissolve a known amount of this compound in a suitable co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic methods are essential for structural elucidation and confirmation of purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the dodecyl chain protons (triplet for the terminal methyl group, multiplets for the methylene groups), and signals for the methylene protons of the hydantoin ring. The N-H proton signal would also be present. |
| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the methylene carbon of the ring, and the carbons of the dodecyl chain. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (two distinct bands for the carbonyl groups), and C-H stretching of the alkyl chain. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (268.39 g/mol ). |
General Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of the target compound.
Applications in Drug Development
The unique physicochemical profile of this compound, characterized by a polar hydantoin head group and a long lipophilic tail, makes it an interesting candidate for several applications in drug development:
-
Antimicrobial Agents: The amphiphilic nature of the molecule could facilitate interaction with and disruption of bacterial cell membranes.
-
Quorum Sensing Inhibitors: Derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of bacterial virulence factor production.[5]
-
Organogelators: Long-chain N-alkylhydantoins have been shown to act as organogelators, which could have applications in drug delivery systems for topical or sustained-release formulations.[2]
Conclusion
This compound is a lipophilic derivative of the medicinally important hydantoin scaffold. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis and physicochemical characterization based on established scientific principles and data from analogous compounds. The protocols and expected values detailed herein offer a robust starting point for researchers and drug development professionals interested in exploring the potential of this and other long-chain N-alkylhydantoins.
References
-
Synthesis, NMR analysis and applications of isotope-labelled hydantoins. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. Available at: [Link]
-
N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. MDPI. Available at: [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available at: [Link]
-
1-Cyclopropylimidazolidine-2,4-dione | C6H8N2O2. PubChem. Available at: [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences. Available at: [Link]
-
Hydantoin – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. CORE. Available at: [Link]
-
1-((3-(5-Nitrofuran-2-yl)allylidene)-amino)imidazolidine-2,4-dione | C10H8N4O5. PubChem. Available at: [Link]
-
1-Phenylimidazolidine-2,4-dione | C9H8N2O2. PubChem. Available at: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Center for Biotechnology Information. Available at: [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Available at: [Link]
-
Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc. Available at: [Link]
-
Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. ACS Publications. Available at: [Link]
-
Thiazolidine-2,4-diones: progress towards multifarious applications. PubMed. Available at: [Link]
-
Synthesis of hydantoins with hypnotic properties. The University of Texas at Austin. Available at: [Link]
-
1-Dodecyl-2,4-imidazolidinedione | C15H28N2O2. PubChem. Available at: [Link]
-
5,5-Dibenzylimidazolidine-2,4-dione | C17H16N2O2. PubChem. Available at: [Link]
-
3,5-Diphenylimidazolidine-2,4-dione | C15H12N2O2. PubChem. Available at: [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. Available at: [Link]
-
5-Isopropylimidazolidine-2,4-dione monohydrate. National Center for Biotechnology Information. Available at: [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed Central. Available at: [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available at: [Link]
-
1-(4-Chlorophenyl)imidazolidine-2,4-dione | C9H7ClN2O2. PubChem. Available at: [Link]
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Dodecyl-2,4-imidazolidinedione | C15H28N2O2 | CID 3020628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]
- 5. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Dodecylimidazolidine-2,4-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Dodecylimidazolidine-2,4-dione, a molecule of interest within the broader class of N-substituted hydantoins. While specific research on this particular derivative is emerging, this document synthesizes established knowledge of the imidazolidine-2,4-dione scaffold and long-chain alkyl substitutions to provide a foundational understanding for researchers in drug discovery and materials science.
Core Compound Identity and Structure
Chemical Name: this compound
CAS Number: 85391-28-2
Molecular Formula: C₁₅H₂₈N₂O₂
The foundational structure of this compound is the hydantoin ring, a five-membered heterocycle containing two nitrogen atoms. In this derivative, a dodecyl group, a twelve-carbon alkyl chain, is attached to the nitrogen at the 1-position. This long alkyl chain imparts significant lipophilicity to the molecule, a key determinant of its physicochemical properties and biological activity.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through a two-step process: the formation of the core imidazolidine-2,4-dione (hydantoin) ring, followed by N-alkylation.
Formation of the Imidazolidine-2,4-dione Scaffold
A well-established method for synthesizing the hydantoin ring is the Bucherer-Bergs reaction.[1] This multicomponent reaction offers a straightforward route from a carbonyl compound, an ammonium salt, and a cyanide source.[1]
Caption: Generalized workflow for the Bucherer-Bergs synthesis of the hydantoin core.
N-Alkylation of Imidazolidine-2,4-dione
The introduction of the dodecyl chain at the N1 position is typically achieved through nucleophilic substitution. The hydantoin ring possesses two nitrogen atoms that can potentially be alkylated. However, the N3 proton is more acidic and is preferentially deprotonated, leading to initial reaction at this site. To achieve selective N1-alkylation, a common strategy involves the protection of the N3 position, followed by alkylation at N1 and subsequent deprotection. A more direct approach involves careful control of reaction conditions.
A plausible synthetic route involves the direct N-alkylation of the pre-formed imidazolidine-2,4-dione ring with 1-bromododecane under basic conditions. Phase-transfer catalysis is an effective method for this type of alkylation.[2]
Caption: Proposed workflow for the N-alkylation of imidazolidine-2,4-dione.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of N-alkylated hydantoins and can be adapted for the synthesis of this compound.[2]
Materials:
-
Imidazolidine-2,4-dione
-
1-Bromododecane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of imidazolidine-2,4-dione (1 equivalent) and TBAB (0.02 equivalents) in toluene, add a 50% w/w aqueous solution of KOH.
-
Add 1-bromododecane (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 268.42 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on the parent hydantoin structure.[3] |
| Melting Point | Lower than the parent hydantoin | The long alkyl chain will disrupt the crystal lattice, lowering the melting point. |
| Solubility | Poorly soluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, ethyl acetate) | The hydrophobic dodecyl chain will govern solubility. |
| LogP | High | The octanol-water partition coefficient will be high due to the lipophilic nature of the molecule.[4] |
Potential Biological Activities and Applications in Drug Development
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[5][6] The introduction of a long alkyl chain, such as a dodecyl group, is known to impart or enhance antimicrobial and antifungal activities in various heterocyclic compounds.[7]
Antimicrobial and Antifungal Potential
N-dodecyl heterocyclic compounds have been shown to inhibit the growth of a broad spectrum of microorganisms.[7] The proposed mechanism of action for such lipophilic compounds often involves the disruption of the microbial cell membrane. The long alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[8]
Derivatives of imidazolidine-2,4-dione have been reported to possess moderate antibacterial and weak antifungal activity.[3][9] It is plausible that the addition of the dodecyl chain to the hydantoin scaffold could enhance these properties, making this compound a candidate for investigation as a novel antimicrobial or antifungal agent.
Other Potential Therapeutic Areas
Given the diverse biological activities of the hydantoin core, this compound could be explored for other therapeutic applications. The lipophilicity imparted by the dodecyl chain may influence its ability to cross biological membranes, potentially affecting its pharmacokinetic profile and suitability for targeting intracellular processes. Further research is warranted to explore its potential as an anticancer, anti-inflammatory, or neuroactive agent.[6]
Future Research Directions
The field of N-alkylated imidazolidine-2,4-diones is ripe for exploration. For this compound, the following areas represent key next steps for the research community:
-
Optimization of Synthesis: Development of a high-yield, scalable, and cost-effective synthetic route.
-
Comprehensive Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and LogP.
-
In Vitro Biological Screening: Systematic evaluation of its antimicrobial and antifungal activity against a panel of clinically relevant pathogens. Determination of Minimum Inhibitory Concentrations (MICs) is crucial.
-
Mechanism of Action Studies: Elucidation of the molecular mechanism by which it exerts its biological effects, particularly its interaction with microbial cell membranes.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-alkyl-imidazolidine-2,4-diones with varying alkyl chain lengths to understand the relationship between structure and biological activity.
Conclusion
This compound is a molecule with significant untapped potential. Its synthesis is achievable through established chemical methodologies, and its structure suggests a promising profile as a bioactive agent, particularly in the realm of antimicrobial and antifungal research. This technical guide serves as a foundational resource to stimulate further investigation into this and related compounds, with the ultimate goal of developing novel therapeutic agents and advanced materials.
References
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Ahmad, I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC. [Link]
-
de Oliveira, C. S. A., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2022). PMC. [Link]
-
Miyazaki, S., et al. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Physical descriptors of different Hydantoin structures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Antibacterial activity of synthetic N-heterocyclic oxidizing compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2017). PMC. [Link]
-
(PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. [Link]
-
N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. (2018). MDPI. [Link]
-
N-DODECYL HETEROCYCLIC COMPOUNDS USEFUL AS INDUSTRIAL MICROBICIDES AND PRESERVATIVES. (1997). European Patent Office. [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed. [Link]
-
(PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. (2022). ScienceScholar. [Link]
-
The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. (2023). PubMed. [Link]
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A.
-
Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Physical descriptors of different Hydantoin structures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2013). PMC. [Link]
-
Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. (2020). Organic Letters. [Link]
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (n.d.). PubMed. [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
biological activity of 1-Dodecylimidazolidine-2,4-dione derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Dodecylimidazolidine-2,4-dione and Related Derivatives
Abstract
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the biological activities associated with these derivatives, with a particular focus on the 1-dodecyl substituted analogue. The introduction of a long lipophilic alkyl chain, such as dodecyl, at the N-1 position is a key structural modification hypothesized to significantly influence membrane permeability and interaction with hydrophobic biological targets. This guide synthesizes current knowledge, explains the causality behind experimental designs, and provides detailed protocols for evaluating the antimicrobial and anticancer potential of this promising class of compounds for researchers, scientists, and drug development professionals.
The Imidazolidine-2,4-dione Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazolidine-2,4-dione ring is a five-membered cyclic ureide that serves as a versatile scaffold in drug discovery.[1] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific interactions with a variety of biological targets. Historically, hydantoin derivatives like Phenytoin have been mainstays in the treatment of epilepsy. However, contemporary research has revealed a much broader pharmacological profile, including potent antimicrobial and cytotoxic activities against cancer cell lines.[1][2][3]
The biological activity of hydantoins is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[4] Modifications at the C-5 and N-1/N-3 positions can tune the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby modulating its therapeutic efficacy and target specificity. The focus on a 1-dodecyl substituent stems from the strategic goal of increasing lipophilicity. A long alkyl chain can enhance the compound's ability to cross biological membranes, a critical step for reaching intracellular targets and a common strategy for improving the efficacy of antimicrobial agents.
This principle of structural modification is often guided by bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity. For instance, the imidazolidine-2,4-dione ring has been investigated as a bioisostere for the thiazolidine-2,4-dione ring, the core of the "glitazone" class of antidiabetic drugs, in an effort to develop new therapeutic agents with potentially different side-effect profiles.[5]
Synthesis of this compound
The synthesis of the core imidazolidine-2,4-dione scaffold can be achieved through several established methods, such as the Bucherer-Bergs reaction, which utilizes an aldehyde or ketone, cyanide, and ammonium carbonate.[1] Subsequent N-alkylation is a standard procedure to introduce the 1-dodecyl chain.
Causality in Synthetic Strategy
The choice of a two-step synthesis (scaffold formation followed by alkylation) provides modularity. It allows for the initial creation of a diverse library of C-5 substituted hydantoins, each of which can then be alkylated with various alkyl halides to probe structure-activity relationships systematically. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is crucial for the N-alkylation step. NaH efficiently deprotonates the N-1 position of the hydantoin ring, creating a potent nucleophile that readily attacks the electrophilic carbon of 1-bromododecane in an SN2 reaction. DMF is an ideal solvent as it solubilizes both the polar hydantoin salt and the nonpolar alkyl halide, facilitating the reaction.
Experimental Protocol: Synthesis via N-Alkylation
-
Deprotonation: To a solution of the parent imidazolidine-2,4-dione (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Stirring: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.
-
Alkylation: Add 1-bromododecane (1.2 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Antimicrobial and Antifungal Activity
Various imidazolidine-2,4-dione derivatives have been reported to exhibit moderate antibacterial and weak antifungal activities.[1][4] The biological activity is highly dependent on the substitution pattern and the microbial species being tested.[4]
Mechanism of Action & Role of the Dodecyl Chain
The precise antimicrobial mechanism of these derivatives is not fully elucidated but is likely multifactorial. For derivatives with a long lipophilic chain like the 1-dodecyl group, a primary hypothesis is the disruption of the bacterial cell membrane integrity. The dodecyl chain can intercalate into the lipid bilayer, altering membrane fluidity and leading to the leakage of essential cellular components and eventual cell death.
A more sophisticated mechanism observed for some hydantoin derivatives is the inhibition of bacterial virulence factors. For example, certain derivatives have been shown to inhibit protease, hemolysin, and pyocyanin production in Pseudomonas aeruginosa, effectively disarming the pathogen without necessarily killing it, which may reduce the selective pressure for developing resistance.[6]
Structure-Activity Relationship (SAR)
The antimicrobial potency of hydantoin derivatives is strongly correlated with their structure.[4]
-
Lipophilicity: Increased lipophilicity, as conferred by the 1-dodecyl group, is expected to enhance antibacterial activity, particularly against Gram-positive bacteria whose cell walls are more permeable to hydrophobic molecules.
-
Fused Ring Systems: Studies have shown that fused bicyclic hydantoin derivatives can exhibit higher inhibitory activity compared to simpler alkyl-substituted ones.[1][4] This suggests that conformational rigidity and specific spatial arrangements of functional groups are also key determinants of activity.
Data Summary: Antimicrobial Activity
The following table summarizes reported Minimum Inhibitory Concentration (MIC) data for related hydantoin structures and provides a projected activity for a 1-dodecyl derivative based on established SAR principles.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference / Rationale |
| 5,5-disubstituted hydantoins | S. aureus | >100 | [1][4] |
| Fused bicyclic hydantoins | S. aureus | 12.5 - 50 | [1][4] |
| Hypothetical 1-Dodecyl Derivative | S. aureus | 25 - 75 | Enhanced lipophilicity is expected to improve activity over simple derivatives. |
| Hypothetical 1-Dodecyl Derivative | E. coli | >100 | Gram-negative outer membrane often poses a barrier to hydrophobic compounds. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and reliable protocol for determining the MIC of an antimicrobial agent.[1][4]
-
Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MMC Determination (Optional): To determine the Minimum Microbicidal Concentration (MMC), take an aliquot from the wells showing no visible growth and plate it on an agar medium. The MMC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
Anticancer Activity
The imidazolidine-2,4-dione scaffold is present in several compounds with significant anticancer activity.[3] Research has shown that derivatives can induce apoptosis and inhibit key signaling pathways involved in tumor proliferation and survival.[7]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for anticancer hydantoins is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two well-validated targets in cancer therapy.[7] Overexpression or mutation of these receptors leads to uncontrolled cell division. Hydantoin derivatives can act as competitive inhibitors in the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which ultimately leads to cell cycle arrest and apoptosis.[7]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of potential anticancer compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Summary: Anticancer Activity (IC₅₀)
The table below presents IC₅₀ values for known cytotoxic imidazolidine-2,4-dione derivatives against common cancer cell lines, providing a benchmark for evaluating new compounds.[7][8]
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| 5,5-diphenylhydantoin Schiff's base (Cpd 24) | MCF-7 (Breast) | 4.92 ± 0.3 | [7] |
| 5,5-diphenylhydantoin Schiff's base (Cpd 24) | HCT-116 (Colon) | 12.83 ± 0.9 | [7] |
| 5,5-diphenylhydantoin Schiff's base (Cpd 13) | MCF-7 (Breast) | 9.58 | [7][8] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | ~1.65 - 2.50 | [8] |
| Hypothetical 1-Dodecyl Derivative | MCF-7 (Breast) | 5 - 20 | The lipophilic chain may enhance cell uptake, potentially leading to potent activity. |
Conclusion and Future Directions
This compound and its related derivatives represent a promising class of compounds with significant therapeutic potential. The core hydantoin scaffold provides a robust platform for chemical modification, while the strategic addition of a lipophilic dodecyl chain at the N-1 position is a rational approach to enhance interactions with biological membranes and hydrophobic target sites. The evidence from related compounds suggests that these derivatives are likely to possess both antimicrobial and anticancer properties.
Future research should focus on the systematic exploration of the structure-activity relationship by synthesizing analogues with varying alkyl chain lengths. Detailed mechanistic studies are required to move beyond membrane disruption hypotheses and identify specific intracellular targets, such as the bacterial enzymes or protein kinases inhibited. Finally, promising candidates identified through in vitro screening must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.
References
-
D. Stankova, et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]
-
D. Stankova, et al. (2019). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Available at: [Link]
-
A. Idhayadhulla, et al. (2021). Biologically active natural imidazolidin-2,4-dione. ResearchGate. Available at: [Link]
-
A. M. Naglah, et al. (2019). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
X. Cheng, et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Semantic Scholar. Available at: [Link]
-
S. Manikandan, et al. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]
-
A. M. Naglah, et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]
-
M. C. de Souza, et al. (2005). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]
-
H. Kumar, et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rjpn.org [rjpn.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-Dodecylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecylimidazolidine-2,4-dione, a derivative of the versatile hydantoin scaffold, represents a compelling area of research in the quest for novel therapeutic agents. While direct studies on this specific molecule are emerging, a comprehensive analysis of its structural analogues provides a strong foundation for understanding its likely mechanism of action. This guide synthesizes current knowledge on imidazolidine-2,4-dione derivatives to propose a primary mechanism centered on antimicrobial activity through membrane disruption, while also exploring potential secondary intracellular targets. We will delve into the causality behind this mechanism, provide detailed experimental protocols for its investigation, and present a framework for future research.
Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazolidine-2,4-dione, or hydantoin, ring is a five-membered heterocyclic motif that has proven to be a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] Its synthetic tractability and ability to be substituted at various positions have allowed for the generation of diverse chemical libraries with activities spanning from anticonvulsants to anticancer agents.[2][3] Notably, the antibiotic nitrofurantoin, a hydantoin derivative, has been in clinical use for decades, highlighting the therapeutic potential of this chemical class.[4][5][6][7] The addition of a long-chain alkyl group, such as the dodecyl tail in this compound, strongly suggests a strategic design choice aimed at modulating its interaction with biological membranes.
The Primary Postulated Mechanism: Membrane-Active Antimicrobial Agent
Based on extensive research into lipidated hydantoin derivatives, the most probable mechanism of action for this compound is the disruption of microbial cell membranes.[4][6][7] This action is analogous to that of naturally occurring host-defense peptides (HDPs).[6][7]
The Amphipathic Nature: A Key to Membrane Interaction
The structure of this compound is inherently amphipathic. The long, hydrophobic dodecyl tail is designed to readily insert into the lipid bilayer of bacterial membranes. Concurrently, the polar imidazolidine-2,4-dione headgroup can interact with the aqueous environment and the charged surface of the membrane. This dual characteristic is crucial for its membrane-destabilizing effects.
A Multi-Step Process of Membrane Disruption
The interaction and subsequent disruption of the bacterial membrane can be conceptualized in the following steps:
-
Electrostatic Attraction and Accumulation: While this compound itself is not charged, many potent antimicrobial hydantoin derivatives incorporate a cationic group to enhance their initial binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).[4][6] Even without a formal charge, the polar nature of the hydantoin ring can facilitate initial interactions.
-
Hydrophobic Insertion and Membrane Perturbation: Following initial association, the dodecyl tail partitions into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to increased membrane fluidity and permeability.
-
Pore Formation and Loss of Integrity: As more molecules of this compound accumulate within the membrane, they can aggregate to form transient pores or channels. This leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
}
Proposed mechanism of bacterial membrane disruption.
Potential Secondary Mechanisms of Action
While membrane disruption is the most likely primary mechanism, the imidazolidine-2,4-dione scaffold is known to interact with various intracellular targets.[8] It is plausible that this compound could exert secondary effects following its entry into the cell, potentially through a dual-action mechanism.[8]
Inhibition of Intracellular Macromolecular Synthesis
Drawing parallels with nitrofurantoin, this compound could potentially interfere with vital cellular processes.[9] Once inside the cell, it or its metabolites might inhibit the synthesis of proteins, DNA, RNA, and cell wall components.[9]
Enzyme Inhibition
Imidazolidine-2,4-dione derivatives have been identified as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against protein tyrosine phosphatase-1B (PTP1B), a key regulator in insulin and leptin signaling.[10] While the dodecyl chain might hinder binding to such specific active sites, this possibility should not be entirely dismissed without experimental validation.
}
Hierarchy of proposed mechanisms of action.
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Objective: To determine the potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Methodology:
-
Prepare a twofold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Membrane Permeabilization Assays
-
Objective: To directly assess the compound's ability to disrupt bacterial membranes.
-
Methodology (using Propidium Iodide and DAPI staining):
-
Treat a mid-logarithmic phase bacterial culture with this compound at its MIC and 2x MIC.
-
At various time points, take aliquots of the bacterial suspension.
-
Stain the cells with DAPI (a membrane-permeable DNA stain that labels all cells) and propidium iodide (PI, a DNA stain that only enters cells with compromised membranes).
-
Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
An increase in the number of PI-positive cells over time indicates membrane damage.[6]
-
Time-Kill Kinetics Assay
-
Objective: To determine the rate at which the compound kills bacteria.
-
Methodology:
-
Inoculate a flask of broth with a standardized bacterial suspension.
-
Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
At regular intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).
-
A rapid reduction in CFU/mL (e.g., a 3-log10 reduction within a few hours) is indicative of a membrane-disrupting mechanism.
-
Quantitative Data Summary
While specific data for this compound is not yet widely published, related lipidated hydantoin derivatives have demonstrated potent antimicrobial activity. For example, some optimized derivatives show MIC values ranging from 6.25 to 25 µg/mL against various bacterial strains.[4]
| Parameter | Typical Range for Lipidated Hydantoins | Significance |
| MIC | 1 - 50 µg/mL | Potency of antimicrobial activity. |
| MBC/MIC Ratio | ≤ 4 | Indicates bactericidal (killing) rather than bacteriostatic (inhibitory) activity. |
| Time to 3-log10 Kill | < 4 hours | Suggests a rapid killing mechanism, often associated with membrane disruption. |
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as a membrane-active antimicrobial agent. Its amphipathic structure, with a long hydrophobic tail, is ideally suited for insertion into and disruption of bacterial lipid bilayers. This proposed mechanism aligns with a growing class of antimicrobial agents that are less prone to the development of resistance compared to traditional antibiotics that target specific enzymes.
Future research should focus on:
-
Validating the membrane disruption mechanism through the experimental protocols outlined above.
-
Investigating potential secondary intracellular targets to determine if the compound possesses a dual mechanism of action.
-
Exploring the antifungal activity of this compound, given the known antifungal properties of the imidazolidine-2,4-dione scaffold.
-
Conducting structure-activity relationship (SAR) studies to optimize the alkyl chain length and modifications to the hydantoin ring for improved potency and selectivity.
By systematically investigating these areas, the full therapeutic potential of this compound and its analogues can be realized, paving the way for the development of a new generation of much-needed antimicrobial agents.
References
- Hu, Y., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents.
- Li, M., et al. (2021).
- Hu, Y., et al. (2017).
- Hu, Y., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed - NIH.
- University of South Florida. (n.d.). Membrane-Active Hydantoin Derivatives as Antibiotic Agents.
- Wang, L., et al. (2013).
- Idhayadhulla, A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
- Šagud, I., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
- Šagud, I., et al. (2018). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
- Cheng, X., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Semantic Scholar.
- Abdel-Wahab, B. F., et al. (2009).
- (N.A.). (N.D.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.
- Abdulrahman, L. K., et al. (2013). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
- Krasavin, M., et al. (2020). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central.
- Kumar, S., et al. (2018).
- (N.A.). (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and... Semantic Scholar.
- (N.A.). (N.D.). Biologically active natural imidazolidin-2,4-dione.
- Kumar, T. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.
- Kumar, H., et al. (2019).
- Kumar, H., et al. (2019).
- Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI.
- Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.
- Sharma, S., et al. (2023). Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. PubMed.
- Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review.
- Kumar, R., & Singh, P. (2015).
- Abdel-Ghani, T. M., et al. (2022).
- Gorsh, M. J., et al. (2011). Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture. PubMed.
- Kumar, T. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
- (N.A.). (N.D.). nitrofurantoin monohydrate/macrocrystals capsule. DailyMed - NIH.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.usf.edu [research.usf.edu]
- 9. DailyMed - NITROFURANTOIN (MONOHYDRATE/MACROCRYSTALS)- nitrofurantoin monohydrate/macrocrystals capsule [dailymed.nlm.nih.gov]
- 10. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-Dodecylimidazolidine-2,4-dione
Introduction
1-Dodecylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, is a molecule of increasing interest within the pharmaceutical and agrochemical research sectors. Its structure, characterized by a polar hydantoin head and a long, nonpolar dodecyl tail, imparts surfactant-like properties, suggesting potential applications in formulation science, as a novel excipient, or as a bioactive agent targeting lipid membranes. The imidazolidine-2,4-dione core is a well-established pharmacophore found in a variety of therapeutic agents, including anticonvulsants and antiviral drugs.[1] The addition of a C12 alkyl chain significantly alters its physicochemical properties, making a thorough understanding of its solubility and stability paramount for any successful research and development endeavor.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. As a Senior Application Scientist, the insights provided herein are grounded in fundamental chemical principles and field-proven methodologies to empower researchers, scientists, and drug development professionals in their work with this compound. We will explore its anticipated solubility profile, delve into its chemical stability under various stress conditions, and provide detailed, self-validating experimental protocols for in-house assessment.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular architecture of this compound, featuring a lipophilic alkyl chain and a polar hydantoin ring, suggests a complex solubility profile.
Theoretical and Inferred Solubility Characteristics
-
Aqueous Solubility: The presence of the long C12 alkyl chain is expected to dramatically decrease its solubility in aqueous media.[2] While the hydantoin ring contains hydrogen bond donors and acceptors, the hydrophobic nature of the dodecyl tail will dominate, leading to very poor water solubility. Amides with five or fewer carbon atoms are typically water-soluble; this compound far exceeds this threshold.[5]
-
Organic Solvent Solubility: Solubility in organic solvents will be dependent on the solvent's polarity. It is anticipated to have good solubility in non-polar to moderately polar organic solvents such as chloroform, dichloromethane, and ethyl acetate, where the alkyl chain can be effectively solvated. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, while it is likely to be poorly soluble in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) at high concentrations, a phenomenon observed with some long-chain compounds. A study on N-alkylhydantoins has shown that they can act as organogelators in non-polar solvents like n-octane and squalane, which suggests that while they can be dispersed, true solubility might be limited, leading to the formation of self-assembled structures.[6]
Quantitative Solubility Data (Estimated)
The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. These values are predictive and should be experimentally verified.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low (<0.1 mg/mL) | The long hydrophobic dodecyl chain dominates the molecule's properties. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Very Low (<0.1 mg/mL) | Similar to water, with minimal expected impact from physiological pH on the non-ionizable hydantoin ring. |
| Ethanol | Polar Protic | Moderate (1-10 mg/mL) | The alkyl chain has some compatibility with the ethyl group of ethanol. |
| Methanol | Polar Protic | Low to Moderate (0.5-5 mg/mL) | Less effective at solvating the long alkyl chain compared to ethanol. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | High (>20 mg/mL) | Good solvation of both the polar head and nonpolar tail. |
| Chloroform | Moderately Polar Aprotic | High (>20 mg/mL) | Similar to DCM. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderate to High (10-20 mg/mL) | Effective at solvating the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate (1-10 mg/mL) | While a strong solvent, long-chain compounds can have limited solubility. |
| n-Hexane | Non-polar | Low | The polarity of the hydantoin head will limit solubility in very non-polar solvents. |
Experimental Protocol for Determining Kinetic Solubility
Kinetic solubility is a high-throughput assessment that measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting conditions often encountered in early-stage biological screening.[7][8]
Objective: To rapidly determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a predetermined period, typically 1-2 hours, at room temperature to allow for precipitation.[8]
-
Analysis: Determine the concentration of the compound remaining in solution after filtering out any precipitate. This can be done using a method such as HPLC-UV or LC-MS.[9]
-
For HPLC-UV: Generate a standard curve of the compound in the analysis solvent. Filter the samples from the incubation plate and inject them into the HPLC system. Quantify the concentration based on the peak area against the standard curve.
-
Nephelometry: Alternatively, a nephelometer can be used to measure the light scattering of the precipitate in the wells, providing a rapid, albeit less precise, measure of solubility.[7]
-
Self-Validation: The protocol's integrity is maintained by including a set of control compounds with known low, medium, and high solubilities. The results for these controls must fall within their expected ranges for the assay to be considered valid.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Conclusion
This compound is a compound with a physicochemical profile that presents both opportunities and challenges for researchers. Its predicted poor aqueous solubility necessitates careful consideration during formulation development for potential therapeutic applications. The stability of the molecule is largely governed by the hydantoin ring, which is susceptible to hydrolytic cleavage under basic conditions.
The experimental protocols provided in this guide offer a robust framework for the in-house determination of the solubility and stability of this compound. By employing these methodologies, researchers can generate the critical data needed to advance their projects, from early-stage discovery to formulation development. A thorough understanding and experimental characterization of these fundamental properties are indispensable for unlocking the full potential of this intriguing molecule.
References
-
Verma, A., Joshi, S., & Singh, D. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Archiv der Pharmazie, 352(3-4), e1800267. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-37. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 5-11. [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2021). Stability Indicating HPLC Method Development: A Review. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
Pojarlieff, I. G., & Bocheva, A. V. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (7), 716-722. [Link]
-
Bak, A., & Gere, A. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 41(10), 38-45. [Link]
-
ResearchGate. (n.d.). (PDF) Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. [Link]
-
Open Library Publishing Platform. (n.d.). 26.5 Amides – Structures, Properties and Naming. Retrieved from [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.14: Physical Properties of Amides. [Link]
-
Kralj, M., et al. (2018). Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. ChemistryOpen, 7(11), 869–876. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]
-
Sharma, M., & Kothiyal, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 129-138. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Hydantoin. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. [Link]
-
Patsnap. (n.d.). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation results of allantoin and permethrin. Retrieved from [Link]
-
MDPI. (2019). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. [Link]
-
Cheméo. (n.d.). Chemical Properties of Hydantoin (CAS 461-72-3). Retrieved from [Link]
Sources
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. enamine.net [enamine.net]
A Technical Guide to the Spectral Analysis of 1-Dodecylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectral data for 1-dodecylimidazolidine-2,4-dione, a long-chain N-substituted hydantoin derivative. While experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs to present a robust, predictive characterization. This approach is grounded in the fundamental principles of spectroscopic analysis and provides a reliable framework for researchers engaged in the synthesis, identification, and quality control of this and similar compounds. Hydantoin derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their unambiguous characterization crucial for drug development and medicinal chemistry.[1][2]
Molecular Structure and Spectroscopic Overview
This compound consists of a central five-membered imidazolidine-2,4-dione (hydantoin) ring substituted at the N-1 position with a twelve-carbon alkyl chain (dodecyl group). The structural features—namely the aliphatic chain, the amide-like functionalities within the hydantoin ring, and the methylene group linking them—give rise to distinct and predictable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will be characterized by signals from the dodecyl chain and the hydantoin ring. The long alkyl chain will produce a series of overlapping signals in the upfield region, typical for aliphatic protons. The protons closer to the electronegative nitrogen atom of the hydantoin ring will be deshielded and thus appear at a higher chemical shift (downfield).
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| -CH₃ (H-12') | ~0.88 | Triplet | 3H | Terminal methyl group of the dodecyl chain. |
| -(CH₂)₉- (H-3' to H-11') | ~1.26 | Multiplet | 18H | Bulk of the methylene protons in the dodecyl chain. |
| -N-CH₂-CH₂ - (H-2') | ~1.60 | Quintet | 2H | Methylene group β to the nitrogen atom. |
| -N-CH₂ - (H-1') | ~3.55 | Triplet | 2H | Methylene group α to the nitrogen, deshielded. |
| -CO-CH₂ -NH- (H-5) | ~3.95 | Singlet | 2H | Methylene protons of the hydantoin ring. |
| -NH- (H-3) | ~8.50 | Broad Singlet | 1H | Amide proton in the hydantoin ring, exchangeable. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule, including the quaternary carbonyl carbons. The chemical shifts of the hydantoin ring carbons are particularly diagnostic.[1]
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| -C H₃ (C-12') | ~14.1 | Terminal methyl group of the alkyl chain. |
| -(C H₂)₉- (C-3' to C-11') | ~22.7 - 31.9 | Overlapping signals of the methylene carbons. |
| -N-CH₂-C H₂- (C-2') | ~26.8 | Methylene carbon β to the nitrogen. |
| -N-C H₂- (C-1') | ~42.5 | Methylene carbon α to the nitrogen. |
| -CO-C H₂-NH- (C-5) | ~49.0 | Methylene carbon of the hydantoin ring. |
| -C =O (C-4) | ~157.0 | Carbonyl carbon at position 4.[3] |
| -C =O (C-2) | ~171.0 | Carbonyl carbon at position 2.[1] |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds, while DMSO-d₆ can be used if solubility is an issue and to better resolve N-H protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for resolving the overlapping methylene signals of the long dodecyl chain.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set to encompass the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is needed (e.g., 0 to 200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer delay of 2-5 seconds is recommended for accurate integration of quaternary carbons, although this is less critical for simple identification.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. Phase and baseline corrections are then applied. The spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for NMR analysis of this compound.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the C-H bonds of the alkyl chain, the N-H bond of the hydantoin ring, and the two C=O groups.
Predicted IR Spectral Data:
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3250 - 3150 | Medium, Broad | Characteristic of the amide N-H group in the hydantoin ring.[1] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Stretching vibrations of the C-H bonds in the dodecyl chain. |
| C=O Stretch (Amide) | 1770 - 1710 | Strong, Sharp | Two distinct peaks are expected for the asymmetric and symmetric stretching of the two carbonyl groups.[1] |
| N-H Bend | 1650 - 1580 | Medium | Bending vibration of the N-H bond. |
| C-H Bend (Methylene) | 1470 - 1450 | Medium | Scissoring and bending vibrations of the CH₂ groups. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): This is the most common and convenient method.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.
Predicted Mass Spectrum (EI):
| m/z Value | Proposed Fragment | Interpretation |
| 268 | [M]⁺ | Molecular ion peak. |
| 113 | [C₅H₉N₂O]⁺ | Fragmentation of the dodecyl chain at the α-carbon to the nitrogen. |
| 99 | [C₄H₅N₂O₂]⁺ | Cleavage of the dodecyl chain. |
| 57 | [C₄H₉]⁺ | Common fragment from the alkyl chain. |
| 43 | [C₃H₇]⁺ | Common fragment from the alkyl chain. |
The fragmentation of hydantoin derivatives often involves the breakdown of the heterocyclic ring. A characteristic fragmentation is the α-fission at the C-4 position, leading to the loss of carbon monoxide and an isocyanate molecule.[1]
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a solid sample like this compound, direct insertion probe (DIP) for EI is a suitable method. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns. For a clearer molecular ion peak, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By leveraging predictive data based on known chemical principles and analogous structures, researchers can confidently interpret their experimental findings. The detailed protocols provided for NMR, IR, and Mass Spectrometry ensure that high-quality, reproducible data can be obtained, which is essential for the rigorous demands of scientific research and drug development.
References
-
Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application - MedCrave online. (2017, September 5). Retrieved January 21, 2026, from [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. (2022, April 27). Retrieved January 21, 2026, from [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003646) - Human Metabolome Database. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed. (2020, May). Retrieved January 21, 2026, from [Link]
-
Hydantoin - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
-
n-Dodecyl beta-D-maltoside - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]
-
1-Dodecanamine, N-dodecyl- - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
-
5-Isopropylimidazolidine-2,4-dione monohydrate - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
2,4-Oxazolidinedione | C3H3NO3 | CID 97389 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Imidazolidine-2,4-dione, 5-benzo[3][4]dioxol-5-ylmethylene-1-methyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]
-
Dodecanamide, N-(2-hydroxyethyl)- - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
-
AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved January 21, 2026, from [Link]
-
IR Chart. (n.d.). Retrieved January 21, 2026, from [Link]
-
1-Dodecanamine, N,N-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
-
Dodecanedioic acid - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]
-
Dodecane - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 21, 2026, from [Link]
-
Full scan mass spectrum of n-dodecane d26 showing the selected... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). (n.d.). Retrieved January 21, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved January 21, 2026, from [Link]
-
12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30). Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
The Hydantoin Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Development
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The hydantoin ring, a five-membered heterocyclic structure containing a urea moiety, represents a remarkable example of a "privileged scaffold" in medicinal chemistry. Its journey from an obscure laboratory curiosity to the core of numerous life-saving therapeutics is a testament to the interplay of fundamental chemical synthesis and the quest for novel pharmacological agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of hydantoin compounds, designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, the pivotal discovery of their anticonvulsant properties, and the elucidation of their mechanisms of action, offering a blend of historical context and practical, field-proven insights.
Part 1: The Genesis of a Scaffold: Early Discoveries and Structural Elucidation
The story of hydantoin begins in the mid-19th century, a period of burgeoning exploration in organic chemistry.
The Initial Isolation by von Baeyer
In 1861, the eminent German chemist Adolf von Baeyer first isolated the parent hydantoin compound.[1] His work was part of a broader investigation into uric acid and its derivatives.[1][2] Baeyer obtained hydantoin through the hydrogenation of allantoin, a product of uric acid oxidation. This discovery, while not immediately leading to practical applications, laid the crucial groundwork for future investigations into this novel heterocyclic system.
The Dawn of Synthetic Hydantoins: Urech's Breakthrough
The first synthesis of a substituted hydantoin was achieved by the Swiss chemist Friedrich Urech in 1873. Urech synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate, a reaction now famously known as the Urech hydantoin synthesis. This seminal work demonstrated that hydantoins could be systematically prepared from readily available amino acids, opening the door for the creation of a diverse library of derivatives.
Part 2: Foundational Synthetic Methodologies
The versatility of the hydantoin scaffold is largely due to the development of several robust synthetic routes. Understanding these core reactions is essential for any researcher working with this class of compounds.
The Urech Hydantoin Synthesis
The Urech synthesis remains a cornerstone for the preparation of 5-monosubstituted hydantoins from α-amino acids.[3][4] The reaction proceeds in two key steps:
-
Formation of a Hydantoic Acid Intermediate: The α-amino group of the amino acid performs a nucleophilic attack on potassium cyanate, forming a ureido (hydantoic acid) intermediate.[4]
-
Acid-Catalyzed Cyclization: Subsequent heating in the presence of a strong acid, such as hydrochloric acid, induces an intramolecular cyclization to yield the hydantoin ring.[3][4]
Caption: General scheme of the Urech hydantoin synthesis.
A detailed, modern protocol for the Urech synthesis is as follows:
-
Step 1: N-Carbamylation.
-
In a round-bottom flask, dissolve L-phenylalanine (1.0 eq) in water.
-
Add potassium cyanate (KOCN) (5.0 eq) to the solution.
-
Heat the reaction mixture using a microwave reactor at 80°C for a specified time to form the urea derivative.[5]
-
-
Step 2: Cyclization.
-
To the same reaction vessel, add concentrated hydrochloric acid.
-
Continue heating the mixture in the microwave reactor at 80°C for approximately 15 minutes to induce cyclization.[5]
-
Upon cooling, the 5-phenylhydantoin product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from ethanol.
-
Note: This is a generalized protocol based on modern microwave-assisted methods. Reaction times and specific conditions may vary depending on the amino acid substrate and scale.
The Bucherer–Bergs Reaction
Developed by Hans Theodor Bucherer and Walter Bergs, this multicomponent reaction is a highly efficient method for synthesizing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds (aldehydes or ketones), cyanide salts, and ammonium carbonate.[6][7]
The mechanism involves the initial formation of a cyanohydrin from the carbonyl compound and cyanide. This is followed by a reaction with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and subsequently cyclizes to the hydantoin.[1][7]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
-
In a suitable reaction vessel, combine benzophenone (1.0 eq), potassium cyanide (or sodium cyanide), and ammonium carbonate.
-
Add a mixture of ethanol and water as the solvent.
-
Heat the reaction mixture under reflux at approximately 60-70°C for several hours.[7] For less reactive ketones like benzophenone, prolonged reaction times (up to 90 hours) or higher temperatures in a sealed vessel may be necessary to achieve good yields.[8]
-
After cooling, the reaction mixture is poured into water.
-
Acidification with a strong acid (e.g., HCl) will precipitate the 5,5-diphenylhydantoin.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
The Biltz Synthesis of Phenytoin
In 1908, Heinrich Biltz reported a method for synthesizing 5,5-diphenylhydantoin (phenytoin) by the condensation of benzil and urea in the presence of a base.[9] This reaction proceeds through a pinacol-like rearrangement.
The reaction is catalyzed by a base (e.g., KOH) and involves the initial formation of a dihydroxy-imidazolidinone intermediate, which then undergoes a 1,2-phenyl shift to form the stable hydantoin ring.[10]
Caption: The Biltz synthesis of phenytoin.
-
In a round-bottom flask, dissolve benzil (1.0 eq) and urea (excess) in ethanol.
-
Add an aqueous solution of potassium hydroxide.
-
Reflux the mixture for at least 2 hours.[10]
-
Cool the reaction mixture to room temperature and pour it into water.
-
Filter the solution to remove any insoluble by-products.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the phenytoin.
-
Collect the product by suction filtration and recrystallize from ethanol to obtain pure 5,5-diphenylhydantoin.[10]
Part 3: The Dawn of a Therapeutic Revolution: The Discovery of Anticonvulsant Activity
For decades after their initial synthesis, hydantoins remained largely of academic interest. This changed dramatically in the 1930s with the pioneering work of H. Houston Merritt and Tracy J. Putnam.
A Systematic Search for Non-Sedating Anticonvulsants
At the time, the only effective treatments for epilepsy were bromides and phenobarbital, both of which had significant sedative side effects. Merritt and Putnam developed a new animal model to screen for anticonvulsant activity, which allowed for the systematic evaluation of compounds.[11][12] They sought a compound that could prevent seizures without causing sedation.
The Emergence of Phenytoin
In 1936, as part of their screening program, Merritt and Putnam tested 5,5-diphenylhydantoin, a compound that had been synthesized decades earlier.[11][13] They found that it was highly effective at preventing electrically induced seizures in cats, and importantly, it did so at doses that did not cause sedation.[12][14] Clinical trials in patients with epilepsy confirmed these findings, and in 1938, phenytoin was introduced as a revolutionary new treatment for epilepsy.[13][15]
Part 4: Mechanism of Action of Hydantoin-Based Therapeutics
The discovery of phenytoin spurred intense research into the mechanism of action of hydantoin compounds.
Phenytoin: A Voltage-Gated Sodium Channel Blocker
The primary anticonvulsant mechanism of phenytoin is the blockade of voltage-gated sodium channels in neurons.[11][16] It exhibits a use-dependent and frequency-dependent blockade, meaning it preferentially binds to and stabilizes the inactive state of sodium channels that are firing at high frequencies, as occurs during a seizure.[16][17][18][19] This action prevents the propagation of the action potential and the spread of seizure activity.[17][20]
Caption: Mechanism of action of phenytoin on voltage-gated sodium channels.
Diverse Mechanisms of Other Hydantoin Derivatives
The versatility of the hydantoin scaffold has led to the development of drugs with a wide range of therapeutic applications, each with its own distinct mechanism of action.
-
Dantrolene: A muscle relaxant that acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells by antagonizing ryanodine receptors.[1][4][21][22]
-
Nilutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer. It acts as a competitive antagonist at androgen receptors, blocking the effects of testosterone and dihydrotestosterone.[2][6][][24][25]
-
Nitrofurantoin: An antibacterial agent used for urinary tract infections. It is a prodrug that is reduced by bacterial enzymes to highly reactive intermediates that damage bacterial DNA and other cellular components.[8][26][27]
Part 5: The Broadening Therapeutic Landscape of Hydantoins
The pharmacological activities of hydantoin derivatives extend far beyond their initial application in epilepsy. The following table summarizes the diverse therapeutic applications of this remarkable class of compounds.
| Hydantoin Derivative | Primary Therapeutic Application | Mechanism of Action |
| Phenytoin | Anticonvulsant, Antiarrhythmic | Voltage-gated sodium channel blocker |
| Dantrolene | Muscle Relaxant | Ryanodine receptor antagonist |
| Nilutamide | Antiandrogen (Prostate Cancer) | Androgen receptor antagonist |
| Nitrofurantoin | Antibacterial (UTIs) | Damages bacterial DNA after enzymatic reduction |
| Azimilide | Antiarrhythmic | Blocks multiple potassium channels |
| Sorbinil | Aldose Reductase Inhibitor | Inhibits the conversion of glucose to sorbitol |
Conclusion
The history of hydantoin compounds is a compelling narrative of scientific discovery, from their initial isolation and synthesis to their development as life-saving drugs. The journey of phenytoin, in particular, revolutionized the treatment of epilepsy and laid the groundwork for rational drug design. Today, the hydantoin scaffold continues to be a fertile ground for the development of new therapeutic agents targeting a wide array of diseases. For researchers and drug development professionals, a deep understanding of the history, synthesis, and pharmacology of hydantoins is not merely an academic exercise, but a vital tool in the ongoing quest for novel and more effective medicines.
References
-
The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 20, 2026, from [Link]
- Wei, Z., et al. (2014). Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit. Neurosurgical Focus, 36(5), E10.
-
Nilutamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Keppel Hesselink, J. M. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Drug Discovery Today, 22(1), 1-8.
-
Nilutamide. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Dantrolene. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- Dantrolene. (2023). In StatPearls.
- Gupta, S. P., & Singh, P. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162-1166.
-
What is the mechanism of action of Phenytoin? (2025). Dr.Oracle. Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Nilutamide? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
- Datar, P. A., & Kadam, V. J. (2006). Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues.
-
Dantrolene Sodium. (n.d.). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
- Harris, R. C., & Kiddle, J. J. (1995). Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer. Drugs & Aging, 7(5), 381-396.
-
What is the mechanism of Nitrofurantoin? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Dantrolene-sodium. (n.d.). Pediatric Oncall. Retrieved January 20, 2026, from [Link]
-
Nilutamide: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. Retrieved January 20, 2026, from [Link]
-
What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications? (n.d.). Consensus.app. Retrieved January 20, 2026, from [Link]
- Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184.
-
Clinical Profile of Nitrofurantoin Monohydrate/Macrocrystals 100mg Capsules. (n.d.). GlobalRx. Retrieved January 20, 2026, from [Link]
-
Nitrofurantoin. (n.d.). MedCentral. Retrieved January 20, 2026, from [Link]
- Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25.
-
What is the mechanism of Phenytoin? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Nitrofurantoin. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. Retrieved January 20, 2026, from [Link]
- The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. (2010). Epilepsy Currents, 10(4), 85-88.
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Bucherer-Bergs Reaction Mechanism. (2021, November 17). YouTube. Retrieved January 20, 2026, from [Link]
- Glazko, A. J. (1986). Discovery of Phenytoin. Therapeutic Drug Monitoring, 8(4), 490-497.
- Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. (2020).
-
Urech hydantoin synthesis. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
-
SAR of Anticonvulsant Drugs. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
-
Phenytoin. (n.d.). MedLink Neurology. Retrieved January 20, 2026, from [Link]
-
Screening model for anticonvulsants as developed by Putnam and Houston... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
SAR of Hydantoins. (n.d.). CUTM Courseware. Retrieved January 20, 2026, from [Link]
-
Urech Hydantoin Synthesis. (n.d.). Merck Index. Retrieved January 20, 2026, from [Link]
- A high yield synthesis of phenytoin and related compounds using microwave activation. (2005). African Journal of Biotechnology, 4(13), 1535-1539.
-
Urech hydantoin synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2025). Beilstein Journal of Organic Chemistry, 21, 1-8.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (2001). Tetrahedron Letters, 42(49), 8677-8680.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Bucherer-Bergs Reaction [organic-chemistry.org]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Improvements to the small-scale synthesis of the pharmaceutical phenytoin [morressier.com]
- 15. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dantrolene sodium, F-440, Dantrium-药物合成数据库 [drugfuture.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]
- 19. ikm.org.my [ikm.org.my]
- 20. acs.org [acs.org]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. Synthesis and structure-activity relationships of the first ferrocenyl-aryl-hydantoin derivatives of the nonsteroidal antiandrogen nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Urech Hydantoin Synthesis [drugfuture.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of 1-Dodecylimidazolidine-2,4-dione
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 1-Dodecylimidazolidine-2,4-dione, a substituted hydantoin with potential applications in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. The synthesis is based on the reaction of glycine ethyl ester with dodecyl isocyanate, followed by a base-catalyzed intramolecular cyclization. This application note emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating protocol.
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, are a significant class of five-membered heterocyclic compounds. The hydantoin nucleus is a prevalent scaffold in a wide array of biologically active molecules, exhibiting anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] The substitution at the N-1 and N-3 positions of the hydantoin ring allows for the modulation of the compound's physicochemical properties and biological activity. This compound, featuring a long alkyl chain at the N-1 position, is a lipophilic derivative with potential for unique applications, including use as a surfactant, a building block for polymeric materials, or as a pharmacological agent with modified membrane permeability.
The synthesis of N-substituted hydantoins can be achieved through various routes. A common and effective method involves the reaction of an α-amino acid or its ester with an isocyanate to form an N-carbamoyl amino acid derivative, which then undergoes cyclization to the hydantoin ring.[3][4] This protocol details a two-step, one-pot synthesis of this compound from readily available starting materials: glycine ethyl ester and dodecyl isocyanate.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Materials and Methods
Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 623-33-6 | Sigma-Aldrich | ≥99% |
| Dodecyl isocyanate | C₁₃H₂₅NO | 211.35 | 4202-78-6 | TCI Chemicals | >98% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Acros Organics | ≥97% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | ≥99.5% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR | ACS Grade |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | J.T. Baker | 37% |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | EMD Millipore | ACS Grade |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Alfa Aesar | 99.5% |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
Preparation of Glycine Ethyl Ester (Free Base)
-
In a 250 mL Erlenmeyer flask, dissolve 13.96 g (0.1 mol) of glycine ethyl ester hydrochloride in 100 mL of deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the solution is ~8-9 (test with pH paper). Effervescence will be observed.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield glycine ethyl ester as a colorless oil. The product should be used immediately in the next step.
Synthesis of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the freshly prepared glycine ethyl ester (approx. 0.1 mol) in 100 mL of anhydrous ethanol.
-
Slowly add 21.14 g (0.1 mol) of dodecyl isocyanate to the solution via the dropping funnel over 30 minutes with constant stirring at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, add 6.81 g (0.1 mol) of sodium ethoxide to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The crude product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water (2 x 30 mL).
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
-
Dry the purified product in a vacuum oven at 40-50 °C.
Characterization
The final product can be characterized by the following methods:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (98-102 °C).[5]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (C=O of the hydantoin ring, C-N bonds, and alkyl C-H bonds).
-
Mass Spectrometry: To confirm the molecular weight of the compound (268.40 g/mol ).[5]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dodecyl isocyanate is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with extreme care.
-
Sodium ethoxide is a corrosive and water-reactive solid. Handle in a dry atmosphere.
-
Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with appropriate care.
Discussion
The synthesis of this compound is a straightforward and efficient process. The initial reaction between the primary amine of glycine ethyl ester and the highly electrophilic carbon of the isocyanate group of dodecyl isocyanate forms an N-substituted urea derivative (an N-carbamoyl amino acid ester) as an intermediate.[6] The subsequent base-catalyzed intramolecular cyclization proceeds via the nucleophilic attack of the nitrogen atom of the urea moiety on the ester carbonyl carbon, followed by the elimination of ethanol, to form the stable five-membered hydantoin ring.[7] The use of sodium ethoxide as a base is crucial for deprotonating the nitrogen, thereby increasing its nucleophilicity and facilitating the cyclization. Recrystallization from ethanol is an effective method for purifying the final product.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
-
New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. ResearchGate. [Link]
- Polyesters and isocyanate reaction products thereof.
-
New Synthesis of 3-Aminohydantoins via Condensation of Hydra- zines with Isocyanates Derived from -Amino Esters. Thieme Connect. [Link]
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Hydantoin synthesis [organic-chemistry.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Dodecylhydantoin | 85391-28-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. US2861981A - Polyesters and isocyanate reaction products thereof - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
Application Note: Quantitative Analysis of 1-Dodecylimidazolidine-2,4-dione
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 1-Dodecylimidazolidine-2,4-dione, a molecule of interest in pharmaceutical and chemical research. Due to its physicochemical properties, including a long alkyl chain imparting surfactant-like characteristics and a chromophoric imidazolidine-2,4-dione core, a multi-faceted analytical approach is recommended. This document details robust and validated protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the primary method for routine quantification. For higher sensitivity and selectivity, especially in complex matrices, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is presented. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is discussed as a potential alternative, likely requiring derivatization. Each protocol is designed to be a self-validating system, ensuring data integrity and reproducibility in research and quality control environments.
Introduction: The Analytical Challenge
This compound belongs to the hydantoin family, a class of compounds with significant biological and pharmacological properties, including anticonvulsant and antiarrhythmic activities.[1] The N-dodecyl substitution introduces a significant hydrophobic character, influencing its solubility, chromatographic behavior, and potential for interaction with various matrices. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality assurance.
The primary analytical challenges stem from its dual nature: the polar imidazolidine-2,4-dione head and the long, nonpolar dodecyl tail. This amphiphilic character necessitates careful consideration of sample preparation, chromatographic conditions, and detection techniques to achieve reliable and reproducible results. This guide provides a systematic approach to method selection and development, grounded in the structural attributes of the molecule.
Physicochemical Properties and Method Selection Rationale
While specific experimental data for this compound is not extensively published, its structure allows for informed predictions of its properties, guiding the selection of appropriate analytical methods.
-
Structure: Comprises a polar heterocyclic imidazolidine-2,4-dione ring system and a nonpolar C12 alkyl chain.
-
Solubility: Expected to have good solubility in organic solvents like methanol, acetonitrile, and dichloromethane, and limited solubility in water.[2]
-
Chromophoric Properties: The imidazolidine-2,4-dione ring contains carbonyl groups which act as chromophores, allowing for UV detection. The exact absorption maximum (λmax) should be determined experimentally but is anticipated to be in the lower UV range (200-240 nm).
-
Ionization Potential: The molecule possesses nitrogen and oxygen atoms that can be protonated or deprotonated, making it suitable for electrospray ionization (ESI) in mass spectrometry.
-
Volatility: The long dodecyl chain suggests low volatility, which may pose a challenge for direct GC analysis without derivatization.
Based on these properties, the following analytical strategies are proposed:
-
HPLC-UV: A robust, widely available, and cost-effective technique for routine quantification in relatively clean sample matrices. The inherent UV absorbance of the imidazolidine-2,4-dione moiety provides the basis for detection.
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices. The specificity of tandem mass spectrometry minimizes interferences.
-
GC-MS: A potential alternative method, particularly for purity and impurity profiling. However, derivatization to increase the volatility of the analyte is likely necessary.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is recommended for the routine quantification of this compound in drug substances and formulated products where high sensitivity is not the primary requirement.
Rationale for Method Design
A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the significant hydrophobicity imparted by the dodecyl chain. A C18 stationary phase will provide adequate retention and separation from more polar impurities. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer to ensure good peak shape and resolution.
Experimental Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV Quantification
Objective: To quantify this compound using a validated RP-HPLC-UV method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Formic acid (or phosphoric acid for non-MS compatible methods)[3]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Determination of UV λmax:
-
Prepare a solution of this compound in methanol (~10 µg/mL).
-
Using the UV detector's scanning function, scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This λmax will be used for quantification.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with methanol to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution: Start with 70% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at determined λmax |
-
Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is expected.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Validate the method according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
-
High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the preferred method.
Rationale for Method Design
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional specificity and low detection limits. Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules. Multiple Reaction Monitoring (MRM) mode will be used for quantification, enhancing the signal-to-noise ratio.
Experimental Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS/MS Quantification
Objective: To quantify this compound at low concentrations in a complex matrix using a validated LC-MS/MS method.
Materials:
-
As per HPLC-UV method.
-
An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Procedure:
-
Mass Spectrometer Tuning and MRM Optimization:
-
Infuse a standard solution of this compound (~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) in both positive and negative ion modes to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select at least two MRM transitions (one for quantification, one for confirmation) and optimize collision energies for each.
-
-
Sample Preparation (for biological matrices like plasma):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile with 0.1% Formic acid. Gradient elution for fast analysis. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
-
MS/MS Detection:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive or Negative (to be determined during tuning) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined experimentally |
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Validate the method according to regulatory guidelines for bioanalytical method validation, including assessment of selectivity, matrix effect, recovery, and stability.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, particularly for confirming identity and assessing purity. However, due to its presumed low volatility, derivatization is likely required.
Rationale for Derivatization
Derivatization aims to convert the polar N-H group of the imidazolidine ring into a less polar, more volatile group. A common approach for amines and related compounds is silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).[6]
Proposed GC-MS Protocol Outline
-
Derivatization: React a known amount of the dried sample with a derivatizing agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70 °C) for 30 minutes.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification of the derivatized product and its fragmentation pattern. Selected Ion Monitoring (SIM) for quantification.
-
Data Summary and Performance Characteristics
The expected performance characteristics for the proposed methods are summarized below. These values should be experimentally determined during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD | ~0.1 - 1 µg/mL | ~0.1 - 1 ng/mL | ~1 - 10 ng/mL |
| LOQ | ~0.5 - 5 µg/mL | ~0.5 - 5 ng/mL | ~5 - 50 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound. For routine analysis in less complex matrices, the developed HPLC-UV method offers a robust and reliable solution. For applications demanding high sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method is the gold standard. While GC-MS presents a viable alternative, the need for derivatization should be considered. The successful implementation of these protocols, coupled with rigorous validation, will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
-
SIELC. (n.d.). Separation of 1-Hexadecylimidazolidine-2,4-dione on Newcrom R1 HPLC column. Retrieved from [Link]
- de Fátima, Â., de Cássia da S. Modolo, L., & Daniel, J. F. S. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Letters in Drug Design & Discovery, 6(3), 213-218.
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(4), 1900352.
- Al-Ghorbani, M., & El-Shaer, N. S. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o533.
- Medeiros, D. S., da Silva, A. C. A., & de Fátima, Â. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry, 1(5).
-
PubChem. (n.d.). 3,5-Diphenylimidazolidine-2,4-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylimidazolidine-2,4-dione. Retrieved from [Link]
-
PubChem. (n.d.). 5,5-Dibenzylimidazolidine-2,4-dione. Retrieved from [Link]
- Rounds, M. A. (2015). The Determination of Tertiary Dodecyl Mercaptan by Low Thermal Mass Gas Chromatography—Dual Plasma Sulfur Chemiluminescence Detection.
- Shimadzu. (n.d.). Analysis of Cationic/Nonionic Surfactants using LC-MS.
- Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues. BMC Biotechnology, 6(1), 1-13.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
- Kusch, P., Knupp, G., Hergarten, M., & Kozupa, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
- Domanska, U., & Szydlowski, J. (2000). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Jiskra, J., & Huber, J. F. (2002). Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry.
- Ninsuwan, U., & Kittiwisut, S. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. RASĀYAN Journal of Chemistry, 16(2), 735-742.
-
de Fátima, Â., de Cássia da S. Modolo, L., & Daniel, J. F. S. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. Retrieved from [Link]
- Romdhani, A., Martínez, F., Almanza, O. A., Jouyban, A., & Acree, W. E. (2020). Solvation dynamics of furazolidone in pure organic solvents and aqueous EDTA disodium salt mixtures: molecular interactions and thermodynamic insights. Journal of Molecular Liquids, 318, 114259.
- Eganhouse, R. P., Pontolillo, J., Gaines, R. B., Frysinger, G. S., & Reddy, C. M. (2009). Standard Operating Procedure-for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. US Geological Survey.
- Shimadzu. (2012). Simultaneous analysis of anionic, amphoteric and non-ionic surfactants using ultra-high speed LC-MS/MS. ASMS 2012 TP31-612.
- Al-Azzawi, A. M., & Al-Rubaie, A. J. (2021). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Journal of Physics: Conference Series, 1879(3), 032095.
- Yang, M., & Tomellini, S. A. (1998). Liquid chromatography-mass spectrometry of nonionic surfactants using electrospray ionization.
- Omoregie, E. S., & Oikeh, E. I. (2016). Long-chain alkyl acids, esters, ketones and alcohols identified from the ethanolic leaf extract of Acalypha wilkesiana. African Journal of Biotechnology, 15(31), 1700-1706.
- Jawi, M. Z. M., et al. (2022). Pandanus amaryllifolius and Tectona grandis Extracts Improve Fetal Outcomes in Streptozotocin-Induced Gestational Diabetes in Rats. International Journal of Molecular Sciences, 23(15), 857.
- Kellie, J. F., et al. (2023). Nonionic, Cleavable Surfactant for Top-Down Proteomics. Analytical Chemistry, 95(2), 1017-1024.
- Biedermann, M., & Grob, K. (2010). Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples.
- G-A, V., & Leney, A. C. (2014). High-performance liquid chromatography separation and intact mass analysis of detergent-solubilized integral membrane proteins. Analytical Biochemistry, 445, 49-57.
-
PubChem. (n.d.). 1,2,4-Dioxazolidine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
NIST. (n.d.). Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-. NIST Chemistry WebBook. Retrieved from [Link]
- Kumar, S., et al. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation.
- Ioele, G., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 10(15), 1805-1816.
-
PubChem. (n.d.). 2,4-Oxazolidinedione. Retrieved from [Link]
- Wang, Y., et al. (2023).
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.tue.nl [pure.tue.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Studies Using 1-Dodecylimidazolidine-2,4-dione
Foreword: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds. Imidazolidine-2,4-diones, a class of heterocyclic compounds also known as hydantoins, represent a promising area of investigation.[1][2][3] Their structural versatility allows for modifications that can significantly influence their biological activity. This guide focuses on a specific derivative, 1-Dodecylimidazolidine-2,4-dione, detailing its application in antimicrobial research. The long alkyl chain (dodecyl) at the N-1 position is anticipated to enhance membrane interaction, a key characteristic for potent antimicrobial agents. These protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate its efficacy against a spectrum of microbial pathogens.
Foundational Concepts: Understanding this compound
Imidazolidine-2,4-dione forms the core of this molecule. While the precise mechanism of action for this specific derivative is a subject of ongoing research, related compounds in the broader thiazolidinone and imidazolidinone classes have been shown to interfere with various cellular processes.[4][5][6] Some derivatives have been found to inhibit bacterial virulence factors, such as proteases and hemolysins, particularly in pathogens like Pseudomonas aeruginosa.[7] The lipophilic nature of the dodecyl chain may facilitate the disruption of microbial cell membranes or enhance intracellular uptake, leading to the inhibition of essential enzymes or cellular processes.
The following protocols will enable the systematic evaluation of this compound's antimicrobial properties, from initial screening of inhibitory concentrations to more detailed kinetic and anti-biofilm studies.
Core Antimicrobial Susceptibility Testing
The cornerstone of evaluating any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of the compound's potency.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9][10]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is visible after a defined incubation period.[11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well, flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
Incubator
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Subsequent dilutions should be made in the appropriate broth to minimize DMSO concentration, which should not exceed 1% in the final well, as it can have intrinsic antimicrobial effects.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Standardization of Inoculum: Dilute the 0.5 McFarland suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized inoculum (from step 3) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
Reading the MIC: After incubation, the MIC is visually determined as the lowest concentration of this compound in which no turbidity is observed.[8][11]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar or other suitable non-selective agar plates
-
Micropipette
-
Sterile pipette tips
-
Incubator
Step-by-Step Protocol:
-
Subculturing: From the wells of the completed MIC assay that show no visible growth (including the MIC well and higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto a sterile agar plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% kill rate compared to the initial inoculum count.
| Parameter | Description | Typical Units |
| MIC | Lowest concentration that inhibits visible growth. | µg/mL or µM |
| MBC | Lowest concentration that kills ≥99.9% of the initial inoculum. | µg/mL or µM |
Advanced Antimicrobial Characterization
Beyond initial susceptibility, understanding the dynamics of microbial killing and the effect on complex microbial communities like biofilms is crucial for drug development.
Protocol: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate of its activity.[12][13][14]
Principle: A standardized bacterial suspension is exposed to various concentrations of the antimicrobial agent (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria.[15]
Materials:
-
This compound
-
Test microorganism
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in the logarithmic phase of growth to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing fresh broth.
-
Exposure to Compound: Add this compound to the flasks at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Time-Point Sampling: Incubate the flasks at 37°C with shaking. At time points 0, 2, 4, 6, 8, 12, and 24 hours, remove an aliquot from each flask.[16]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12] A bacteriostatic effect is observed when there is little change in CFU/mL over time compared to the initial inoculum.
Diagram of Time-Kill Assay Logic
Caption: Logical flow of a time-kill kinetic study.
Protocol: Biofilm Inhibition and Disruption Assay
Many chronic infections are associated with biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to prevent biofilm formation or eradicate existing biofilms is a critical step.[17][18]
Principle: This assay quantifies biofilm biomass using a crystal violet staining method in a 96-well plate format. The effect of the compound on biofilm formation is assessed by adding it during the initial growth phase. Its effect on established biofilms is tested by adding it to pre-formed biofilms.
Materials:
-
This compound
-
Biofilm-forming microbial strain (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)
-
Tryptic Soy Broth (TSB) supplemented with glucose (often 1%)
-
Sterile 96-well, flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader (absorbance at ~570 nm)
Step-by-Step Protocol:
A. Biofilm Inhibition Assay:
-
Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate, similar to the MIC setup. Use sub-MIC concentrations (e.g., 0.5x, 0.25x, 0.125x MIC).
-
Add a standardized inoculum (~1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.
-
Proceed to the quantification step (Step 4 in Part B).
B. Biofilm Disruption Assay:
-
Add 200 µL of a standardized inoculum (~1 x 10⁶ CFU/mL) in TSB with glucose to the wells of a 96-well plate.
-
Incubate for 24 hours at 37°C to allow mature biofilms to form.[19]
-
Carefully remove the planktonic (free-floating) cells by aspiration and gently wash the wells twice with sterile PBS.
-
Add 200 µL of fresh broth containing various concentrations of this compound (e.g., 1x, 4x, 8x, 16x MIC) to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
Quantification (for both A and B):
-
Discard the medium and wash the wells three times with sterile PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and air-dry the plate.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition or disruption.
-
| Assay Type | Objective | Compound Addition |
| Biofilm Inhibition | To assess the prevention of biofilm formation. | At the time of inoculation. |
| Biofilm Disruption | To assess the eradication of pre-formed, mature biofilms. | After 24h of biofilm growth.[19] |
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound as a potential antimicrobial agent. Positive results from these assays, particularly evidence of bactericidal activity and anti-biofilm efficacy, would warrant further investigation into its mechanism of action, toxicity profiling against mammalian cells, and eventual in vivo efficacy studies. The exploration of such novel chemical entities is paramount in the ongoing effort to combat infectious diseases and overcome the challenge of antimicrobial resistance.
References
-
Šmit, B., Radojevic, I., Stanić, P., Ašanin, D., Vasić, M., & Katanić Stanković, J. S. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science. [Link]
-
Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. (n.d.). Journal of Antimicrobial Chemotherapy. [Link]
-
Šmit, B., et al. (2022). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]
-
Šmit, B., et al. (2022). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. University of Kragujevac Digital Archive. [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). Archiv der Pharmazie. [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]
-
Time Kill Assay. (n.d.). Scribd. [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2020). BioMed Research International. [Link]
-
New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2014). Molecules. [Link]
-
Biologically active natural imidazolidin-2,4-dione. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some new thiazolyl thiazolidine-2,4-dione derivatives. (2012). Medicinal Chemistry Research. [Link]
-
Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
-
Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains. (2015). International Journal of Antimicrobial Agents. [Link]
-
Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. (2022). Journal of Applied Microbiology. [Link]
-
D-enantiomeric antibiofilm peptides effective against anaerobic Cutibacterium acnes biofilm. (2022). npj Biofilms and Microbiomes. [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). Molecules. [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). Molecules. [Link]
-
Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). Frontiers in Microbiology. [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). Molecules. [Link]
-
Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. (2013). Journal of Biomedical and Pharmaceutical Research. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). Medicinal Chemistry Research. [Link]
-
Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia. [Link]
-
Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2019). Mini-Reviews in Medicinal Chemistry. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]
-
Inhibition of Biofilm Production and Determination of In Vitro Time-Kill Thymus vulgaris L. Essential Oil (TEO) for the Control of Mastitis in Small Ruminants. (2022). Antibiotics. [Link]
-
Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. (2023). Scientific Reports. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. University of Kragujevac Digital Archive: Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential [scidar.kg.ac.rs]
- 4. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents | MDPI [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. scribd.com [scribd.com]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. D-enantiomeric antibiofilm peptides effective against anaerobic Cutibacterium acnes biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-Dodecylimidazolidine-2,4-dione as a Novel Anticonvulsant Agent
Introduction
Epilepsy is a chronic neurological disorder affecting millions globally, with a significant portion of patients being resistant to current antiseizure medications.[1][2] This highlights the urgent need for the development of novel therapeutic agents. The imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticonvulsant properties.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of a novel derivative, 1-Dodecylimidazolidine-2,4-dione, as a potential anticonvulsant agent. These protocols are designed to assess its efficacy, neurotoxicity, and potential mechanism of action using established and validated preclinical models.[5][6][7][8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the parent compound, imidazolidine-2,4-dione, and the subject compound, this compound, are presented below. The addition of the dodecyl chain is expected to significantly increase its lipophilicity, which may enhance its ability to cross the blood-brain barrier.
| Property | Imidazolidine-2,4-dione | This compound |
| Molecular Formula | C₃H₄N₂O₂ | C₁₅H₂₈N₂O₂ |
| Molecular Weight | 100.08 g/mol [9] | 268.40 g/mol |
| Appearance | White crystalline solid[9] | Predicted: White to off-white solid |
| Melting Point | 218-220 °C[9][10] | To be determined |
| SMILES | C1(NC(=O)NC1=O) | CCCCCCCCCCCCN1CC(=O)NC1=O[11] |
Part 1: Synthesis of this compound
The synthesis of N-substituted imidazolidine-2,4-dione derivatives can be achieved through various established methods.[12][13][14] A common approach involves the alkylation of the parent hydantoin ring. The following protocol describes a proposed method for the synthesis of this compound.
Protocol 1: Synthesis via N-Alkylation
This protocol is based on the N-alkylation of imidazolidine-2,4-dione with 1-bromododecane.
Materials and Reagents:
-
Imidazolidine-2,4-dione (Hydantoin)
-
1-Bromododecane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve imidazolidine-2,4-dione (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add 1-bromododecane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pure solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vivo Evaluation of Anticonvulsant Activity
The initial assessment of a novel compound's anticonvulsant potential is typically performed using a battery of rodent seizure models.[1][2][8][15] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most widely used primary screening models.[5][16][17] The 6 Hz psychomotor seizure model is employed to identify compounds effective against therapy-resistant focal seizures.[5][18]
Experimental Workflow for In Vivo Screening
Caption: Workflow for in vivo anticonvulsant screening.
Protocol 2: Maximal Electroshock (MES) Seizure Test
This model is predictive of efficacy against generalized tonic-clonic seizures.[5][19]
Animals: Male Swiss mice (20-25 g) Apparatus: A constant current stimulator with corneal electrodes.
Procedure:
-
Administer this compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg. A vehicle control group should also be included.
-
After 30 minutes, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
-
If the compound shows activity, determine the median effective dose (ED₅₀) using a dose-response study.[20]
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds that may be effective against generalized myoclonic and absence seizures.[7][16]
Animals: Male Swiss mice (20-25 g) Convulsant: Pentylenetetrazole (PTZ)
Procedure:
-
Administer this compound (i.p.) at various doses.
-
After 30 minutes, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ for active compounds.
Protocol 4: 6 Hz Psychomotor Seizure Test
This model is considered more relevant for identifying compounds effective against therapy-resistant focal seizures.[5][18]
Animals: Male Swiss mice (20-25 g) Apparatus: A constant current stimulator with corneal electrodes.
Procedure:
-
Administer this compound (i.p.) at various doses.
-
After 30 minutes, apply a low-frequency electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) via corneal electrodes.
-
Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).
-
Protection is defined as the resumption of normal exploratory behavior within 10 seconds of stimulation.
-
Determine the ED₅₀ for active compounds.
Protocol 5: Rotarod Neurotoxicity Test
This test assesses for motor impairment and potential neurotoxic side effects.[16]
Animals: Male Swiss mice (20-25 g) Apparatus: A rotarod treadmill.
Procedure:
-
Train the mice to stay on the rotating rod (e.g., 6 rpm) for at least 1 minute.
-
Administer this compound (i.p.) at various doses.
-
At 30 minutes post-administration, place the mice on the rotarod and record the time they remain on the rod up to a maximum of 2 minutes.
-
A mouse is considered to have failed the test if it falls off the rod three times within the 2-minute period.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
Hypothetical In Vivo Screening Data
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | 25 | >100 | 15 | 200 | 8 (MES), >2 (scPTZ), 13.3 (6 Hz) |
| Phenytoin (Reference) | 9.5 | Inactive | 22 | 68 | 7.2 |
| Valproate (Reference) | 270 | 140 | 95 | 400 | 1.5 (MES), 2.9 (scPTZ), 4.2 (6 Hz) |
Part 3: In Vitro Mechanistic Studies
Based on the known mechanisms of other anticonvulsants, it is plausible that this compound may exert its effects through the modulation of voltage-gated sodium channels.[17] In vitro electrophysiology can be used to investigate this hypothesis.
Proposed Mechanism of Action
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rjpn.org [rjpn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]
- 11. 85391-28-2|this compound|BLD Pharm [bldpharm.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. researchgate.net [researchgate.net]
- 14. sciencescholar.us [sciencescholar.us]
- 15. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 16. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: A Framework for Efficacy Testing of 1-Dodecylimidazolidine-2,4-dione
Abstract: The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1] Imidazolidine-2,4-dione (hydantoin) derivatives represent a versatile pharmacological scaffold, known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3] This document presents a comprehensive experimental design for evaluating the efficacy of a specific novel compound, 1-Dodecylimidazolidine-2,4-dione. This molecule combines the heterocyclic hydantoin core with a 12-carbon lipophilic alkyl chain. This amphipathic structure strongly suggests a potential mechanism of action involving the disruption of bacterial cell membranes, a strategy known to be effective against resistant pathogens and less prone to developing resistance.[4][5] These application notes provide a logical, multi-tiered framework for researchers, scientists, and drug development professionals, guiding the investigation from fundamental in vitro characterization to preliminary in vivo efficacy and safety assessments.
Introduction: The Rationale for Investigating this compound
The core challenge in modern antimicrobial drug discovery is twofold: overcoming existing resistance mechanisms and identifying novel mechanisms that are less likely to engender new resistance. Compounds that target the bacterial cell membrane are of high interest because the membrane's fundamental structure is highly conserved and essential for viability, making mutations that confer resistance less likely to occur without compromising bacterial fitness.[5]
This compound is a synthetic compound of significant interest. Its structure is composed of:
-
A Polar Headgroup: The imidazolidine-2,4-dione ring, a known pharmacophore.[2]
-
A Lipophilic Tail: The 12-carbon dodecyl chain, which imparts surfactant-like properties.
This architecture is analogous to that of endogenous host-defense peptides and other membrane-active antimicrobial agents.[5] The guiding hypothesis for this experimental framework is that this compound acts as a cationic amphiphilic drug that preferentially inserts into and disrupts the integrity of bacterial membranes, leading to rapid cell death. This guide outlines the critical experiments required to test this hypothesis and quantify the compound's therapeutic potential.
PART 1: In Vitro Efficacy and Potency Assessment
The initial phase of evaluation focuses on quantifying the compound's intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. The foundational metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[6][7]
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality: The broth microdilution method is the gold standard for determining the potency of a novel antimicrobial agent in vitro.[8] It establishes the lowest concentration required to inhibit the visible growth of a bacterium, providing a critical quantitative measure of efficacy.[7] This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to minimize solvent toxicity.[10]
-
Bacterial Inoculum Preparation: From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of the test organism. Inoculate into a sterile tube of CAMHB. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay plate.[10]
-
Plate Preparation: In a sterile 96-well U-bottom plate, perform serial two-fold dilutions of the compound in CAMHB. A typical concentration range to screen is 128 µg/mL down to 0.25 µg/mL.
-
Controls:
-
Growth Control: Wells containing only inoculated CAMHB.
-
Sterility Control: Wells containing uninoculated CAMHB.
-
Vehicle Control: Wells containing inoculated CAMHB with the highest concentration of DMSO used in the assay to rule out solvent-induced inhibition.
-
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL. Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[9]
Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms cell death (bactericidal activity). This distinction is critical for clinical applications, especially in treating infections in immunocompromised patients. The MBC is defined as the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[11]
Methodology:
-
Subculturing from MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that show no visible growth.
-
Plating: Aspirate 10 µL from each selected well and spot-plate it onto a Mueller-Hinton Agar (MHA) plate. Also, plate from the growth control well to confirm the initial inoculum density.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: Count the number of colonies on each spot. The MBC is the lowest concentration that shows a ≥99.9% reduction in colonies compared to the initial inoculum count.[11][12]
Data Summary: Representative In Vitro Activity
The following table illustrates hypothetical data for this compound against key pathogens. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[12]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 2 | 4 | 2 | Bactericidal |
| S. aureus (MRSA) | BAA-1717 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | 25922 | 8 | 16 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 16 | 64 | 4 | Bactericidal |
| Candida albicans | 10231 | 4 | 16 | 4 | Fungicidal |
Visualization: In Vitro Efficacy Workflow
Caption: Workflow for determining MIC and MBC.
PART 2: Elucidating the Mechanism of Action
Based on the compound's amphipathic structure, the primary hypothesis is the disruption of the bacterial cell membrane.
Protocol 2.1: Bacterial Membrane Integrity Assay using Propidium Iodide (PI)
Causality: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. An increase in PI fluorescence is a direct indicator of compromised membrane integrity.
Methodology:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase and wash twice with a non-fluorescent buffer (e.g., PBS). Resuspend the bacterial pellet to an OD₆₀₀ of 0.2.
-
Treatment: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add this compound at concentrations of 0.5x, 1x, 2x, and 4x MIC. Include a positive control (e.g., 70% ethanol) and a negative control (untreated).
-
Staining: Add Propidium Iodide to each well to a final concentration of 5 µM.
-
Measurement: Immediately measure fluorescence using a plate reader (Excitation: ~535 nm, Emission: ~617 nm) kinetically over 60 minutes.
-
Interpretation: A rapid, dose-dependent increase in fluorescence compared to the untreated control indicates membrane permeabilization.
Visualization: Hypothesized Mechanism of Action
Caption: Amphipathic compound inserting into and disrupting the lipid bilayer.
PART 3: Preliminary In Vivo Efficacy and Safety
Causality: In vitro potency does not always translate to in vivo efficacy.[13] A simple, whole-organism model is an essential intermediate step to bridge this gap, providing early data on bioavailability, efficacy, and toxicity before committing to more complex and costly mammalian studies.[14] The nematode Caenorhabditis elegans is an excellent model for this purpose.[15]
Protocol 3.1: C. elegans - MRSA Infection Survival Assay
Methodology:
-
Worm Synchronization: Grow C. elegans (e.g., N2 Bristol strain) on NGM agar plates seeded with E. coli OP50. Synchronize worms to the L4 larval stage.
-
Infection: Prepare infection plates by seeding NGM agar with a lawn of MRSA. Transfer the synchronized L4 worms to the MRSA plates and incubate for 4-6 hours at 25°C to establish infection.
-
Treatment: After infection, wash the worms and transfer them to the wells of a 96-well plate containing liquid media (S-medium), the MRSA strain, and serial dilutions of this compound.
-
Controls:
-
Infected/Untreated: Infected worms in media with MRSA but no compound.
-
Uninfected Control: Uninfected worms in media with E. coli OP50.
-
Positive Drug Control: Infected worms treated with a known effective antibiotic (e.g., vancomycin).
-
-
Scoring: Incubate at 25°C and score worm survival daily for 3-5 days. Worms are considered dead if they do not respond to gentle prodding.
-
Interpretation: A statistically significant increase in the survival of compound-treated worms compared to the infected/untreated control indicates in vivo efficacy.[15]
Visualization: C. elegans Efficacy Testing Workflow
Caption: Workflow for the C. elegans infection model.
PART 4: Host Cell Selectivity and Cytotoxicity
Causality: A therapeutically viable antimicrobial must selectively target pathogens while exhibiting minimal toxicity to host cells. Given the hypothesized membrane-disrupting mechanism, it is crucial to test for lytic activity against mammalian cells.
Protocol 4.1: Hemolysis Assay
Methodology:
-
Blood Collection: Obtain fresh red blood cells (RBCs) and wash them three times in sterile PBS via centrifugation. Resuspend to a 2% (v/v) solution.
-
Treatment: In a 96-well plate, add serial dilutions of this compound. Add the 2% RBC suspension to each well.
-
Controls:
-
Negative Control (0% Lysis): RBCs in PBS.
-
Positive Control (100% Lysis): RBCs in 0.1% Triton™ X-100.
-
-
Incubation & Measurement: Incubate for 1 hour at 37°C. Centrifuge the plate and transfer the supernatant to a new flat-bottom plate. Measure the absorbance at 450 nm to quantify hemoglobin release.
-
Interpretation: Calculate the percentage of hemolysis relative to the controls. A high hemolytic concentration (HC₅₀) relative to the MIC indicates good selectivity.
Conclusion and Future Directions
This document outlines a foundational, logic-driven experimental cascade to evaluate the antimicrobial efficacy of this compound. The proposed workflow systematically assesses the compound's in vitro potency (MIC/MBC), investigates its likely mechanism of action, and provides a crucial first look at its in vivo efficacy and safety using the C. elegans model. Positive and selective results from this framework would provide a strong, data-backed rationale for advancing the compound into more complex preclinical animal models (e.g., murine thigh infection or sepsis models) and further lead optimization studies, in accordance with regulatory guidelines for preclinical development.[16][17][18]
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]
-
Kavitha, C., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. Available at: [Link]
-
de Oliveira, C., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]
-
He, G., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology. Available at: [Link]
-
PubMed. (2023). Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. Available at: [Link]
-
MDPI. (n.d.). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Available at: [Link]
-
World Health Organization. (2024). 2023 Antibacterial agents in clinical and preclinical development: an overview and analysis. Available at: [Link]
-
ACS Publications. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Available at: [Link]
-
PubMed Central (PMC). (2023). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]
-
European Medicines Agency. (2022). EMA guidance supports development of new antibiotics. Available at: [Link]
-
BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
ResearchGate. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Available at: [Link]
-
PubMed Central (PMC). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. Available at: [Link]
-
MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Available at: [Link]
-
Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Available at: [Link]
-
ResearchGate. (2020). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. Available at: [Link]
-
PubMed. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Available at: [Link]
-
MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]
-
OAJI. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]
-
SciSpace. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Available at: [Link]
-
MDPI. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available at: [Link]
-
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Available at: [Link]
-
JPIAMR. (n.d.). The global preclinical antibacterial pipeline. Available at: [Link]
-
Bentham Science. (n.d.). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Available at: [Link]
-
University of South Florida. (n.d.). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Available at: [Link]
-
PubMed Central (PMC). (2023). Editorial: Novel drug-designing approaches to combat antimicrobial resistance. Available at: [Link]
-
PubMed. (2018). 3,5-Disubstituted Thiazolidine-2,4-Diones: Design, Microwave-Assisted Synthesis, Antifungal Activity, and ADMET Screening. Available at: [Link]
-
ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. Available at: [Link]
-
PubMed Central (PMC). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]
-
PubMed Central (PMC). (n.d.). Discovery and preclinical development of new antibiotics. Available at: [Link]
-
ResearchGate. (2023). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Available at: [Link]
-
PubMed. (2007). Synthesis and antimicrobial activity of some new thiazolyl thiazolidine-2,4-dione derivatives. Available at: [Link]
-
PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Available at: [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
-
PubMed. (2018). Unique anti-myeloma activity by thiazolidine-2,4-dione compounds with Pim inhibiting activity. Available at: [Link]
-
PubMed Central (PMC). (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Available at: [Link]
-
RSC Publishing. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Available at: [Link]
Sources
- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.usf.edu [research.usf.edu]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. protocols.io [protocols.io]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microchemlab.com [microchemlab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 14. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Recommended Assay Cascade for the Biological Characterization of 1-Dodecylimidazolidine-2,4-dione
Introduction
1-Dodecylimidazolidine-2,4-dione is a member of the hydantoin (or imidazolidine-2,4-dione) class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] These activities include anticonvulsant (e.g., Phenytoin), antimicrobial (e.g., Nitrofurantoin), and potent anticancer effects (e.g., Enzalutamide).[1][2] Hydantoin derivatives have been shown to exert their effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, interfering with microbial cell wall synthesis, and modulating key signaling pathways.[4]
Given the limited publicly available biological data for this compound specifically, this guide provides a recommended, hypothesis-driven testing cascade. The protocols herein are designed to systematically evaluate its potential as a therapeutic agent, focusing on two of the most prominent activities of the hydantoin class: anticancer and antifungal efficacy. This document serves as a strategic road map for researchers, scientists, and drug development professionals embarking on the initial characterization of this and similar novel chemical entities.
The proposed workflow begins with broad-spectrum in vitro screening to establish baseline activity and guide further investigation. Positive hits will then be explored in more complex, mechanism-of-action assays, culminating in foundational in vivo models to assess preliminary safety and efficacy.
Part 1: Recommended In Vitro Evaluation Strategy
The initial phase of characterization aims to answer two fundamental questions:
-
Does the compound exhibit cytotoxic effects against mammalian cells, suggesting potential anticancer activity?
-
Does the compound inhibit the growth of pathogenic fungi, suggesting potential antifungal activity?
Answering these questions provides the critical go/no-go decision points for committing to more resource-intensive studies.
Workflow for Initial In Vitro Screening
The following diagram illustrates the logical flow for the initial in vitro characterization of this compound.
Caption: Initial in vitro screening workflow for this compound.
Protocol 1.1: General Cytotoxicity Assessment using MTT Assay
Scientific Rationale: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells, making it an excellent tool for measuring the cytotoxic or cytostatic effects of a compound.[5][6] This initial screen is critical for determining the concentration range at which the compound affects cell viability and for identifying potential anticancer activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[7]
-
Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[5][8]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[9]
-
Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series of the stock solution in complete medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 200 µM to ~0.1 µM).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. For the vehicle control wells, add medium containing the same final concentration of DMSO as the treated wells (typically ≤0.5%).
-
-
Incubation:
-
Return the plate to the incubator for a 48- or 72-hour exposure period. The duration should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of the solubilization solution to each well to dissolve the crystals.[5]
-
Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[5]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6]
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Target Value |
| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of the compound required to reduce cell viability by 50%. | < 10 µM |
| Cell Lines | Panel should include diverse cancer types (e.g., breast, lung, colon, leukemia). | MCF-7, A549, HCT116 |
| Positive Control | A known cytotoxic drug (e.g., Doxorubicin, Cisplatin). | Doxorubicin IC₅₀ ~0.1-1 µM |
| Vehicle Control | Cells treated with the maximum concentration of DMSO used in the experiment. | Should exhibit >95% viability |
A potent compound with an IC₅₀ value in the low micromolar or nanomolar range against cancer cells warrants progression to mechanistic and in vivo studies.[10]
Protocol 1.2: Antifungal Susceptibility Testing via Broth Microdilution
Scientific Rationale: The hydantoin scaffold is present in several antimicrobial agents.[4][11] Therefore, screening this compound for antifungal activity is a logical parallel path. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14]
Materials:
-
This compound
-
DMSO
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019)[13]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[15]
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or microplate reader (for inoculum standardization)
-
Incubator (35°C)
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. This can be done visually or with a spectrophotometer (OD at 530 nm).
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14][15]
-
-
Compound Plate Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI medium. Start with a high concentration (e.g., 256 µg/mL) and dilute down across the plate. The final volume in each well should be 100 µL.[16]
-
Include a "growth control" well (medium only, no compound) and a "sterility control" well (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is determined by visual inspection. It is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., a reduction of ≥50% for fungistatic compounds like azoles, or complete inhibition for fungicidal compounds) compared to the growth control well.[12]
-
A microplate reader (OD at 600 nm) can also be used for a more quantitative reading.
-
Data Analysis and Interpretation:
| Parameter | Description | Example Target Value |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the compound that inhibits visible fungal growth. | < 16 µg/mL |
| Fungal Strains | Clinically relevant yeasts and molds. | C. albicans, C. neoformans |
| Positive Control | A known antifungal drug (e.g., Fluconazole, Amphotericin B). | Known MIC range for QC strain |
| Growth Control | Inoculated well with no compound. | Must show turbid growth |
A low MIC value indicates potent antifungal activity and suggests the compound is a candidate for further development, including testing in in vivo infection models.
Part 2: Recommended In Vivo Evaluation Strategy
Should the in vitro data demonstrate promising activity (e.g., potent cytotoxicity or low MIC), the next logical phase is to evaluate the compound in a living system. This phase is essential for understanding the compound's safety profile and translating in vitro potency into in vivo efficacy.
Workflow for Initial In Vivo Studies
This diagram outlines the progression from preliminary safety assessment to efficacy testing in a relevant disease model.
Caption: Recommended workflow for in vivo evaluation of a lead compound.
Protocol 2.1: Acute Oral Toxicity Study in Rodents
Scientific Rationale: Before conducting efficacy studies, it is imperative to establish a basic safety profile for the compound. An acute toxicity study determines the general toxic effects of a single high dose and helps establish the maximum tolerated dose (MTD).[17][18][19] This information is critical for selecting appropriate, non-lethal doses for subsequent in vivo efficacy models. This protocol is based on the OECD 423 guidelines (Acute Toxic Class Method).[17][18]
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Healthy, young adult rodents (e.g., female Swiss albino mice or Wistar rats, 8-12 weeks old)
-
Oral gavage needles
-
Calibrated balance
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to laboratory conditions for at least 5 days.[20]
-
Assign animals to dose groups (e.g., 3 animals per group).
-
-
Dosing Procedure (Up-and-Down Method):
-
Fast animals overnight prior to dosing (provide water ad libitum).[21]
-
Start with a default dose (e.g., 300 mg/kg). Administer the compound via oral gavage in a single dose. The volume should not exceed 10 mL/kg for rats.[21]
-
Decision Logic:
-
If mortality is observed in 2/3 or 3/3 animals, the next dose step is lower.
-
If mortality is observed in 1/3 animals, the same dose is repeated in another group.
-
If no mortality is observed, the next dose step is higher (e.g., 2000 mg/kg).
-
-
-
Observation Period:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[19]
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any signs of tremors, convulsions, or coma.
-
Record body weight just before dosing and on days 7 and 14.
-
-
Necropsy:
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized.
-
Perform a gross necropsy on all animals (including those that died during the study) and observe for any pathological changes in major organs.
-
Data Analysis and Interpretation:
-
The primary outcome is the determination of a toxicity class and an estimated LD₅₀ (Lethal Dose, 50%).
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause study-limiting toxicity (e.g., >10% body weight loss or significant adverse clinical signs) or mortality.
-
This MTD is the cornerstone for designing the dosing regimen in the efficacy studies that follow.
Protocol 2.2: Subcutaneous Cancer Xenograft Efficacy Model
Scientific Rationale: If this compound shows potent in vitro cytotoxicity against a specific cancer cell line, the next step is to test its efficacy in an in vivo model. The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used and foundational model in oncology drug development.[20]
Materials:
-
Immunocompromised mice (e.g., athymic Nude or SCID mice, 4-6 weeks old)[20]
-
Cancer cell line that showed high sensitivity in vitro (e.g., A549)
-
Complete culture medium and PBS
-
Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)[22]
-
1 mL syringes with 27-gauge needles[20]
-
Digital calipers
-
Dosing formulation of the compound (based on MTD study)
Step-by-Step Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells that are in the logarithmic growth phase. Wash with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 5-10 x 10⁷ cells/mL.
-
For injection, mix the cell suspension 1:1 with Matrigel® (kept on ice) to improve tumor establishment.[22]
-
Inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.[20][23]
-
-
Tumor Growth and Group Randomization:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group). Groups should include:
-
Vehicle Control
-
Compound Treatment Group(s) (e.g., doses at MTD, MTD/2)
-
Positive Control (standard-of-care chemotherapy for that cancer type)
-
-
-
Compound Administration:
-
Administer the compound and vehicle control according to a predetermined schedule (e.g., daily, once every three days) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[20]
-
Monitor animal body weight and clinical signs of toxicity throughout the study.
-
The primary endpoint is Tumor Growth Inhibition (TGI) . The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis and Interpretation:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula:
-
%TGI = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
-
A statistically significant reduction in tumor growth in the treated group compared to the vehicle control indicates in vivo anticancer efficacy.
Conclusion
The strategic application of the assays detailed in this guide will enable a robust and efficient initial characterization of this compound. This tiered approach, moving from broad in vitro screening to specific in vivo models, ensures that resources are focused on compounds with the highest potential for therapeutic success. The data generated will provide a critical foundation for further preclinical development, including mechanism-of-action studies, pharmacokinetics, and advanced safety pharmacology.
References
-
The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2025). ResearchGate. [Link]
-
Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2022). Pest Management Science. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Biological Activity of Twenty-three Hydantoin Derivatives on Intrinsic Efflux Pump System of Salmonella enterica serovar Enterit. (N.D.). In Vivo. [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
-
Xenograft Tumor Model Protocol. (2005). Cold Spring Harbor Protocols. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
MTT Assay Protocol for Lab Use. Scribd. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (N.D.). Journal of the Pediatric Infectious Diseases Society. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
-
In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. Semantic Scholar. [Link]
-
Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. (2008). Molecular Cancer Therapeutics. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019). Protocols.io. [Link]
-
LLC cells tumor xenograft model. Protocols.io. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. [Link]
-
BiTE® Xenograft Protocol. (2017). Bio-protocol. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). The Assay Guidance Manual. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Acute Toxicity. The Joint Research Centre - European Union. [Link]
-
Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]
-
Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (N.D.). Journal of Clinical Microbiology. [Link]
-
In Vivo and in Vitro Toxicity Studies. Biogem. [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry. [Link]
-
Series 870 - Health Effects Test Guidelines. US EPA. [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (N.D.). Bioorganic Chemistry. [Link]
-
Biological Evaluation of Some Imidazolidine-2,4-dione and... Semantic Scholar. [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (N.D.). Molecules. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. sartorius.com [sartorius.com]
- 10. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 18. biogem.it [biogem.it]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. protocol-online.org [protocol-online.org]
- 21. fda.gov [fda.gov]
- 22. BiTE® Xenograft Protocol [protocols.io]
- 23. LLC cells tumor xenograft model [protocols.io]
Application Note & Protocol: Investigating Enzyme Inhibition with 1-Dodecylimidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-Dodecylimidazolidine-2,4-dione as a potential enzyme inhibitor. While the imidazolidine-2,4-dione (hydantoin) scaffold is a known pharmacophore in various enzyme inhibitors, the specific inhibitory profile of the 1-dodecyl substituted analog is not extensively characterized. The presence of a long, lipophilic dodecyl chain suggests a strong potential for interaction with enzymes possessing hydrophobic substrate-binding pockets. This guide hypothesizes Fatty Acid Synthase (FASN) as a putative target and outlines detailed protocols for its inhibition studies, including IC50 determination and kinetic analysis.
Introduction: The Rationale for Targeting Fatty Acid Synthase
This compound is a derivative of the hydantoin heterocyclic system. The core hydantoin structure is found in a range of biologically active compounds, including anticonvulsants and antiarrhythmics. The addition of a 12-carbon alkyl chain dramatically increases the molecule's lipophilicity, suggesting it may target enzymes that bind or process long-chain fatty acids.
Fatty Acid Synthase (FASN) is a multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, FASN expression is low, but it is significantly upregulated in many cancer types to support rapid cell proliferation and membrane synthesis[1]. This differential expression makes FASN a compelling target for anticancer drug development[1][2]. The long, hydrophobic tunnel in the β-ketoacyl synthase (KS) domain of FASN, which accommodates the growing fatty acid chain, presents a plausible binding site for a molecule with a dodecyl tail like this compound[3][4].
This application note will therefore focus on protocols to investigate the inhibitory potential of this compound against FASN.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈N₂O₂ | - |
| Molecular Weight | 268.40 g/mol | |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol); Poorly soluble in water | Predicted based on structure |
Conceptual Framework: Inhibition of Fatty Acid Synthase
The inhibitory action of this compound on FASN is hypothesized to occur through the binding of its dodecyl chain within the hydrophobic substrate-binding channel of the enzyme, potentially at the β-ketoacyl synthase (KS) or a related domain. This binding could prevent the natural substrate from accessing the active site, thereby blocking the fatty acid elongation cycle.
Caption: Hypothesized mechanism of FASN inhibition.
Experimental Protocols
These protocols are designed to be a self-validating system, with all necessary controls included to ensure data integrity.
Materials and Reagents
-
Enzyme: Purified human Fatty Acid Synthase (FASN)
-
Inhibitor: this compound
-
Substrates: Acetyl-CoA, Malonyl-CoA
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0) containing EDTA and a reducing agent like DTT.
-
Solvent: DMSO (Dimethyl sulfoxide) for dissolving the inhibitor.
-
Detection: 96-well UV-transparent microplates
-
Instrumentation: Spectrophotometer (microplate reader) capable of reading absorbance at 340 nm.
Protocol 1: Determination of IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%[5][6]. This protocol measures the rate of NADPH oxidation (decrease in absorbance at 340 nm) as a measure of FASN activity.
Workflow for IC50 Determination
Caption: Workflow for IC50 value determination.
Step-by-Step Procedure:
-
Prepare Inhibitor Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup (96-well plate):
-
Blank Wells: Add assay buffer and substrate/cofactor mix (no enzyme).
-
Control Wells (100% activity): Add assay buffer, FASN enzyme, and the same volume of DMSO as in the test wells.
-
Test Wells: Add assay buffer, FASN enzyme, and the serially diluted inhibitor solutions.
-
-
Pre-incubation: Add the FASN enzyme solution to the control and test wells. Gently mix and incubate the plate at 37°C for a set time (e.g., 15 minutes). This step allows the inhibitor to bind to the enzyme before the reaction starts. This is particularly important for slow-binding inhibitors[2].
-
Reaction Initiation: To all wells (except the blank), add the reaction mix containing Acetyl-CoA, Malonyl-CoA, and NADPH to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value[7].
-
Protocol 2: Enzyme Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis is performed. This involves measuring reaction rates at various substrate concentrations in the presence and absence of the inhibitor.
Workflow for Kinetic Analysis
Caption: Workflow for enzyme kinetic analysis.
Step-by-Step Procedure:
-
Varying Substrate Concentrations: Prepare a series of reaction mixtures with varying concentrations of one substrate (e.g., Malonyl-CoA) while keeping the other substrate (Acetyl-CoA) and NADPH at saturating concentrations.
-
Inhibitor Concentrations: For each substrate concentration, set up reactions with:
-
No inhibitor (control).
-
A fixed concentration of this compound (e.g., a concentration close to its determined IC50).
-
-
Measure Reaction Rates: Follow steps 5 and 6 from the IC50 protocol to measure the initial reaction rates (V₀) for all conditions.
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the initial rates (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V₀ versus 1/[S] for both the inhibited and uninhibited reactions[8][9].
-
Analyze the resulting plot to determine the type of inhibition[10][11]:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Inhibition Observed | Inhibitor concentration too low. | Test a higher concentration range. |
| FASN is not the correct target. | Screen against a panel of other enzymes (e.g., lipases). | |
| Inhibitor precipitated out of solution. | Check solubility; ensure final DMSO concentration is appropriate. | |
| High Variability in Data | Inaccurate pipetting. | Use calibrated pipettes; prepare master mixes. |
| Temperature fluctuations. | Ensure consistent incubation and reading temperatures. | |
| Enzyme instability. | Prepare fresh enzyme dilutions; keep on ice. | |
| Non-linear Reaction Rates | Substrate depletion. | Use lower enzyme concentration or shorter reaction time. |
| Enzyme denaturation. | Check buffer pH and stability of the enzyme. |
Conclusion
This guide provides a robust starting point for investigating the enzyme inhibitory properties of this compound, using Fatty Acid Synthase as a scientifically justified, hypothetical target. The detailed protocols for IC50 determination and kinetic analysis are designed to yield reliable and interpretable data. By following these methodologies, researchers can effectively characterize the potency and mechanism of action of this and other novel long-chain alkyl-substituted compounds, contributing valuable insights to the field of drug discovery.
References
- Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666. (Note: While not in the provided search, this is the seminal paper for Lineweaver-Burk plots and is included for scientific completeness).
-
MedSchoolCoach. Lineweaver Burk Plots – MCAT Biochemistry. [Link][12]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link][10]
-
BiochemSphere. Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link][7]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link][13]
-
Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. [Link][2]
-
Menendez, J. A., & Lupu, R. (2007). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents?. Current pharmaceutical design, 13(21), 2299–2310. [Link][1]
-
Patsnap Eureka. How Alkyls Contribute to Biochemical Advances?. [Link][3]
-
ACS Publications. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link][14]
Sources
- 1. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Alkyls Contribute to Biochemical Advances? [eureka.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. BiochemSphere [biochemicalsci.com]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Khan Academy [khanacademy.org]
- 11. microbenotes.com [microbenotes.com]
- 12. medschoolcoach.com [medschoolcoach.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Dodecylimidazolidine-2,4-dione: A Guide for Researchers
Abstract
This document provides a comprehensive guide to the safe handling, storage, and potential applications of 1-Dodecylimidazolidine-2,4-dione. Intended for researchers, scientists, and professionals in drug development, these notes synthesize critical safety information with practical, field-proven insights. While specific experimental data for this compound is limited, this guide draws upon authoritative data from structurally similar imidazolidine-2,4-dione and thiazolidinedione derivatives to provide a robust framework for its use. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure both safety and scientific integrity.
Introduction: The Imidazolidine-2,4-dione Scaffold in Drug Discovery
The imidazolidine-2,4-dione, or hydantoin, nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a diverse array of biologically active compounds.[1] Derivatives of this heterocyclic moiety have demonstrated significant therapeutic potential, including anticonvulsant and antiarrhythmic properties.[1][2] The addition of a long alkyl chain, such as a dodecyl group at the N-1 position, significantly increases the lipophilicity of the molecule, which can profoundly influence its pharmacokinetic and pharmacodynamic properties. This modification suggests potential applications in areas requiring interaction with lipophilic binding sites of biological targets.
Many structurally related compounds, particularly the thiazolidinediones (TZDs), are well-established as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[3][4][5][6][7] Activation of PPAR-γ is a clinically validated strategy for the treatment of type 2 diabetes.[3][6][7] Given the structural similarities, it is plausible that this compound may also exhibit activity at this or other nuclear receptors, making it a compound of interest for metabolic disease and oncology research.
Hazard Analysis and Risk Assessment
Identified Hazards
Based on GHS classifications for similar imidazolidine-2,4-dione derivatives, the following hazards should be anticipated[8][9]:
| Hazard Class | GHS Hazard Statement | Corresponding Precautionary Action |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water and soap. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
-
Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
Safe Handling and Storage Protocol
Adherence to meticulous handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.
General Handling
-
Avoid Dust Formation: Handle the solid compound with care to prevent the generation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[10]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[10]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.[10]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents.[10]
Application Protocol: In Vitro PPAR-γ Activation Assay
The following protocol is a representative example of how this compound could be evaluated for its potential as a PPAR-γ agonist. This is a common application for structurally related molecules.[3][4][5][6][7]
Principle
This protocol utilizes a cell-based reporter assay to measure the activation of PPAR-γ. Cells are transiently transfected with two plasmids: one expressing the ligand-binding domain of PPAR-γ fused to a DNA-binding domain, and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain. Activation of PPAR-γ by a ligand, such as the test compound, leads to the expression of the reporter gene, which can be quantified.
Materials and Reagents
-
HEK293T cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
PPAR-γ expression plasmid
-
Luciferase reporter plasmid
-
Beta-galactosidase (β-gal) expression plasmid (for transfection efficiency control)
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle)
-
Luciferase Assay System
-
β-galactosidase Assay System
-
96-well cell culture plates
-
Luminometer
Experimental Workflow
Figure 1: Workflow for the PPAR-γ reporter assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom cell culture plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transfection
-
In separate tubes, dilute the PPAR-γ expression plasmid, luciferase reporter plasmid, and β-gal plasmid in Opti-MEM.
-
In another tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Aspirate the media from the cells and add the DNA-lipid complexes.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh, complete culture medium.
Day 3: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Prepare similar dilutions for the positive control, Rosiglitazone. The final DMSO concentration in the wells should be kept below 0.5%.
-
Add the diluted compounds to the appropriate wells. Include a vehicle-only control (DMSO).
-
Incubate for 18-24 hours at 37°C.
Day 4: Data Acquisition and Analysis
-
Aspirate the medium and wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity from the same cell lysate.
-
Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Analytical Characterization
For researchers synthesizing or verifying the identity and purity of this compound, the following analytical techniques are recommended.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex matrices.[12][13][14][15][16] A reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) is a good starting point for method development. The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecule [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. While specific spectral data for this compound is not published, related structures can provide an indication of expected chemical shifts.[1][3][11][17]
Conclusion
This compound represents a potentially valuable research compound, particularly within the field of metabolic diseases and oncology. While direct experimental data is sparse, a robust safety and handling protocol can be established based on data from structurally related compounds. The provided in vitro protocol for assessing PPAR-γ activity offers a scientifically sound starting point for investigating the biological function of this molecule. As with any research chemical, it is imperative that all handling and experimental procedures are conducted with the utmost attention to safety and scientific rigor.
References
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 85391-28-2 Name: this compound.
- CymitQuimica. (2024). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PubMed Central.
- PubChem. (n.d.). 1-Phenylimidazolidine-2,4-dione.
-
Wang, Y. L., Frauwirth, K. A., Rangwala, S. M., Lazar, M. A., & Thompson, C. B. (2002). Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival. The Journal of biological chemistry, 277(35), 31781–31788. [Link]
-
Alam, M. S., et al. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & medicinal chemistry letters, 24(14), 3034–3042. [Link]
-
Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). The Journal of biological chemistry, 270(22), 12953–12956. [Link]
-
Dumasia, R., Eagle, K. A., Kline-Rogers, E., May, N., Cho, L., & Mukherjee, D. (2005). Role of PPAR- gamma agonist thiazolidinediones in treatment of pre-diabetic and diabetic individuals: a cardiovascular perspective. Current drug targets. Cardiovascular & haematological disorders, 5(5), 377–386. [Link]
-
Anderson, D. W., et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 945-946, 166–172. [Link]
- ResearchGate. (n.d.). Fragments of 1 H NMR spectra of....
- ChemicalBook. (n.d.). 5,5-dimethylimidazolidine-2,4-dione(16228-00-5) 13C NMR spectrum.
- PubChem. (n.d.). 1-Dodecyl-2,4-imidazolidinedione.
- National Center for Biotechnology Information. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central.
- PubChem. (n.d.). 1-Cyclopropylimidazolidine-2,4-dione.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and docking of novel thiazolidine-2,4-dione multitarget scaffold as new approach for cancer treatment. PubMed.
- PubMed. (2023). Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization.
- PubMed. (2003). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma.
- PubMed. (2024). Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors.
- ChemicalBook. (n.d.). 2,4-Thiazolidinedione.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- PubMed. (2003). A Sensitive LC/MS/MS Method Using Silica Column and Aqueous-Organic Mobile Phase for the Analysis of Loratadine and Descarboethoxy-Loratadine in Human Plasma.
- Chemsrc. (n.d.). Imidazolidine-2,4-dione.
- Dovepress. (n.d.). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone.
- PubChem. (2025). Compound 525965: 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione - Dataset.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
- National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf.
- PubChem. (2025). 5,5-Dimethyl-1-propanoylimidazolidine-2,4-dione.
Sources
- 1. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione activation of peroxisome proliferator-activated receptor gamma can enhance mitochondrial potential and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of PPAR- gamma agonist thiazolidinediones in treatment of pre-diabetic and diabetic individuals: a cardiovascular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Cyclopropylimidazolidine-2,4-dione | C6H8N2O2 | CID 21257573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0053988) [np-mrd.org]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive LC/MS/MS method using silica column and aqueous-organic mobile phase for the analysis of loratadine and descarboethoxy-loratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione(16228-00-5) 13C NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Dodecylimidazolidine-2,4-dione
Welcome to the technical support guide for the synthesis of 1-Dodecylimidazolidine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of N-substituted hydantoins, such as this compound, is a cornerstone reaction in medicinal chemistry, as the hydantoin scaffold is a privileged structure found in numerous pharmaceuticals.[1][2] The most common and efficient route for this specific N-1 substituted hydantoin is a variation of the Urech or Read synthesis, which involves the reaction of an isocyanate with an amino acid derivative.[3][4] This guide focuses on the two-step approach: the initial formation of a ureido intermediate from dodecyl isocyanate and a glycine ester, followed by a base-catalyzed intramolecular cyclization.
Reaction Overview: The Urech Hydantoin Synthesis Pathway
The synthesis proceeds via two key transformations:
-
Nucleophilic Addition: The amino group of glycine ethyl ester attacks the electrophilic carbon of dodecyl isocyanate to form an N-substituted urea derivative, N-Dodecyl-N'-(ethoxycarbonylmethyl)urea.
-
Intramolecular Cyclization: Under basic conditions, the nitrogen of the urea deprotonates and attacks the ester carbonyl, leading to ring closure and elimination of ethanol to form the final this compound product.[5]
Caption: General reaction mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My initial reaction to form the ureido intermediate is low-yielding or has produced a significant amount of a white, insoluble byproduct. What went wrong?
Answer: This is a classic problem when working with isocyanates and typically points to one primary culprit: water contamination.
-
Causality: Dodecyl isocyanate is highly reactive towards nucleophiles, including water.[6] If moisture is present in your solvent, glassware, or reagents, the isocyanate will react with it to form an unstable carbamic acid, which rapidly decarboxylates to yield dodecylamine. This newly formed primary amine is nucleophilic and will react with another molecule of dodecyl isocyanate to form N,N'-didodecylurea. This symmetrical urea is often poorly soluble in common organic solvents and precipitates out, consuming your starting material and reducing your yield.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF, Dioxane). Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.
-
Verify Reagent Quality: Use a fresh bottle of dodecyl isocyanate or purify older material by distillation under reduced pressure.[6] Ensure your glycine ethyl ester hydrochloride is neutralized and thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Controlled Addition: Add the dodecyl isocyanate dropwise to the solution of glycine ethyl ester at 0 °C to manage the exothermic nature of the reaction and minimize side reactions.[5]
-
Question 2: The ureido intermediate formed successfully, but the subsequent cyclization step to the hydantoin is inefficient or fails completely. How can I drive the reaction to completion?
Answer: An inefficient cyclization points to issues with the reaction conditions, specifically the choice and concentration of the base or acid used to catalyze the ring closure.
-
Causality: The cyclization is an intramolecular nucleophilic acyl substitution. For the reaction to proceed, a nucleophile on the urea backbone must attack the ester carbonyl. Under basic conditions, the N-H adjacent to the dodecyl group is deprotonated, creating a potent nucleophile that readily attacks the ester.[5] If the base is too weak or used in insufficient quantity, this deprotonation will not occur efficiently. Conversely, overly harsh conditions (e.g., high temperature with strong base for extended periods) can lead to hydrolysis of the ester or even degradation of the hydantoin ring.[7]
-
Troubleshooting & Optimization:
-
Choice of Base: A strong base is typically required for efficient cyclization of the ureido ester.[5][8] A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often effective.[5] Sodium ethoxide in ethanol is another excellent option as it promotes the desired transesterification-like cyclization.
-
Solvent System: The cyclization can be performed in a biphasic system (e.g., DCM/water with NaOH) or in a single-phase alcoholic solvent (e.g., ethanol with sodium ethoxide).[5] The choice depends on the solubility of your intermediate.
-
Temperature Control: While some heating may be necessary, start the reaction at room temperature. If the reaction is sluggish as monitored by Thin Layer Chromatography (TLC), gentle heating (e.g., 40-50 °C) can be applied. Refluxing is often unnecessary and may promote side reactions.
-
Acid-Catalyzed Alternative: If you have inadvertently hydrolyzed the ester to the carboxylic acid, or if you started with glycine itself, acid-catalyzed cyclization is the preferred method. This typically involves refluxing the ureido acid in an acidic solution, such as 6 M hydrochloric acid.[3]
-
Question 3: My final product is an oil or a waxy solid that is difficult to purify. How can I obtain a clean, crystalline product?
Answer: Purification challenges often stem from the presence of unreacted starting materials or the N,N'-didodecylurea byproduct discussed in Question 1. The long C12 alkyl chain on your desired product also imparts significant lipophilicity, which can make it oily or waxy.
-
Causality: The structural similarity between the desired product and the N,N'-didodecylurea byproduct (both having long alkyl chains) can make separation by simple recrystallization difficult. Unreacted dodecyl isocyanate can also lead to purification issues if not properly quenched.
-
Purification Strategy:
-
Reaction Quench: After the reaction is complete, ensure any unreacted isocyanate is quenched. This can be done by adding a small amount of methanol or water.
-
Work-up: Perform a standard aqueous work-up. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any basic impurities, followed by a wash with brine.
-
Column Chromatography: This is the most reliable method for separating the product from non-polar byproducts like N,N'-didodecylurea and any remaining starting materials. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: Once the product is reasonably pure (>95% by NMR), recrystallization can be attempted. Given the waxy nature, this may require screening several solvent systems. Try dissolving the product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then either cooling slowly or adding a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) dropwise until turbidity is observed, followed by cooling.
-
Experimental Protocols & Workflows
The following is a generalized, two-step protocol based on established methods for hydantoin synthesis.[3][5]
Protocol 1: Synthesis of N-Dodecyl-N'-(ethoxycarbonylmethyl)urea
-
Setup: To a dry, three-necked, round-bottomed flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add glycine ethyl ester hydrochloride (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, 5 mL per mmol of ester).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise. Stir the mixture for 20-30 minutes at 0 °C.
-
Urea Formation: In the dropping funnel, prepare a solution of dodecyl isocyanate (1.0 eq) in the same anhydrous solvent. Add the isocyanate solution dropwise to the stirred glycine ester solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the glycine ethyl ester.
-
Work-up: Quench the reaction with a small amount of water. Dilute with more solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ureido intermediate, which can be used directly in the next step or purified by chromatography if necessary.
Protocol 2: Cyclization to this compound
-
Setup: Dissolve the crude ureido intermediate from Protocol 1 in a suitable solvent such as ethanol or THF.
-
Base Addition: Add a solution of 1 M sodium hydroxide (2.0 eq) or a solution of sodium ethoxide in ethanol (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. Gentle heating (40 °C) can be applied if the reaction is slow.
-
Acidification & Extraction: Cool the reaction mixture and carefully acidify to pH ~3-4 with 1 M HCl. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in the troubleshooting section.
Caption: Step-by-step experimental workflow for the two-step synthesis.
Data Summary & Key Parameters
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Glycine Ester : Isocyanate : TEA | 1.0 : 1.0 : 1.1 |
| Solvent (Step 1) | Anhydrous DCM, THF, Dioxane | Aprotic solvents prevent reaction with the isocyanate. |
| Temperature (Step 1) | 0 °C to Room Temperature | Controls initial exotherm and prevents side reactions.[5] |
| Base (Step 2) | 1 M NaOH, NaOEt in EtOH | Strong base is required to deprotonate the urea for efficient cyclization.[5][8] |
| Purification | Silica Gel Chromatography | Effectively separates the lipophilic product from polar and non-polar impurities. |
| Typical Yield | 70-90% (overall) | Good to excellent yields are achievable with optimized, anhydrous conditions.[1][3] |
Frequently Asked Questions (FAQs)
Q1: Why is it recommended to use glycine ethyl ester instead of glycine? A1: Glycine is a zwitterion and has very poor solubility in the aprotic organic solvents required for the isocyanate reaction. The ethyl ester masks the carboxylic acid, making the molecule much more soluble in solvents like DCM and THF, allowing for a homogeneous and more efficient reaction.[3][9]
Q2: What is the best way to monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the ideal method. Use silica gel plates. A mobile phase of 30-50% ethyl acetate in hexanes will typically provide good separation. You can visualize the spots using a UV lamp (if your compounds are UV active) or by dipping the plate in a potassium permanganate stain, which reacts with most organic compounds. The product hydantoin is generally more polar than the ureido ester intermediate.
Q3: Can this synthesis be performed as a one-pot reaction? A3: Yes, a one-pot synthesis is feasible and can improve efficiency.[5] After forming the ureido intermediate (Step 1), instead of performing a work-up, you can add the base (e.g., sodium ethoxide in ethanol) directly to the reaction mixture to induce cyclization. However, this may lead to a more complex crude mixture, potentially making purification more challenging. It is recommended to perfect the two-step process before attempting a one-pot procedure.
Q4: What are the critical safety precautions for this synthesis? A4: Isocyanates, including dodecyl isocyanate, are toxic if inhaled or swallowed and are known respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure.[6] Always handle dodecyl isocyanate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. The bases (NaOH) and acids (HCl) used are corrosive and should be handled with care.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Verma, A., Joshi, S., & Singh, D. (2013). Hydantoin: A versatile moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1299-1310. [Link: Not Available]
- D'hooghe, M., & De Kimpe, N. (2008). The chemistry of hydantoins. In Topics in Heterocyclic Chemistry (Vol. 15, pp. 1-58). Springer. [Link: Not Available]
- Sim, M. M. (2001). Recent advances in the use of hydantoins and thiohydantoins in medicinal chemistry. Current Medicinal Chemistry, 8(11), 1279-1297. [Link: Not Available]
-
Mala, S. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 22-28.
-
BenchChem. (2025). Managing side reactions in the synthesis of 5-substituted hydantoins.
-
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. Synlett, 28(15), 2285-2290.
-
Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen, 7(1), 690-693.
-
BenchChem. (2025). Technical Support Center: Optimizing 5-(4-Hydroxybenzylidene)hydantoin Synthesis.
-
Simůnek, P., & Pešková, M. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(7), 12956-12989.
-
de la Torre, A., et al. (2012). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 77(23), 10649-10661.
-
Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. ResearchGate.
-
Xu, G., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14041-14048.
-
Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions. RMIT University.
-
Wikipedia. (n.d.). Hydantoin.
-
Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar, 4(1), 4125-4131.
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,3-Dimethylimidazolidine-2,4-dione.
-
Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(6), 4338-4351.
-
Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate.
-
Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride.
-
Sigma-Aldrich. (n.d.). Dodecyl isocyanate 99%.
-
TCI Chemicals. (2025). SAFETY DATA SHEET - Dodecyl Isocyanate.
-
PubChem. (n.d.). Glycine ethyl ester.
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dodecyl isocyanate 99 4202-38-4 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydantoin synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
overcoming solubility issues with 1-Dodecylimidazolidine-2,4-dione
Welcome to the technical support center for 1-Dodecylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the solubility challenges associated with this highly lipophilic molecule. Our goal is to equip you with the knowledge to handle this compound effectively in your experimental workflows, ensuring reliable and reproducible results.
Introduction: Understanding the Molecule
This compound belongs to the hydantoin family of heterocyclic compounds. Its structure consists of a polar imidazolidine-2,4-dione head group and a long, nonpolar 12-carbon alkyl (dodecyl) tail. This amphipathic nature is the primary reason for its challenging solubility profile. The long alkyl chain imparts significant hydrophobicity, making it virtually insoluble in aqueous solutions while conferring solubility in certain organic solvents. The presence of both a hydrophobic tail and a polar head capable of hydrogen bonding can also lead to self-aggregation or gel formation in certain solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?
The poor aqueous solubility is a direct consequence of the long C12 alkyl chain. This hydrophobic tail dominates the molecule's overall physicochemical properties, leading to unfavorable interactions with the highly polar water molecules.
Q2: In which types of solvents is this compound expected to be soluble?
Due to its lipophilic nature, this compound is most soluble in non-polar or moderately polar aprotic organic solvents. Examples include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). It will have very limited to no solubility in highly polar solvents like water or ethanol.
Q3: Can I heat the compound to aid dissolution?
Yes, gentle heating can significantly aid in the dissolution of N-alkylhydantoins. It is recommended to heat the solvent and compound mixture in a sealed vial to prevent solvent evaporation. A dry bath set to a moderate temperature (e.g., 40-50°C) is a suitable method.
Q4: My compound has precipitated out of solution after storage. What should I do?
Precipitation upon storage, especially at lower temperatures, is common for lipophilic compounds. You can try to redissolve the compound by gently warming the solution and vortexing or sonicating. To prevent this, it is advisable to store stock solutions at room temperature or prepare them fresh before use.
Q5: Are there any signs of degradation I should watch for?
While the imidazolidine-2,4-dione ring is generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to hydrolysis. Visually, any change in the color or clarity of the solution could indicate degradation or precipitation. For critical applications, purity can be re-assessed using techniques like HPLC or NMR.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen organic solvent.
| Plausible Cause | Proposed Solution & Rationale |
| Insufficient Solvent Volume | The concentration may be too high for the selected solvent. Try increasing the solvent volume to lower the concentration. |
| Low Temperature | Solubility can be temperature-dependent. Gently warm the mixture to 40-50°C in a sealed vial with stirring. The increased kinetic energy will help overcome the crystal lattice energy. |
| Inappropriate Solvent Choice | The polarity of your solvent may not be optimal. Refer to the solvent selection table below and consider a solvent with a different polarity. |
| Compound Aggregation | The long alkyl chains can promote self-assembly. Use sonication to break up any aggregates that may have formed. |
Issue 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer for a biological assay.
This is a common and expected issue when transitioning a highly lipophilic compound from a nonpolar organic solvent to a polar aqueous environment.
| Plausible Cause | Proposed Solution & Rationale |
| "Solvent Shock" | The rapid change in solvent polarity causes the compound to crash out of solution. To mitigate this, consider a stepwise dilution. First, dilute the stock into an intermediate solvent that is miscible with both your stock solvent and the final aqueous buffer (e.g., ethanol or isopropanol), and then add this intermediate dilution to the final buffer. |
| Exceeding Aqueous Solubility Limit | The final concentration in the aqueous buffer is likely above the compound's aqueous solubility limit. It is crucial to work at a final concentration that is known to be soluble or to use a formulation aid. |
| Use of a Co-solvent | For cell-based assays, it is common practice to first dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution.[1] This stock is then diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid toxicity to cells. |
| Introduction of a Surfactant | For certain applications, a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) can be added to the aqueous buffer to create micelles that encapsulate the hydrophobic compound and keep it in solution.[2] |
Experimental Protocols & Data
Recommended Solvents for Stock Solutions
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly recommended for preparing high-concentration stock solutions for biological assays. Ensure the final concentration in aqueous media is low (<1%).[1] |
| Dichloromethane (DCM) | Non-polar | Good for initial solubilization and for use in organic synthesis applications. |
| Chloroform | Non-polar | Similar to DCM, useful for chemical reactions and characterization. |
| Tetrahydrofuran (THF) | Polar Aprotic | A good solvent for many organic compounds, but can form peroxides over time. Use fresh, stabilized THF. |
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for subsequent dilution into aqueous buffers for biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Warming device (e.g., heat block or water bath)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh out the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If solids persist, gently warm the vial to 40-50°C for 5-10 minutes, with intermittent vortexing.
-
Once fully dissolved, allow the solution to cool to room temperature. Visually inspect for any signs of precipitation.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light.
Protocol 2: Preparation of a Working Solution for Biological Assays
This protocol details the dilution of a DMSO stock solution into an aqueous buffer.
Materials:
-
High-concentration stock solution of this compound in DMSO (from Protocol 1).
-
Aqueous buffer (e.g., PBS, cell culture media).
-
Vortex mixer.
Procedure:
-
Ensure your aqueous buffer is at the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Add the required volume of the DMSO stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the aqueous solution is below the tolerance level for your specific assay (typically ≤ 1%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, you may need to lower the final concentration of the compound or explore formulation strategies with surfactants.
Visualized Workflows
Workflow for Preparing a Stock Solution
Caption: Step-by-step workflow for dissolving this compound in DMSO.
Workflow for Preparing Aqueous Working Solutions
Caption: Dilution of DMSO stock into aqueous buffer for experimental use.
References
- G. T. Getman, et al. (2013). A Practical Guide to the Preparation of Stock Solutions of Test Compounds for In Vitro Screening and Other Assays. Assay and Drug Development Technologies, 11(5), 271-277.
- Guzmán, M. (2014). Cannabinoid Receptor-Interacting Agents: A Practical Guide to Their Use in the Laboratory. In: Endocannabinoids. Humana Press, Totowa, NJ.
-
Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogenels - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solubilization in Surfactant Systems - ResearchGate. (2015, May 11). Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Purification of 1-Dodecylimidazolidine-2,4-dione
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-Dodecylimidazolidine-2,4-dione. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this long-chain N-alkylated hydantoin.
I. Understanding the Molecule and Potential Impurities
This compound is an N-substituted hydantoin characterized by a hydrophilic five-membered dione ring and a long, hydrophobic C12 alkyl chain. This amphiphilic nature dictates its solubility and chromatographic behavior. Successful purification hinges on understanding the potential impurities that may arise from its synthesis.
The two primary synthetic routes are:
-
N-alkylation of Imidazolidine-2,4-dione (Hydantoin): This involves the reaction of hydantoin with a dodecyl halide (e.g., 1-bromododecane) under basic conditions.
-
Reaction of Dodecyl Isocyanate with an Amino Acid Derivative: This pathway typically involves the reaction of dodecyl isocyanate with an amino acid ester (like glycine methyl ester), followed by cyclization to form the hydantoin ring.[1]
Based on these synthetic pathways, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Imidazolidine-2,4-dione, dodecyl halide, dodecyl isocyanate, or the amino acid derivative.
-
Over-Alkylated Products: In the N-alkylation route, dialkylation at both N1 and N3 positions of the hydantoin ring is a possibility, though often a minor byproduct.
-
O-Alkylated Byproducts: While N-alkylation is generally favored, some O-alkylation of the hydantoin ring can occur under certain conditions.[2]
-
Hydrolysis Products: If water is present during the isocyanate-based synthesis, dodecyl isocyanate can hydrolyze to form dodecylamine and, subsequently, N,N'-didodecylurea.
-
Solvent and Reagent Residues: Residual solvents, bases (e.g., potassium carbonate, triethylamine), and phase-transfer catalysts.[2]
II. Purification Strategy Workflow
A general workflow for the purification of this compound is outlined below. The choice of techniques and their sequence will depend on the scale of the reaction and the impurity profile.
Caption: General purification workflow for this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My product "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out" is a common problem with long-chain alkyl compounds like this compound, especially in non-polar solvents. The long dodecyl chains can lead to the formation of a liquid phase (an "oil") that is supersaturated with your compound before it reaches the temperature required for crystal nucleation. This is related to the compound's ability to act as an organogelator.[3]
Causality: The solute has a melting point below the boiling point of the solvent, and its solubility is very high at elevated temperatures and very low at room temperature.
Solutions:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Avoid shocking the solution with a rapid temperature drop (e.g., placing it directly in an ice bath).
-
Use a more polar solvent system: While the long alkyl chain suggests non-polar solvents, a mixture might be more effective. Try recrystallizing from a binary solvent system like ethanol/water or acetone/hexane.[4][5] Dissolve the compound in the minimum amount of hot ethanol or acetone, and then add water or hexane dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q2: I'm getting very low recovery from recrystallization. What are the likely causes?
A2: Low recovery can be due to several factors related to solvent choice and the amount of solvent used.
Causality: The compound may be too soluble in the chosen solvent at room temperature, or too much solvent was used.
Solutions:
-
Optimize the solvent system: Your ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Refer to the table below for starting points.
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.
-
Cool for a sufficient amount of time: Ensure the solution has been thoroughly cooled to maximize precipitation. An ice bath can be used after slow cooling to room temperature.
-
Concentrate the mother liquor: If you suspect a significant amount of product remains in the filtrate (the "mother liquor"), you can concentrate it by evaporation and attempt a second recrystallization to recover more material.
| Solvent/System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The long alkyl chain may limit solubility in highly aqueous mixtures.[4][5] |
| Acetone/Hexane | Acetone dissolves the hydantoin moiety, while hexane helps to precipitate the compound by reducing its solubility. |
| n-Hexane or Heptane | Can be effective if the primary impurities are much more polar. Be cautious of "oiling out".[6] |
| Isopropanol | A good single solvent to try, with properties intermediate between ethanol and less polar alcohols. |
Caption: Suggested starting solvents for recrystallization of this compound.
Column Chromatography Issues
Q3: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A3: Streaking or tailing is often a sign of interactions between your compound and the stationary phase (silica gel) or issues with your solvent system.
Causality: The polar hydantoin ring can interact strongly with the acidic silica gel. Also, using a solvent system that is too polar can cause the compound to move down the column in a diffuse band.
Solutions:
-
Optimize the mobile phase: A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[7][8]
-
Add a modifier to the eluent: Adding a small amount (0.1-1%) of a polar solvent like methanol or an acid like acetic acid to your eluent can help to block the active sites on the silica gel and reduce tailing.
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina or a reversed-phase silica gel (C18). For reversed-phase chromatography, a mobile phase of acetonitrile and water would be appropriate.[9]
-
Dry loading: Instead of dissolving your sample in the mobile phase and loading it onto the column, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column. This often results in sharper bands.
Q4: I'm not getting good separation between my product and a close-running impurity. What are my options?
A4: Improving the resolution between two closely eluting compounds requires careful optimization of your chromatographic conditions.
Causality: The two compounds have very similar polarities and affinities for the stationary phase.
Solutions:
-
Use a shallower solvent gradient: If you are using gradient elution, make the increase in polarity more gradual. If using isocratic (constant solvent mixture) elution, try a slightly less polar mobile phase. This will increase the retention time of both compounds and hopefully improve their separation.
-
Increase the column length: A longer column provides more surface area for interaction and can improve separation.
-
Use a finer silica gel: Smaller silica gel particles provide a higher surface area and can lead to better resolution.
-
Change the solvent system: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, try replacing ethyl acetate with acetone or dichloromethane.
IV. Frequently Asked Questions (FAQs)
Q: How do I know if my this compound is pure?
A: Purity should be assessed by a combination of methods:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Broad melting ranges indicate the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectra should be clean, with all peaks assignable to the product structure and with correct integration values. There should be no signals corresponding to starting materials or common byproducts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q: Can I use preparative HPLC for purification?
A: Yes, preparative reversed-phase HPLC can be an excellent method for obtaining highly pure this compound, especially on a smaller scale. A mobile phase of acetonitrile and water is a good starting point.[9]
Q: What are the storage recommendations for pure this compound?
A: Store the pure compound in a well-sealed container in a cool, dry place, protected from light. Given its hydantoin structure, it is relatively stable.
V. References
-
N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. (2020). MDPI. Available at: [Link]
-
(PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins - ResearchGate. Available at: [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed. Available at: [Link]
-
(PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - ResearchGate. Available at: [Link]
-
Column Chromatography - YouTube. (2022). Available at: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. Available at: [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021). Available at: [Link]
-
1-Dodecyl-2,4-imidazolidinedione | C15H28N2O2 - PubChem. Available at: [Link]
-
(PDF) Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. Available at: [Link]
-
Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. - ResearchGate. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazolidine and Isoxazolidine Derivatives from Addition of Isocyanates and Alkenes to Nitrones - ResearchGate. Available at: [Link]
-
9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook. Available at: [Link]
-
An introduction to radical reactions - the synthesis of alkyl halides and allylic halides - YouTube. (2020). Available at: [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC. Available at: [Link]
-
1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione | SIELC Technologies. Available at: [Link]
-
5-Isopropylimidazolidine-2,4-dione monohydrate - PMC. Available at: [Link]
-
View of Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. Available at: [Link]
-
(PDF) Methods for synthesis of N-heterocyclyl/heteroaryl-α-aminophosphonates and α-(azaheterocyclyl)phosphonates - ResearchGate. Available at: [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online. Available at: [Link]
-
Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. Available at: [Link]
-
6.3: Preparation of Alkyl Halides - Chemistry LibreTexts. Available at: [Link]
-
US3172874A - Xnxz xnx xnx - Google Patents. Available at:
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. Available at: [Link]
Sources
- 1. Hydantoin synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Dodecylimidazolidine-2,4-dione
Welcome to the technical support center for the synthesis of 1-Dodecylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this long-chain N-substituted hydantoin. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a hydantoin derivative with a long alkyl chain, typically proceeds through the reaction of dodecyl isocyanate with an amino acid, most commonly glycine or its ester derivative, followed by cyclization. While the overall synthetic route appears straightforward, the presence of the C12 alkyl chain introduces specific challenges related to solubility, reactivity, and purification. This guide will address these issues head-on, providing practical solutions based on established chemical principles and field-proven experience.
Common Side Reactions and Troubleshooting
FAQ 1: My reaction is sluggish and appears incomplete, with starting material still present after the recommended reaction time. What could be the cause?
Answer:
Incomplete reactions are a common issue, often stemming from solubility problems introduced by the long dodecyl chain of the isocyanate.
Causality: Dodecyl isocyanate has poor solubility in many common polar aprotic solvents at ambient temperatures. If the isocyanate is not fully dissolved, the reaction becomes heterogeneous, leading to a significant decrease in the reaction rate.
Troubleshooting Protocol:
-
Solvent Selection: Employ a solvent system that can effectively solubilize both the polar amino acid derivative and the nonpolar dodecyl isocyanate. A mixture of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a less polar co-solvent such as toluene or dioxane can be effective.
-
Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly improve the solubility of the dodecyl isocyanate and increase the reaction rate. However, excessive heat should be avoided to minimize side reactions.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting materials.
FAQ 2: I've isolated my product, but the yield is low, and I have a significant amount of a white, insoluble solid. What is this byproduct?
Answer:
The formation of a white, insoluble solid is a strong indicator of N,N'-didodecylurea formation.
Causality: Isocyanates are highly reactive towards nucleophiles, including water. Trace amounts of water in the reaction solvent or on the glassware can hydrolyze dodecyl isocyanate to dodecylamine. This amine is a potent nucleophile and will rapidly react with another molecule of dodecyl isocyanate to form the highly insoluble and stable N,N'-didodecylurea.[1]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Visualizing the Primary Side Reaction:
Caption: Formation of N,N'-didodecylurea from dodecyl isocyanate.
FAQ 3: My final product shows an extra set of peaks in the NMR spectrum, suggesting an incomplete cyclization. How can I drive the reaction to completion?
Answer:
The presence of the intermediate, N-dodecyl-N'-carboxymethylurea (or its corresponding ester), indicates that the final ring-closing step to form the hydantoin is incomplete.
Causality: The cyclization of the ureidoacetic acid intermediate is often the rate-limiting step and can be reversible. Insufficiently stringent conditions (e.g., low temperature, weak base/acid) may not provide the necessary activation energy for the intramolecular nucleophilic attack to form the five-membered ring.[2]
Troubleshooting Protocol:
-
Acid or Base Catalysis: The cyclization can be promoted by either acidic or basic conditions.[3]
-
Acidic Conditions: Refluxing the crude product in the presence of a strong acid like hydrochloric acid can effectively drive the cyclization.
-
Basic Conditions: Alternatively, treatment with a base such as sodium ethoxide in ethanol can also facilitate ring closure.
-
-
Thermal Promotion: Increasing the reaction temperature during the cyclization step can also provide the necessary energy to overcome the activation barrier.
Experimental Workflow for Synthesis and Cyclization:
Caption: Synthetic workflow for this compound.
FAQ 4: I'm struggling to purify my product. Simple filtration isn't enough, and I'm losing a lot of material during recrystallization. What are the best practices for purification?
Answer:
Purifying long-chain N-alkyl hydantoins can be challenging due to their surfactant-like properties and similar solubility profiles to nonpolar byproducts.
Causality: The long dodecyl chain imparts significant nonpolar character to the molecule, making it soluble in a range of organic solvents. This can make selective precipitation difficult. "Oiling out," where the product separates as a liquid instead of a solid, is also a common issue.[4]
Optimized Purification Protocol:
-
Initial Work-up: After the reaction, quench any remaining isocyanate with a small amount of methanol. Remove the solvent under reduced pressure.
-
Solvent Selection for Recrystallization: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.[5]
-
Good starting points: Ethanol, isopropanol, or mixtures of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).[6]
-
-
Recrystallization Technique:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Gently heat until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
If the product "oils out," try using a more polar solvent system or a lower initial concentration.
-
| Solvent System | Suitability for Recrystallization |
| Ethanol | Good for moderate polarity compounds. |
| Isopropanol | Similar to ethanol, may offer better selectivity. |
| Dichloromethane/Hexane | Good for less polar compounds, allows for fine-tuning of polarity. |
| Ethyl Acetate/Heptane | Another effective mixed-solvent system. |
FAQ 5: My analytical data (NMR, IR) is confusing. What are the key spectral features to look for to confirm my product and identify common impurities?
Answer:
Careful analysis of NMR and IR spectra is crucial for identifying the desired product and any side products.
Expected Spectral Data for this compound:
-
¹H NMR:
-
A triplet corresponding to the terminal methyl group of the dodecyl chain (~0.8-0.9 ppm).
-
A broad multiplet for the methylene groups of the dodecyl chain (~1.2-1.4 ppm).
-
A triplet for the methylene group attached to the nitrogen (~3.4-3.6 ppm).
-
A singlet for the methylene group in the hydantoin ring (~3.8-4.0 ppm).
-
A broad singlet for the N-H proton of the hydantoin ring (can be variable, ~7-9 ppm).
-
-
IR Spectroscopy:
-
A broad N-H stretching band (~3200-3400 cm⁻¹).
-
Strong C=O stretching bands for the two carbonyl groups in the hydantoin ring (~1700-1780 cm⁻¹).[7]
-
C-H stretching bands for the alkyl chain (~2850-2960 cm⁻¹).
-
Spectral Signatures of Common Impurities:
-
N,N'-Didodecylurea:
-
¹H NMR: Will show peaks for the dodecyl chain similar to the product, but will lack the characteristic singlet for the CH₂ group of the hydantoin ring. Will have a prominent N-H signal.
-
IR: A strong C=O stretch for the urea carbonyl (~1630-1660 cm⁻¹) and N-H bending (~1550-1580 cm⁻¹).
-
-
N-dodecyl-N'-carboxymethylurea (or its ester):
-
¹H NMR: Will show signals for the dodecyl chain and the carboxymethyl group. The chemical shifts will be different from the cyclized product. Will likely show two distinct N-H signals.
-
References
-
Synthesis and characterization of new series of imidazolidin-2,4-dione derivatives and its antimicrobial activity. (2025). ResearchGate. [Link]
- Study on the Synthesis of 1-Decyl-3-Methylimidazole Ionic Liquids. (2018). Ion Exchange and Adsorption.
- US Patent US5283364A, Hydrolysis process for polyamines. (1994).
- Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
-
How To: Purify by Crystallization. (2026). University of Rochester, Department of Chemistry. [Link]
-
Hydantoin synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
- Mixed micellization behavior of 1-dodecyl-3-methylimidazolium chloride [C12mim][Cl] and benzyldimethyl-n-hexadecylammonium chloride (16-BAC) under the influence of gelatin in aqueous media. (2025).
-
Solid-phase preparation of hydantoins through a new cyclization/cleavage step. (n.d.). PubMed. [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018). MDPI. [Link]
- Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. (2021). Biointerface Research in Applied Chemistry.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- A brief overview of properties and reactions of diisocyan
-
Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science. [Link]
-
Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (n.d.). Chemical Science. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave online. [Link]
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.).
- Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. (2025).
- Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020).
-
Self‐reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation to produce the corresponding uretdione, isocyanurate, polyisocyanurate, and carbodiimide. (n.d.). ResearchGate. [Link]
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI.
-
Recrystallization- Organic Chemistry Lab- purification. (2022). YouTube. [Link]
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). MDPI.
-
LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). PubMed. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. [Link]
Sources
- 1. US5283364A - Hydrolysis process for polyamines - Google Patents [patents.google.com]
- 2. Hydantoin synthesis [organic-chemistry.org]
- 3. Solid-phase preparation of hydantoins through a new cyclization/cleavage step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Dodecylimidazolidine-2,4-dione
Welcome to the technical support center for the synthesis and optimization of 1-Dodecylimidazolidine-2,4-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthesis. This guide is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting scenarios.
Section 1: General Reaction Overview & Key Principles
The synthesis of this compound involves the N-alkylation of an imidazolidine-2,4-dione (hydantoin) core. The primary challenge in this synthesis is achieving regioselectivity. The hydantoin ring possesses two nitrogen atoms, N1 and N3, both of which can be alkylated.
The proton on the N3 position is generally more acidic than the one on N1, meaning it is more easily deprotonated and subsequently alkylated under many standard basic conditions.[1][2] Therefore, achieving selective alkylation at the desired N1 position requires careful control of reaction parameters. A common and highly effective method for this type of reaction is Phase-Transfer Catalysis (PTC), which offers mild reaction conditions, high yields, and operational simplicity.[3][4]
Core Reaction Scheme:
-
Reactants: Imidazolidine-2,4-dione (Hydantoin) + 1-Bromododecane (or other dodecyl halides)
-
Base: Required to deprotonate the hydantoin nitrogen.
-
Solvent: Typically a biphasic system for PTC or an anhydrous polar aprotic solvent for other methods.
-
Catalyst: A phase-transfer catalyst (e.g., TBAB) is often essential for biphasic systems.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis.
Q1: Why is my reaction not proceeding to completion? I see a lot of unreacted hydantoin starting material.
A1: This is a common issue often related to insufficient activation of the nucleophile (hydantoin) or poor reactivity of the electrophile. Consider the following:
-
Base Strength: The base must be strong enough to deprotonate the hydantoin ring. For PTC, concentrated aqueous solutions of strong bases like 50% w/w KOH or NaOH are highly effective.[3][4] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, and may not be sufficient.
-
Catalyst Efficiency: In a phase-transfer system, the catalyst (e.g., Tetrabutylammonium Bromide - TBAB) is critical for transporting the deprotonated hydantoin anion from the aqueous phase to the organic phase where the alkyl halide resides. Ensure you are using a catalytic amount (typically 2-10 mol%).[3][4]
-
Temperature: While many PTC alkylations proceed well at room temperature, gently heating the reaction to 40-50 °C can increase the rate, especially if 1-chlorododecane or 1-iodododecane (which can be less stable) is used instead of 1-bromododecane.[3]
Q2: I've formed a product, but it's the N3-dodecyl isomer, not the desired N1-dodecyl isomer. How can I control the regioselectivity?
A2: This is the central challenge of this synthesis. As mentioned, the N3 position is more acidic and kinetically favored for alkylation under many conditions.
-
For N1 Selectivity: Direct N1-selective alkylation can be achieved by using specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF).[1] The potassium cation is thought to chelate with the carbonyl oxygens of the hydantoin, sterically hindering the N3 position and directing the alkylation to N1.
-
Protecting Group Strategy: An alternative, albeit longer, route is to protect the N3 position first, perform the N1-alkylation, and then deprotect N3. However, direct methods are generally preferred for efficiency.
Q3: What is the best alkylating agent to use? 1-bromo, 1-chloro, or 1-iodododecane?
A3: The choice depends on a balance of reactivity, cost, and stability.
-
1-Bromododecane: This is often the ideal choice. It is more reactive than the chloride and generally more stable and less expensive than the iodide. Most literature procedures for similar alkylations use alkyl bromides.[4]
-
1-Iodododecane: This is the most reactive but also the most expensive and potentially least stable. It can be used to accelerate a sluggish reaction but may also increase the risk of side reactions.
-
1-Chlorododecane: This is the least reactive and may require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve good conversion.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common problems encountered during the synthesis.
Section 4: Optimized Reaction Parameters & Data
The choice of reaction conditions significantly impacts yield and selectivity. The table below summarizes recommended starting points based on established protocols for hydantoin alkylation.[1][3][4]
| Parameter | Recommended Condition (PTC for general alkylation) | Recommended Condition (for N1-Selectivity) | Rationale & Comments |
| Hydantoin | 1.0 equivalent | 1.0 equivalent | The limiting reagent. |
| Alkylating Agent | 1-Bromododecane (1.2 - 1.5 eq.) | 1-Bromododecane (1.1 eq.) | A slight excess drives the reaction to completion. For selective reactions, keep the excess minimal to avoid dialkylation. |
| Base | 50% w/w aq. KOH or NaOH | Potassium tert-butoxide (tBuOK) (1.1 eq.) | Strong aqueous bases are excellent for PTC.[3] Anhydrous conditions with tBuOK are critical for N1-selectivity.[1] |
| Solvent | Toluene / H₂O (biphasic) | Anhydrous THF | Toluene is a good organic phase for PTC.[4] THF is essential for the tBuOK method to ensure solubility and prevent base degradation. |
| Catalyst | TBAB (2-5 mol%) | Not Applicable | Essential for ion transport in the PTC system. |
| Temperature | Room Temperature to 40 °C | 0 °C to Room Temperature | PTC reactions are often robust at RT. The N1-selective reaction should be started cold to control exotherms and improve selectivity. |
| Reaction Time | 4 - 18 hours | 2 - 6 hours | Monitor progress by TLC to determine the optimal time and avoid side product formation. |
Section 5: Detailed Experimental Protocols
Protocol 1: General Synthesis via Phase-Transfer Catalysis (PTC)
This protocol is a robust method for general N-alkylation and is adapted from established procedures.[4] It may yield a mixture of N1 and N3 isomers, with the N3 isomer often predominating.
Materials:
-
Imidazolidine-2,4-dione (hydantoin)
-
1-Bromododecane
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Potassium hydroxide (KOH), 50% w/w aqueous solution
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add imidazolidine-2,4-dione (1.0 eq.), TBAB (0.02 eq.), and toluene (approx. 10 mL per gram of hydantoin).
-
Begin vigorous stirring to ensure good mixing between the phases.
-
Add the 50% w/w aqueous KOH solution (approx. 5-10 equivalents of KOH).
-
Add 1-bromododecane (1.2 eq.) to the stirring mixture at room temperature.
-
Stir the reaction vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Once complete, dilute the reaction mixture with deionized water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with 100% hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica until it is a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
2-5% Ethyl Acetate in Hexane
-
5-10% Ethyl Acetate in Hexane
-
Continue increasing the gradient as needed based on TLC analysis of the fractions.
-
-
Collect Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.
-
Isolate Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
References
-
Barbier, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link][3][4]
-
Morita, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. Available at: [Link][1]
-
ResearchGate (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. Available at: [Link][2]
-
Hernández-Vázquez, E., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(6), 4338-4348. Available at: [Link]
Sources
troubleshooting guide for 1-Dodecylimidazolidine-2,4-dione experiments
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 1-Dodecylimidazolidine-2,4-dione. Our approach is built on fundamental chemical principles and field-proven laboratory experience to help you overcome common experimental hurdles.
Introduction: Understanding the Molecule
This compound is a derivative of imidazolidine-2,4-dione, also known as hydantoin. The core hydantoin structure is a well-established pharmacophore found in a variety of biologically active compounds, including anticonvulsant and antidiabetic agents.[1][2] The key feature of this specific derivative is the N-1 substitution with a dodecyl group—a 12-carbon saturated alkyl chain. This chain imparts significant lipophilicity, which governs the molecule's physical properties and is the primary source of experimental challenges, particularly concerning solubility.
Section 1: Compound Properties, Handling, and Safety
This section covers the foundational knowledge required before beginning any experiment.
FAQ: What are the key physicochemical properties of this compound?
Due to the long alkyl chain, the properties of this compound are dominated by its hydrophobic nature. Below is a table summarizing its estimated and known properties based on its structure and related imidazolidine-2,4-dione compounds.
| Property | Value / Description | Rationale & Causality |
| Molecular Formula | C₁₅H₂₈N₂O₂ | Derived from the combination of a C₃H₄N₂O₂ hydantoin ring and a C₁₂H₂₅ dodecyl chain, with the loss of one hydrogen from each upon bonding. |
| Molecular Weight | ~268.40 g/mol | Sum of atomic weights. |
| Appearance | Likely a white to off-white waxy solid. | The long, saturated dodecyl chain often results in a solid with a relatively low melting point and a waxy texture. The parent hydantoin is a crystalline solid.[3] |
| Melting Point | Expected to be low to moderate. | The parent hydantoin has a high melting point (218-220 °C), but the long, flexible alkyl chain will disrupt crystal packing, significantly lowering it.[3] |
| Aqueous Solubility | Extremely Low / Practically Insoluble | The dodecyl chain is highly hydrophobic, preventing effective solvation by polar water molecules. |
| Organic Solubility | High in non-polar solvents (e.g., hexane, dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF). Moderate in alcohols (e.g., ethanol). | "Like dissolves like." The non-polar alkyl chain interacts favorably with non-polar and polar aprotic solvents. |
| Stability | Generally stable under standard conditions. Susceptible to hydrolysis of the imide bonds under strong acidic or basic conditions, especially at elevated temperatures. | The core hydantoin ring is a stable heterocycle, but like all amides/imides, it can be cleaved by hydrolysis. |
FAQ: How should I properly store this compound?
To ensure the long-term integrity of this compound:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place. A desiccator or a controlled-humidity cabinet is ideal.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent slow oxidation or reaction with atmospheric moisture.
-
Avoid Contamination: Use clean spatulas and tools to prevent cross-contamination, which could catalyze degradation or interfere with sensitive biological assays.
FAQ: What are the primary safety precautions when handling this compound?
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related chemical structures.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Inhalation: Avoid inhaling the dust or powder. Handle in a well-ventilated area or a chemical fume hood. Inhalation may cause respiratory irritation.[4][7]
-
Skin and Eye Contact: The compound may cause skin and eye irritation.[4][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.
-
Ingestion: Harmful if swallowed.[5] Do not eat, drink, or smoke in the laboratory.
Section 2: Troubleshooting Solubility Issues
This is the most common challenge encountered with this compound.
FAQ: My this compound won't dissolve in my aqueous buffer. What should I do?
Directly dissolving this compound in aqueous solutions is not feasible due to its "brick dust" insolubility. The correct approach is to first create a high-concentration stock solution in an appropriate organic solvent.
Causality: The hydrophobic dodecyl tail (-C₁₂H₂₅) is the primary driver of the molecule's behavior. It cannot form favorable interactions (like hydrogen bonds) with water. When introduced into an aqueous medium, these non-polar tails will self-associate to minimize contact with water, leading to aggregation and precipitation.
Solution Workflow:
-
Select the Right Solvent for Your Stock: Choose a water-miscible organic solvent that is compatible with your downstream application.
| Solvent | Suitability | Considerations |
| DMSO | Excellent | The gold standard for preparing stocks for biological assays. High dissolving power. Use at <1% v/v in final assays to avoid solvent toxicity. |
| Ethanol (100%) | Good | A good alternative to DMSO, often less toxic to cells. May be slightly less effective at dissolving highly lipophilic compounds. |
| DMF | Good | Similar to DMSO but can be more toxic. |
| Methanol | Moderate | Less effective than ethanol for long alkyl chains but can be used. |
| Water / PBS | Unsuitable | Will not work for initial solubilization. |
-
Follow the Standard Solubilization Protocol (see Section 5 for detailed steps). This involves preparing a concentrated stock (e.g., 10-50 mM) in 100% DMSO or ethanol.
-
Use Sonication or Gentle Warming: If the compound is slow to dissolve, gently warm the solution (to 30-40°C) or place it in an ultrasonic bath for a few minutes. This provides the energy needed to break up the solid lattice.
-
Dilute into Final Buffer: Once you have a clear stock solution, perform serial dilutions into your final aqueous buffer. The small amount of organic solvent carried over will keep the compound soluble at the final working concentration. Crucially, always add the stock solution to the buffer, not the other way around, while vortexing to ensure rapid mixing and prevent localized precipitation.
Visualization: Solubility Troubleshooting Workflow
Caption: A decision-making workflow for solubilizing hydrophobic compounds.
Section 3: Synthesis & Reaction Troubleshooting
Hydantoins are typically synthesized via methods like the Biltz synthesis or the Bucherer-Bergs reaction.[1] Attaching the dodecyl group can be done before or after ring formation. Here, we address common issues in the final steps of such a synthesis.
FAQ: I am getting a low yield in my synthesis. What are the common causes?
Low yields in organic synthesis can stem from multiple factors.[8]
-
Cause 1: Incomplete Reaction: The reaction may not have run to completion.
-
Solution: Monitor the reaction using Thin-Layer Chromatography (TLC) (see Protocol in Section 5). Compare the spot of your reaction mixture to the starting material spot. The reaction is complete when the starting material spot has disappeared. If the reaction stalls, consider increasing the temperature or adding more reagent.
-
-
Cause 2: Presence of Water: Many organic reactions, especially those involving strong bases or reactive intermediates, are highly sensitive to water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If a reaction is run under a base like NaOH, as in a Biltz synthesis, ensure the concentration is correct as excess water can promote side reactions.[1]
-
-
Cause 3: Incorrect Stoichiometry or Reagent Quality: An incorrect molar ratio of reactants or degraded reagents will lead to poor yields.
-
Solution: Double-check all calculations for molar equivalents. Use freshly opened or properly stored reagents whenever possible.
-
-
Cause 4: Product Loss During Workup/Purification: The product may be lost during extraction or chromatography.
-
Solution: During aqueous workup, ensure the organic layer is fully separated. If the product has some slight water solubility, re-extract the aqueous layer with fresh organic solvent. When performing column chromatography, choose a solvent system that gives your product an Rf value between 0.25 and 0.4 for optimal separation.
-
Visualization: Generalized Synthetic Pathway & Checkpoints
Caption: Key stages and decision points in a typical organic synthesis workflow.
Section 4: Purification & Analysis
FAQ: What is the best way to purify this compound?
-
Column Chromatography: This is the most effective method. Given the molecule's high lipophilicity, you will use a normal-phase silica gel column with a non-polar solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).
-
Recrystallization: This can be effective if the crude product is relatively pure. You would dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or isopropanol) and then allow it to cool slowly to form crystals.
FAQ: I am seeing unexpected peaks in my analytical data (¹H NMR, LC-MS). What could they be?
-
¹H NMR:
-
Solvent Residue: Peaks corresponding to ethyl acetate, hexanes, dichloromethane, or DMSO are very common.
-
Starting Materials: Compare the spectrum to your starting materials to see if any are left over.
-
Water: A broad peak, typically between 1.5-4.5 ppm (depending on the solvent), indicates moisture.
-
-
LC-MS:
-
Impurities: Besides starting materials, you may see byproducts from side reactions.
-
Adducts: In mass spectrometry, it is common to see peaks corresponding to your compound's mass plus the mass of an ion from the mobile phase, such as [M+Na]⁺ or [M+K]⁺. A standard reverse-phase HPLC method for a related compound uses a mobile phase of acetonitrile and water with a formic acid modifier, which would likely be suitable here.[9]
-
Section 5: Key Experimental Protocols
Protocol 1: Standard Solubilization Protocol for Biological Assays
This protocol describes how to prepare a 10 mM stock solution in DMSO.
-
Weigh Compound: Accurately weigh out 2.68 mg of this compound (MW ~268.4 g/mol ) and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add Solvent: Add exactly 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a 37°C water bath or an ultrasonic bath for 5-10 minutes.
-
Verify: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be perfectly clear.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Guideline for Reaction Monitoring by TLC
-
Prepare TLC Plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to spot it on the "SM" mark.
-
Use a separate capillary to spot your reaction mixture on the "R" mark.
-
Carefully spot both the starting material and reaction mixture on the same "C" mark.
-
-
Develop the Plate: Place the plate in a covered chamber containing your chosen eluent (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if the compound is UV-active) or by staining (e.g., with potassium permanganate).
-
Analyze: The reaction is complete when the "SM" spot is absent from the "R" lane. The appearance of a new spot (the product) should be evident.
References
-
SIELC Technologies. (2018). 1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione. [Link]
-
Al-Sultani, L. F. H. (2022). Synthesis of imidazolidine 2, 4 – dione derivatives. ScienceScholar. [Link]
-
Cheng, X., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. [Link]
-
El-Sattar, N. E. A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. [Link]
-
PubChem. 1-Phenylimidazolidine-2,4-dione. [Link]
-
de Sousa Luis, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]
-
ChemSrc. (2023). Imidazolidine-2,4-dione. [Link]
-
ResearchGate. (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]
-
PubChem. 1-Cyclopropylimidazolidine-2,4-dione. [Link]
-
Chemistry Steps. Organic Chemistry Synthesis Problems. [Link]
-
Chen, J., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]
- 4. 1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclopropylimidazolidine-2,4-dione | C6H8N2O2 | CID 21257573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Organic Chemistry Practice Problems-Chemistry Steps [chemistrysteps.com]
- 9. 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 1-Dodecylimidazolidine-2,4-dione in Solution
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 1-Dodecylimidazolidine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a molecule with a hydrophobic dodecyl chain and a reactive hydantoin core, understanding its stability is critical for obtaining reliable and reproducible experimental results. This guide offers a scientific background, answers to frequently asked questions, a troubleshooting section for common experimental issues, and a protocol for stability assessment.
Scientific Background
Chemical Structure of this compound
This compound belongs to the hydantoin class of compounds. Its structure consists of a five-membered imidazolidine-2,4-dione ring, also known as a hydantoin ring, with a 12-carbon alkyl (dodecyl) chain attached to one of the nitrogen atoms.
The hydantoin ring is a heterocyclic structure containing two amide-like linkages. This ring system is the primary site of chemical reactivity and potential instability. The long dodecyl chain is nonpolar and significantly influences the compound's physical properties, particularly its solubility.
The Hydantoin Ring System: The Core of Reactivity
The stability of this compound in solution is predominantly governed by the chemical properties of the hydantoin ring. This ring is susceptible to hydrolysis, especially under basic or acidic conditions.[1][2] The amide bonds within the ring can be cleaved by nucleophilic attack, leading to ring-opening and the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The main stability issue is the hydrolysis of the imidazolidine-2,4-dione (hydantoin) ring.[3] This reaction involves the cleavage of one of the amide bonds in the ring, leading to a ring-opened product. The rate of this hydrolysis is highly dependent on the pH, temperature, and composition of the solvent.
Q2: How does pH affect the stability of the imidazolidine-2,4-dione ring?
The stability of the hydantoin ring is significantly influenced by pH:
-
Alkaline Conditions (pH > 8): The ring is most susceptible to hydrolysis under basic conditions.[1][4] Hydroxide ions act as nucleophiles and attack the carbonyl carbons of the amide groups, leading to ring cleavage.
-
Neutral Conditions (pH ≈ 7): The compound is generally more stable at neutral pH. However, hydrolysis can still occur, albeit at a slower rate, especially at elevated temperatures.
-
Acidic Conditions (pH < 6): The hydantoin ring is also susceptible to hydrolysis under acidic conditions, although the mechanism differs from alkaline hydrolysis.[2] The reaction is catalyzed by hydronium ions.
Q3: What are the degradation products of this compound hydrolysis?
Under alkaline conditions, the hydrolysis of the hydantoin ring typically proceeds in two steps. First, the ring opens to form N-(1-carbamoyl-1-dodecyl)glycine (a hydantoic acid derivative). With continued exposure to basic conditions, this intermediate can be further hydrolyzed to yield 1-amino-1-dodecylglycine and ammonia.[1]
Q4: What is the role of the C12 dodecyl chain in the compound's stability and solubility?
The long dodecyl chain is a nonpolar, hydrophobic moiety. Its primary influence is on the compound's solubility.
-
Solubility: The dodecyl chain makes the molecule poorly soluble in aqueous solutions.[5] As the length of the hydrocarbon chain increases, solubility in water decreases. This can lead to challenges in formulation and may cause the compound to precipitate from aqueous buffers, especially at higher concentrations.
-
Stability: While the dodecyl chain does not directly participate in the hydrolysis reaction, it can have an indirect effect. The hydrophobic nature of the chain may lead to the formation of micelles or aggregates in solution, which could potentially alter the rate of hydrolysis by affecting the accessibility of the hydantoin ring to water or hydroxide ions. The bulky alkyl group may also exert steric effects on the amide-water interactions.[6]
Q5: What are the recommended solvents and storage conditions for stock solutions?
-
Solvents: For preparing stock solutions, it is recommended to use a polar organic solvent in which this compound is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage: Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: When preparing aqueous working solutions, it is best to dilute the organic stock solution into the aqueous buffer immediately before use. Due to the limited aqueous solubility, it is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low and does not affect the experimental system.
Q6: How can I monitor the stability of my this compound solution?
The stability of the compound in solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7][8] A stability-indicating HPLC method can separate the intact parent compound from its degradation products. By analyzing samples at different time points, you can quantify the decrease in the parent compound's concentration and the appearance of degradation products. Other useful techniques include mass spectrometry (MS) for identifying degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[9]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitate forms in my aqueous solution. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. This is due to the hydrophobic dodecyl chain.[5] | - Reduce the final concentration of the compound in the aqueous solution.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is compatible with your experimental system.- Use a solubilizing agent, such as a surfactant, if appropriate for your experiment. |
| My compound seems to be losing its biological activity over time. | The compound is likely degrading in your experimental solution, most probably via hydrolysis of the hydantoin ring.[1] This is accelerated by non-neutral pH and higher temperatures. | - Prepare fresh working solutions immediately before each experiment from a frozen stock.- Ensure the pH of your buffer is as close to neutral as possible, unless your experimental conditions require otherwise.- If possible, conduct experiments at lower temperatures to slow down the rate of hydrolysis. |
| I am seeing unexpected peaks in my HPLC analysis. | These are likely degradation products resulting from the hydrolysis of the hydantoin ring.[10] | - Use mass spectrometry (LC-MS) to identify the mass of the species corresponding to the new peaks to confirm if they are hydrolysis products.- Compare the chromatogram of a freshly prepared solution with that of an aged solution to track the appearance and growth of these peaks over time. |
Experimental Protocol: Stability Assessment of this compound using HPLC
Objective
To evaluate the stability of this compound in a specific buffer system over time at a set temperature.
Materials
-
This compound
-
DMSO (or another suitable organic solvent)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector[7]
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or another suitable mobile phase modifier
Step-by-Step Protocol
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial concentration of the compound.
-
Incubation: Store the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.
-
HPLC Analysis: Use a suitable gradient elution method to separate the parent compound from any degradation products. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining parent compound (relative to the T=0 peak area) against time.
-
This will provide a stability profile of the compound under the tested conditions.
-
Diagrams
Caption: Acidic hydrolysis pathway of this compound.
Caption: Troubleshooting logic for common stability issues.
References
-
ResearchGate. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
HunterLab. (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from [Link]
-
ACS Omega. (2020, June 3). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 24). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]
-
(n.d.). The effect of alkyl substituent-groups on the base-catalysed hydrolysis of amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. Retrieved from [Link]
-
(n.d.). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.4.3 Hydrolysis of Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 8). Guidelines for Solubility in Water of Organic Compounds in Relation to Carbon Chain Length [closed]. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
-
(2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
Sources
- 1. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1-Dodecylimidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Dodecylimidazolidine-2,4-dione. Recognizing the unique challenges posed by the introduction of a long alkyl chain to the hydantoin scaffold, this document provides in-depth troubleshooting advice and detailed protocols to enhance the purity of the final compound. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Challenge of Purity in Long-Chain Hydantoin Synthesis
The synthesis of this compound, while conceptually straightforward, often presents purification challenges that can impact yield and biological activity. The long, nonpolar dodecyl chain significantly influences the molecule's solubility, making it behave differently from more common, smaller N-alkylated hydantoins. This often leads to issues with traditional purification methods and can result in persistent impurities that co-elute or co-crystallize with the desired product. This guide will address these specific challenges in a practical, question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Troubleshooting Guide: Common Issues in the Synthesis and Purification of this compound
This section addresses frequently encountered problems during the synthesis and purification of this compound. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My reaction to form this compound is complete, but I'm observing multiple spots on my TLC plate. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate after the reaction is a common observation. The identity of these impurities largely depends on the synthetic route employed. A frequent method for synthesizing N-substituted hydantoins involves the reaction of an amino acid ester with an isocyanate, in this case, dodecyl isocyanate.[1][2]
-
Unreacted Starting Materials: The most common impurities are unreacted dodecyl isocyanate and the amino acid ester. Due to the greasy nature of the dodecyl chain, these may have similar retention factors (Rf) to the product in non-polar solvent systems.
-
Di-dodecyl Urea: Dodecyl isocyanate can react with any trace amounts of water in the reaction mixture to form an unstable carbamic acid, which then decomposes to dodecylamine. This amine can subsequently react with another molecule of dodecyl isocyanate to form 1,3-didodecylurea, a waxy, non-polar solid that can be difficult to remove.
-
N-3 Alkylated Isomer: While the N-1 position of the hydantoin ring is typically alkylated under these conditions, some degree of N-3 alkylation can occur, leading to the formation of 3-Dodecylimidazolidine-2,4-dione.[1] The ratio of N-1 to N-3 alkylation can be influenced by the reaction conditions, particularly the base and solvent used.
To identify these impurities, you can run co-spots on your TLC plate with your starting materials. The urea byproduct will likely have a high Rf value in most solvent systems. Distinguishing between the N-1 and N-3 isomers by TLC can be challenging, often requiring spectroscopic analysis for confirmation.
Q2: I'm struggling to find a suitable solvent system for the recrystallization of this compound. It either remains an oil or crashes out of solution too quickly.
A2: The long dodecyl chain imparts significant non-polar character to the molecule, while the hydantoin ring provides a polar, hydrogen-bonding moiety. This amphiphilic nature can make recrystallization challenging. The key is to find a solvent or solvent mixture that can solubilize the compound at an elevated temperature but has limited solubility at room temperature or below.
-
Single Solvent Systems: Highly polar solvents like ethanol or methanol may not adequately dissolve the compound even when hot, due to the long alkyl chain. Conversely, non-polar solvents like hexanes may dissolve the compound well but may not lead to good crystal formation upon cooling, often resulting in "oiling out."
-
Two-Solvent Systems: A two-solvent system is often the most effective approach for compounds with such mixed polarity.[3][4] A good starting point is a combination of a solvent in which the compound is soluble (the "solvent") and a solvent in which it is poorly soluble (the "anti-solvent").
Here are some recommended solvent systems to try:
| Solvent System | Rationale |
| Ethanol/Water | A classic choice for polar compounds. The ethanol solubilizes the hydantoin, and the gradual addition of water as an anti-solvent can induce crystallization. However, due to the dodecyl chain, you may need a higher proportion of ethanol. |
| Acetone/Hexane | Acetone is a good solvent for many organic compounds, and hexane is an excellent anti-solvent. Dissolve your compound in a minimal amount of hot acetone and slowly add hexane until turbidity persists. Then, add a drop or two of acetone to redissolve and allow to cool slowly. |
| Ethyl Acetate/Hexane | Similar to the acetone/hexane system, this is another effective combination for moderately polar compounds. |
| Isopropanol | As a single solvent, isopropanol has a good balance of polarity and can sometimes be effective where ethanol or methanol fail. |
Pro-Tip: To avoid rapid precipitation, ensure slow cooling. This can be achieved by placing the flask in a warm water bath and allowing it to cool to room temperature gradually before moving it to an ice bath or refrigerator.
Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks for the dodecyl chain. What could be the cause?
A3: Broad peaks in the NMR spectrum, particularly for the alkyl chain, can be indicative of several issues:
-
Residual Paramagnetic Impurities: Even trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening in your NMR spectrum.
-
Aggregation: The long alkyl chains can lead to aggregation of the molecules in solution, especially at higher concentrations. This restricted molecular tumbling results in broader signals.
-
Viscosity of the NMR Sample: If the sample is too concentrated, the viscosity of the solution can increase, leading to broader peaks.
Troubleshooting Steps:
-
Filter your NMR sample: Pass your sample through a small plug of silica gel or celite in a Pasteur pipette before preparing your NMR sample. This can help remove fine particulate matter and some polar impurities.
-
Dilute your sample: Try running the NMR at a lower concentration to see if the peak sharpness improves.
-
Increase the temperature: Acquiring the NMR spectrum at a slightly elevated temperature (e.g., 40-50 °C) can help to break up aggregates and reduce the viscosity of the solution, leading to sharper signals.
-
Check for paramagnetic metals: If you suspect metal contamination, you can try washing a solution of your compound with an aqueous solution of a chelating agent like EDTA.
Q4: I am having difficulty separating my product from a non-polar impurity using column chromatography. What conditions should I try?
A4: The long dodecyl chain can cause your product to have a higher affinity for the mobile phase in normal-phase chromatography, making it elute closer to non-polar impurities.
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase: A gradient elution is often more effective than an isocratic (constant solvent mixture) elution for separating compounds with different polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. This will allow the non-polar impurities to elute first, followed by your product. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
TLC as a Guide: Use TLC to determine the optimal solvent system. The ideal solvent system for column chromatography will give your product an Rf value of around 0.2-0.4.
Visualization of the Synthesis and Purification Workflow
To provide a clearer understanding of the process, the following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis, purification, and analysis of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key purification and analysis experiments.
Protocol 1: Purification by Column Chromatography
This protocol is designed to separate this compound from less polar impurities.
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid letting the silica run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elute the Column:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A suggested gradient is:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (until the product elutes)
-
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of the final product.
-
Column: A reverse-phase C18 column is a good choice for this compound.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is recommended. Due to the lack of a strong chromophore in the dodecyl chain, UV detection might be challenging at low concentrations. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more suitable.[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient:
-
Start with a higher percentage of water (e.g., 60% B) and gradually increase the percentage of acetonitrile (e.g., to 100% B) over 15-20 minutes. This will elute more polar impurities first, followed by the product.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a low wavelength (e.g., 210 nm) if the concentration is high enough, or preferably ELSD or CAD.
Troubleshooting Logic for Purification
The following diagram outlines a logical approach to troubleshooting common purification issues.
Caption: A troubleshooting guide for common issues encountered during the purification of this compound.
Analytical Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the dodecyl chain and the hydantoin ring.
-
Dodecyl Chain: A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃). A broad multiplet between 1.2-1.4 ppm for the methylene groups (-CH₂-) of the chain. A triplet around 3.5 ppm for the methylene group attached to the nitrogen of the hydantoin ring (-N-CH₂-).[6]
-
Hydantoin Ring: A singlet around 4.0 ppm for the methylene group in the hydantoin ring (-CH₂-). A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR will show a series of signals for the dodecyl chain between approximately 14 and 32 ppm. The methylene carbon attached to the nitrogen will appear further downfield. The carbonyl carbons of the hydantoin ring will be observed in the range of 155-175 ppm.[6]
Mass Spectrometry (MS):
-
GC-MS: Gas chromatography-mass spectrometry can be used to assess purity and confirm the molecular weight. The fragmentation pattern of the dodecyl chain will likely show a series of losses of 14 amu (CH₂) units.[7]
-
Electrospray Ionization (ESI-MS): This is a softer ionization technique that will likely show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ as the base peak, confirming the molecular weight.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). ResearchGate. Retrieved from [Link]
-
¹H (a) and ¹³C (b) NMR spectra of metal dodecyl sulfate complexes... (n.d.). ResearchGate. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved from [Link]
- Process for the production of fatty acid amides. (n.d.). Google Patents.
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2012). PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018). MDPI. Retrieved from [Link]
-
Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246922). Retrieved from [Link]
-
Analytical Methods for the Determination of Surfactants in Surface Water. (n.d.). EThOS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
¹H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Methods and compositions for making an amino acid triisocyanate. (n.d.). Google Patents.
-
Sample preparation and gas chromatography of primary fatty acid amides. (2006). PubMed. Retrieved from [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). RSC Publishing. Retrieved from [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2001). ResearchGate. Retrieved from [Link]
-
GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Whitman People. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved from [Link]
-
Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. (2011). ResearchGate. Retrieved from [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). SpringerLink. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). University of California, Irvine. Retrieved from [Link]
-
¹H NMR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-pyridin-2-yl-imidazolidin-2-thione. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of long‐chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications. (2020). ResearchGate. Retrieved from [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2012). ResearchGate. Retrieved from [Link]
-
Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil. (2022). AIP Publishing. Retrieved from [Link]
-
Association of sodium dodecyl sulfate in aqueous solutions according to chemical shifts in ¹H NMR spectra. (2007). ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. Retrieved from [Link]
-
A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides. (2011). PubMed. Retrieved from [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). MDPI. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Solubility modelling and solvent effect for domperidone in twelve green solvents. (2019). ResearchGate. Retrieved from [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]
-
Partial ¹H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... (n.d.). ResearchGate. Retrieved from [Link]
-
Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. (2017). LCGC International. Retrieved from [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
Technical Support Center: Interpreting Unexpected Results in 1-Dodecylimidazolidine-2,4-dione Assays
Welcome to the technical support resource for researchers utilizing 1-Dodecylimidazolidine-2,4-dione. This guide is designed by application scientists to help you navigate and troubleshoot unexpected results in your cellular and biochemical assays. Here, we address common challenges, from assay interference to data variability, providing expert insights and actionable protocols to ensure the integrity of your research.
Troubleshooting Guide: Diagnosing and Resolving Assay Anomalies
This section provides in-depth, question-and-answer-based guidance for specific technical problems you may encounter.
Q1: My fluorescence-based assay shows unusually high background noise after adding this compound. What are the likely causes and how can I resolve this?
A1: High background fluorescence is a common issue that can mask the true biological signal. The primary causes can be grouped into compound properties, reagent interactions, and cellular responses.
Potential Causes & Solutions:
-
Intrinsic Fluorescence (Autofluorescence) of the Compound: Small molecules can absorb light and re-emit it at different wavelengths, directly contributing to the background signal.[1]
-
Diagnostic Test: Measure the fluorescence of this compound in your assay buffer or media without cells across a spectrum of wavelengths. This will determine its emission profile.
-
Solution: If the compound is autofluorescent, consider switching to a fluorescent dye with excitation/emission spectra that do not overlap with the compound's profile. Alternatively, if the signal-to-background window is acceptable, you can subtract the background value obtained from the cell-free wells.[1]
-
-
Interference with Assay Reagents: The compound may interact with fluorescent probes or substrates, causing non-specific signal generation.
-
Diagnostic Test: Run the assay in a cell-free system containing only the assay reagents and the compound. A signal increase that correlates with the compound's concentration points to direct interference.
-
Solution: If interference is confirmed, you may need to select an alternative assay based on a different detection technology (e.g., luminescence or absorbance) that is not affected by the compound.[2][3]
-
-
Media Components and Serum: Common media components like phenol red and fetal bovine serum (FBS) are known sources of autofluorescence.[4]
-
Solution: For the final assay reading step, replace the standard culture medium with a phenol red-free formulation or a clear salt solution like Phosphate-Buffered Saline (PBS).[4] Using serum-free media for the final incubation and reading can also significantly reduce background noise.
-
-
Cellular Stress Response: At certain concentrations, the compound might induce cellular stress or cytotoxicity, leading to the production of autofluorescent molecules like NADH and flavins.
-
Diagnostic Test: Perform a cell viability assay (e.g., a non-fluorescent ATP-based assay) in parallel with your primary experiment to correlate the onset of high background with potential cytotoxicity.
-
Solution: Optimize the compound concentration to a non-toxic range. If the effect is target-related, this may be unavoidable, reinforcing the need for proper controls.
-
Experimental Workflow: Diagnosing High Background Fluorescence
Below is a systematic workflow to pinpoint the source of high background noise.
Caption: A troubleshooting workflow for high background fluorescence.
Q2: Our high-throughput screen (HTS) is yielding a poor Z'-factor (<0.5) on plates treated with this compound. How can we improve assay quality?
A2: The Z'-factor is a statistical indicator of assay quality, reflecting the separation between positive and negative controls and the signal variability.[5] A low Z'-factor indicates that the assay is not robust enough to reliably distinguish hits from non-hits.
Potential Causes & Solutions:
-
High Data Variability: Inconsistent cell seeding, pipetting errors, or edge effects on the microplate can increase the standard deviation of your controls, thereby lowering the Z'-factor.[6][7]
-
Solution:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Avoid letting cells settle in the reservoir during plating.
-
Pipetting: Use calibrated pipettes and consistent technique. For multi-well plates, automated liquid handlers are recommended.
-
Edge Effects: Avoid using the outermost wells of the plate, as they are prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media to create a humidity barrier.[6]
-
-
-
Suboptimal Signal Window: The difference between the mean of the positive controls (Max signal) and negative controls (Min signal) may be too small.
-
Solution: Optimize assay parameters such as reagent concentration, incubation time, and cell number to maximize the signal window. Ensure your positive control is robust and consistently yields a strong signal.
-
-
Compound-Induced Variability: As a molecule with a long dodecyl (C12) alkyl chain, this compound may have low aqueous solubility, leading to precipitation or aggregation at higher concentrations. This can cause erratic results.[8]
-
Diagnostic Test: Visually inspect the wells under a microscope for any signs of compound precipitation. You can also perform a solubility test in your final assay buffer.
-
Solution: Lower the compound concentration or use a co-solvent like DMSO (ensuring the final concentration is non-toxic to cells, typically <0.5%). If aggregation is suspected, adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can sometimes mitigate this, but must be validated to not interfere with the assay itself.[8]
-
-
Systematic Errors: Issues with instrumentation, such as incorrect focal height adjustment in fluorescence readers, can lead to poor quality data.[4]
| Parameter | Recommendation for Improving Z'-Factor | Rationale |
| Cell Plating | Use a calibrated multichannel pipette or automated dispenser. Mix cell suspension frequently. | Ensures uniform cell number per well, reducing variability.[7] |
| Plate Layout | Do not use outer wells for experimental samples. Use them for blanks or fill with sterile buffer. | Minimizes "edge effects" caused by evaporation and temperature gradients.[6] |
| Compound Prep | Check for solubility in final assay medium. Centrifuge stock solutions before dilution. | Prevents compound precipitation, which can scatter light and cause inconsistent results. |
| Incubation | Use a humidified incubator and ensure uniform temperature across all plates. | Reduces variability from environmental factors.[9] |
| Reader Settings | Optimize gain, focal height, and number of flashes. Use well-scanning for adherent cells. | Maximizes signal-to-noise and corrects for non-uniform signal distribution.[4] |
Q3: In our cell viability assay (e.g., MTT or resazurin-based), this compound appears to increase cell viability above 100% of the vehicle control. Is this real?
A3: An apparent increase in viability, especially above the baseline, is almost always an indication of assay interference rather than a true proliferative effect.[10]
Potential Causes & Solutions:
-
Direct Reduction of Assay Substrate: Many compounds with reducing potential can chemically reduce tetrazolium salts (MTT, XTT) or resazurin non-enzymatically.[11] This is independent of cellular metabolism and produces a false positive signal. The imidazolidine-2,4-dione core, while not a classic reducing agent, could possess properties that facilitate this reaction under specific assay conditions.
-
Diagnostic Protocol (Cell-Free Control):
-
Prepare a 96-well plate with your standard culture medium but no cells .
-
Add a serial dilution of this compound to the wells. Include a vehicle-only control.
-
Add the viability reagent (e.g., MTT or resazurin) to all wells.
-
Incubate for the standard assay duration.
-
Read the absorbance or fluorescence.
-
-
Interpretation: If you observe a concentration-dependent color or fluorescence change in the absence of cells, you have confirmed direct assay interference.[10][11]
-
-
Compound Color or Fluorescence: If the compound itself is colored or fluorescent at the measurement wavelength, it will artificially inflate the reading.[10]
-
Diagnostic Test: Measure the absorbance/fluorescence of the compound in media at the assay wavelength, without the viability reagent.
-
Solution: If there is significant overlap, this assay is unsuitable.
-
Recommended Alternative Assay:
If interference is confirmed, switch to an orthogonal viability assay that relies on a different mechanism. A highly recommended alternative is an ATP-based assay (e.g., CellTiter-Glo®). These assays quantify ATP via a luciferase reaction, which is less prone to interference from colored or reducing compounds.[11]
Interference Pathway Diagram
Caption: How a compound can directly reduce a viability dye, bypassing cellular metabolism.
Frequently Asked Questions (FAQs)
Q: What are the known or predicted biological targets of this compound?
A: Direct biological targets for this compound are not extensively documented in public literature. However, we can infer potential activities based on its structural components:
-
Imidazolidine-2,4-dione Core: This scaffold is related to the well-known thiazolidine-2,4-dione (TZD) core. TZDs are famous for their activity as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[12][13] Therefore, it is plausible that this compound could interact with nuclear receptors like PPARs.
-
Dodecyl Chain: The long, lipophilic C12 alkyl chain suggests the molecule may have a high affinity for lipid bilayers and could interact with or disrupt cell membranes. This property might also lead to interactions with hydrophobic binding pockets of various enzymes or receptors.
Given these features, potential activities could range from metabolic regulation to antimicrobial effects, a common feature of long-chain cationic or amphiphilic compounds.[14][15]
Q: What are the best practices for handling and storing this compound to ensure stability and solubility?
A: Due to its long alkyl chain, this compound is expected to have low aqueous solubility.
-
Solvents: For stock solutions, use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Prepare high-concentration stock solutions (e.g., 10-50 mM).
-
Storage: Store the solid compound at room temperature or 4°C in a desiccator. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation or precipitation.
-
Working Solutions: When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to do so immediately before use. Dilute the DMSO stock solution serially, ensuring vigorous mixing at each step to prevent the compound from precipitating out of solution. The final concentration of DMSO in the assay should be kept constant across all wells (including controls) and should not exceed a level toxic to your cell line (typically <0.5%).[7]
Q: Could this compound be a "Pan-Assay Interference Compound" (PAINS)?
A: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hits in many different HTS assays due to non-specific activity or assay interference.[16] While the core imidazolidine-2,4-dione structure is not a classic PAINS alert, compounds with long alkyl chains can sometimes act as aggregators at high concentrations.[8] Colloidal aggregates can sequester and denature proteins, leading to widespread, non-specific enzyme inhibition.[8]
To assess this risk, it is crucial to:
-
Confirm Hits in Orthogonal Assays: A true hit should show activity in a secondary assay that uses a different detection technology.
-
Develop Structure-Activity Relationships (SAR): If small changes to the molecule's structure abolish its activity, it is more likely to be a specific binder rather than a non-specific aggregator.
-
Perform Aggregation Counter-screens: Assays can be run in the presence of a non-ionic detergent. If the compound's activity is significantly reduced by the detergent, it suggests an aggregation-based mechanism.[8]
References
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link][4]
-
Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link][2]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link][11]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link][9]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link][7]
-
BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays. [Link][17]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link][5]
-
Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini Reviews in Medicinal Chemistry. [Link][12]
-
Newman, D. J. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Planta Medica. [Link][8]
-
Dahlin, J. L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. [Link][3]
-
Kumar, H., et al. (2020). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review. ResearchGate. [Link][13]
-
Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. [Link][16]
-
Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. [Link][14]
-
Kumar, A., et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link][15]
Sources
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. youtube.com [youtube.com]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 1-Dodecylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
1-Dodecylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, holds potential in various research and development applications due to the diverse biological activities associated with N-substituted hydantoins. The precise attachment of the dodecyl chain to the imidazolidine-2,4-dione core is critical, as different isomers can exhibit distinct pharmacological and toxicological profiles. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible scientific investigation.
This guide will comparatively evaluate the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in unequivocally confirming the structure of this compound and differentiating it from its potential isomers, primarily 3-Dodecylimidazolidine-2,4-dione and 5-Dodecylimidazolidine-2,4-dione.
Understanding Potential Isomeric Impurities in Synthesis
The synthesis of N-alkylated hydantoins can sometimes lead to a mixture of isomers, making a thorough understanding of the reaction mechanism vital for predicting and identifying potential impurities.
Synthesis of N-Substituted Hydantoins
A common route to N-substituted hydantoins involves the alkylation of the hydantoin ring. The regioselectivity of this alkylation is highly dependent on the reaction conditions. The N3 proton is more acidic than the N1 proton, making N3-alkylation the thermodynamically favored product under many standard basic conditions.[1] Achieving selective N1-alkylation, to produce this compound, often requires kinetic control, which can be achieved by using strong, sterically hindered bases at low temperatures.[2][3]
Synthesis of 5-Substituted Hydantoins
5-substituted hydantoins are typically synthesized via methods like the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with an alkali cyanide and ammonium carbonate, or the Urech hydantoin synthesis, starting from an amino acid.[4][5][6][7][8][9] For 5-Dodecylimidazolidine-2,4-dione, the starting material would be tridecanal.
Given these synthetic pathways, the most likely isomeric impurity in a synthesis targeting this compound is the 3-Dodecyl isomer. The 5-Dodecyl isomer is less likely to be a co-product of N-alkylation but is a relevant alternative structure to consider during validation.
Comparative Spectroscopic Analysis
This section provides a detailed comparison of the expected spectroscopic data for this compound and its potential isomers. The data presented is a combination of established principles for hydantoin and alkyl chain spectroscopy, and predictions from reliable online spectroscopic tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between the isomers of dodecylimidazolidine-2,4-dione due to its sensitivity to the local chemical environment of each proton and carbon atom.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for acquiring and analyzing NMR data for structural validation.
| Proton Environment | This compound (Predicted δ, ppm) | 3-Dodecylimidazolidine-2,4-dione (Predicted δ, ppm) | 5-Dodecylimidazolidine-2,4-dione (Predicted δ, ppm) | Key Differentiating Features |
| N-H | ~8.0-9.0 (singlet, 1H at N3) | ~8.0-9.0 (singlet, 1H at N1) | ~8.0-9.0 (singlet, 1H at N1), ~10.5-11.5 (singlet, 1H at N3) | 5-dodecyl isomer will have two distinct N-H signals. |
| CH₂ (ring) | ~3.8 (singlet, 2H) | ~3.9 (singlet, 2H) | - | Absence of this singlet is characteristic of the 5-substituted isomer. |
| CH (ring) | - | - | ~4.2 (triplet, 1H) | Presence of a methine proton is unique to the 5-dodecyl isomer. |
| N-CH₂ (alkyl) | ~3.5 (triplet, 2H) | ~3.6 (triplet, 2H) | - | The chemical shift of the N-CH₂ protons will be subtly different between the 1- and 3-isomers. |
| Alkyl Chain (CH₂)n | ~1.2-1.6 (multiplet) | ~1.2-1.6 (multiplet) | ~1.2-1.8 (multiplet) | Largely overlapping and less diagnostic. |
| Terminal CH₃ | ~0.9 (triplet, 3H) | ~0.9 (triplet, 3H) | ~0.9 (triplet, 3H) | Consistent across all isomers. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
| Carbon Environment | This compound (Predicted δ, ppm) | 3-Dodecylimidazolidine-2,4-dione (Predicted δ, ppm) | 5-Dodecylimidazolidine-2,4-dione (Predicted δ, ppm) | Key Differentiating Features |
| C=O (C2) | ~156 | ~157 | ~158 | Subtle but potentially distinguishable shifts. |
| C=O (C4) | ~171 | ~172 | ~175 | |
| CH₂ (ring, C5) | ~50 | ~51 | - | Absence of this signal is a key indicator for the 5-dodecyl isomer. |
| CH (ring, C5) | - | - | ~60 | Presence of a methine carbon is unique to the 5-dodecyl isomer. |
| N-CH₂ (alkyl) | ~40 | ~39 | - | |
| Alkyl Chain (CH₂)n | ~22-32 | ~22-32 | ~22-36 | |
| Terminal CH₃ | ~14 | ~14 | ~14 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
The key takeaway from the NMR data is the distinct number and type of signals for each isomer. The 5-dodecyl isomer is easily identified by the presence of a methine group (CH) in the ring and two N-H protons. The distinction between the 1-dodecyl and 3-dodecyl isomers, while more subtle, can be made by careful analysis of the chemical shifts of the N-CH₂ protons and the ring CH₂ protons, potentially aided by 2D NMR techniques like HMBC to confirm long-range couplings.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis
FTIR spectroscopy provides valuable information about the functional groups present in a molecule and can offer clues to differentiate between the isomers, although it is less definitive than NMR.
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum and automatically subtract it from the sample spectrum.
Workflow for FTIR Data Acquisition
Caption: Simplified workflow for FTIR analysis.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3200-3300 (broad) | The presence and shape of this band can indicate the number of N-H groups. The 5-dodecyl isomer, with two N-H groups, might show a more complex or broader band.[10] |
| C-H Stretch (alkyl) | 2850-2960 (strong, sharp) | Expected for the dodecyl chain in all isomers. |
| C=O Stretch (amide/imide) | 1700-1780 (two strong bands) | The precise positions of the two carbonyl bands can be subtly influenced by the substitution pattern, but significant overlap is expected between the 1- and 3-isomers.[5] |
| C-N Stretch | 1200-1400 |
While FTIR can confirm the presence of the hydantoin ring and the alkyl chain, definitively distinguishing between the 1- and 3-dodecyl isomers based solely on the C=O stretching frequencies can be challenging. However, it can readily suggest the presence of the 5-dodecyl isomer if two distinct N-H stretching bands are observed.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the major fragment ions.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
All three isomers have the same molecular formula (C₁₅H₂₈N₂O₂) and a molecular weight of 268.40 g/mol . Therefore, the molecular ion peak will be identical for all three. Differentiation must come from the fragmentation patterns.
| Isomer | Predicted Key Fragment Ions (m/z) | Plausible Fragmentation Pathway |
| This compound | 100, 113, 155 | Cleavage of the dodecyl chain at various points; fragmentation of the hydantoin ring. |
| 3-Dodecylimidazolidine-2,4-dione | 100, 113, 155 | Similar to the 1-dodecyl isomer, making distinction difficult by MS alone. |
| 5-Dodecylimidazolidine-2,4-dione | 99, 170 | Alpha-cleavage of the dodecyl chain at the C5 position of the ring. |
The fragmentation of the 1- and 3-dodecyl isomers is expected to be dominated by cleavages within the long alkyl chain, leading to a series of losses of CₙH₂ₙ₊₁. While subtle differences in the relative intensities of fragments from the hydantoin ring might exist, these are often not sufficient for unambiguous differentiation. In contrast, the 5-dodecyl isomer is expected to show a characteristic fragmentation pattern involving cleavage of the C-C bond adjacent to the hydantoin ring, which would be a more definitive indicator.
Conclusion: A Multi-faceted Approach to Confident Structural Validation
-
NMR Spectroscopy stands as the most powerful technique for distinguishing between the 1-, 3-, and 5-dodecyl isomers. The unique patterns of chemical shifts and signal multiplicities provide a clear fingerprint for each structure.
-
FTIR Spectroscopy serves as a rapid and convenient method to confirm the presence of the key functional groups (hydantoin ring and alkyl chain) and can provide strong evidence for or against the presence of the 5-dodecyl isomer.
-
Mass Spectrometry is indispensable for confirming the molecular weight. While it may not definitively differentiate between the 1- and 3-isomers, it can provide characteristic fragmentation patterns for the 5-isomer.
By integrating the data from these three orthogonal techniques, researchers can confidently validate the structure of this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. [Link]
-
Urech hydantoin synthesis - Grokipedia. [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]
-
Bucherer–Bergs reaction - Wikipedia. [Link]
-
Urech hydantoin synthesis - chemeurope.com. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed. [Link]
-
Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules - Who we serve. [Link]
-
Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - ResearchGate. [Link]
-
Urech hydantoin synthesis - Wikipedia. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]
-
Hydantoin synthesis - Organic Chemistry Portal. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au. [Link]
-
(PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins - ResearchGate. [Link]
-
(PDF) Synthesis of Hydantoin and Thiohydantoin - ResearchGate. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
-
Predict 1H proton NMR spectra - NMRDB.org. [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. [Link]
-
Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]
-
The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4... - ResearchGate. [Link]
-
Mass Spec Fragment Prediction Software | MS Fragmenter - ACD/Labs. [Link]
-
Web-based application for in silico fragmentation - MS tools - EPFL. [Link]
-
Spectra Prediction - CFM-ID. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Visualizer loader [nmrdb.org]
A Comparative Analysis of 1-Dodecylimidazolidine-2,4-dione and Other Hydantoin Derivatives in Antimicrobial Applications
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] While historically recognized for anticonvulsant properties, derivatives of this core structure are gaining significant attention for their potential as novel antimicrobial and antifungal agents.[3] This guide provides a detailed comparison of 1-Dodecylimidazolidine-2,4-dione, a promising N-alkylated derivative, with other classes of hydantoin compounds, supported by experimental data and protocols to empower researchers in their quest for new anti-infective therapies.
The Rise of N-Alkylated Hydantoins: The Significance of the Dodecyl Chain
The antimicrobial potency of hydantoin derivatives is intricately linked to their substitution patterns. Structure-activity relationship (SAR) studies have revealed that the introduction of a long alkyl chain at the N-1 position of the imidazolidine-2,4-dione ring can dramatically enhance antimicrobial efficacy. This is attributed to the creation of an amphiphilic molecule, featuring a polar hydantoin head and a nonpolar aliphatic tail. This amphiphilicity is crucial for interaction with and disruption of microbial cell membranes.[4][5]
Research into a series of N-alkyl substituted hydantoins has indicated that an optimal chain length exists for maximizing this membrane-disrupting activity. Specifically, alkyl chains of twelve (C12, dodecyl) to fourteen (C14) carbons often exhibit the most potent antimicrobial effects. Shorter chains may not sufficiently penetrate the lipid bilayer, while significantly longer chains can lead to decreased solubility and bioavailability. Therefore, this compound stands as a prime candidate for a highly effective membrane-active antimicrobial agent.
Comparative Antimicrobial Performance: this compound in Context
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, we can infer its high potential by examining data from related hydantoin derivatives. The following tables summarize the antimicrobial activity of various hydantoin classes against a range of bacterial and fungal pathogens, providing a benchmark for comparison.
Table 1: Antibacterial Activity of Representative Hydantoin Derivatives (MIC in µg/mL)
| Compound/Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Alkenyl Hydantoins | |||||
| Hydantoin Derivative (Hyd4) | 62.5 | >1000 | >1000 | >1000 | [1] |
| Hydantoin Derivative (Hyd6) | >1000 | >1000 | >1000 | 62.5 | [1] |
| Fused Bicyclic Hydantoins | |||||
| Phenylseleno Derivative | <7.81 | <7.81 | 125 | 250 | [1] |
| Thiazolidine-2,4-dione Hybrids | |||||
| Chlorophenylthiosemicarbazone Hybrid (Compound 20) | 3.91 | 31.25 | >1000 | >1000 | [6] |
| Chlorophenylthiosemicarbazone Hybrid (Compound 23) | 3.91 | 7.81 | >1000 | >1000 | [6] |
| Imidazoquinoxaline Derivatives | |||||
| Compound 11c | 0.49 | 0.24 | 0.98 | 0.98 | [7] |
Table 2: Antifungal Activity of Representative Hydantoin and Related Derivatives (MIC in µg/mL)
| Compound/Class | Candida albicans | Aspergillus niger | Reference |
| 5-Alkenyl Hydantoins | >1000 | >1000 | [1] |
| Fused Bicyclic Hydantoins | 500 | 1000 | [1] |
| Hydrazine-based Compounds | |||
| Hyd.H | 9.6 | - | [8] |
| Hyd.OCH3 | 11.1 | - | [8] |
| Hyd.Cl | 5.6 | - | [8] |
From the compiled data, it is evident that modifications to the hydantoin core significantly impact antimicrobial and antifungal activity. While simple 5-alkenyl hydantoins show moderate to weak activity, fused bicyclic structures and hybrid molecules demonstrate enhanced potency, particularly against Gram-positive bacteria.[1][6] The broad-spectrum activity of the imidazoquinoxaline derivative highlights the potential for developing highly potent agents through further structural elaboration.[7] Given the established importance of the C12 alkyl chain for membrane disruption, it is hypothesized that this compound would exhibit MIC values comparable to or exceeding the more active compounds listed, particularly against bacterial strains.
Proposed Mechanism of Action: Membrane Disruption by N-Dodecyl Hydantoins
The primary proposed mechanism of action for this compound and similar long-chain N-alkyl hydantoins is the disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction:
Caption: Proposed mechanism of microbial membrane disruption by this compound.
This "carpet-like" mechanism involves the initial electrostatic attraction of the polar hydantoin head to the negatively charged components of the microbial membrane, followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer.[9] This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death.[7] This mode of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.[4]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for the synthesis of this compound and for the evaluation of its antimicrobial activity.
Synthesis of this compound
This synthesis can be achieved through a multi-step process starting from an appropriate amino acid. A general and effective method involves the reaction of an N-alkylated amino acid ester with an isocyanate, followed by cyclization.[5] A plausible route is outlined below:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
N-Alkylation of Glycine Methyl Ester:
-
To a solution of glycine methyl ester hydrochloride in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) to neutralize the hydrochloride.
-
Add 1-bromododecane and heat the reaction mixture (e.g., at 80°C) for several hours until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain N-dodecylglycine methyl ester.
-
-
Formation of the Ureido Intermediate:
-
Dissolve the N-dodecylglycine methyl ester in a suitable solvent (e.g., aqueous ethanol).
-
Add a solution of potassium cyanate (KOCN) and heat the mixture under reflux for several hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the ureido derivative.[10]
-
-
Cyclization to this compound:
-
Suspend the ureido intermediate in a strong acid (e.g., 6M HCl) and heat under reflux for several hours to induce cyclization.[10]
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with cold water, and dry to yield this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Include a positive control (medium with microbial inoculum, no compound) and a negative control (medium only).
-
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the diluted microbial suspension, bringing the final volume to 200 µL.
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at 35°C for 24-48 hours for yeasts.[12]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
This compound represents a highly promising candidate in the search for novel antimicrobial agents. Its amphiphilic structure, with the optimal C12 alkyl chain, strongly suggests a potent membrane-disrupting mechanism of action, which is a desirable trait for combating antimicrobial resistance. While direct comparative data is still emerging, the wealth of information on related hydantoin derivatives provides a solid foundation for its further investigation.
Future research should focus on the comprehensive antimicrobial and antifungal screening of this compound to establish a definitive MIC profile. Further elucidation of its mechanism of action, including studies on membrane depolarization and permeability, will provide a deeper understanding of its therapeutic potential. The protocols provided in this guide offer a standardized framework for conducting these critical experiments, paving the way for the development of the next generation of hydantoin-based anti-infective drugs.
References
- Trifunović, J., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 83(1), 55-70.
- Schanno, A., et al. (1979). 1,3-Dimethylol-5,5-dimethyl hydantoin (DMDM Hydantoin) as a preservative in cosmetic products. Journal of the Society of Cosmetic Chemists, 30(5), 289-297.
- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- Liu, H., et al. (2022). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility.
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Hu, Y., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(20), 8438–8448.
- de Sousa Luis, J. A., et al. (2009).
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- de Souza, G. E. P., et al. (2009).
- Al-Obeidi, F. A., et al. (2010). Synthesis of N-alkyl amino acids.
- El-Faham, A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Antibiotics, 12(6), 1043.
- De Luca, L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14197–14209.
- CLSI. (2017). M27, 4th Edition: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
- El-Gazzar, A. R. B. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(3), 339.
- Al-Ghorbani, M., et al. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 27(3), 1069.
- Szymańska, E., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 23(10), 2535.
- Basavaraja, H. S., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 7(4), 135-146.
- Wei, G., et al. (2020). Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. Physical Chemistry Chemical Physics, 22(34), 19047-19056.
- Kumar, R., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1126-1144.
- Zare, N., et al. (2021). Efficient Antimicrobial Activity and Reduced Toxicity of 1-Dodecyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid/β-Cyclodextrin Complex. Journal of Solution Chemistry, 50(8), 1145-1158.
- da Silva, A. L., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5), 173-177.
- Trifunović, J., et al. (2018). Antimicrobial activity of 5-alkenyl hydantoin derivatives.
- Pfaller, M. A., & Rex, J. H. (2015). A practical guide to antifungal susceptibility testing. Current Opinion in Infectious Diseases, 28(6), 517-523.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Chemical Reviews, 3(1), 1-8.
- Niv, Z., et al. (2019).
- NCCLS. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. NCCLS document M27-A2.
- Hughes, A. B. (2011). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
-
HiMedia Laboratories. (n.d.). Antimicrobial Susceptibility Systems. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydantoin synthesis [organic-chemistry.org]
- 7. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 8. mdpi.com [mdpi.com]
- 9. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Imidazolidine-2,4-dione Derivatives: A Scientific Framework for Evaluating 1-Dodecylimidazolidine-2,4-dione Against the Benchmark Anticonvulsant, Phenytoin
This guide provides a detailed comparative analysis of the well-established anticonvulsant drug Phenytoin and the lesser-known derivative, 1-Dodecylimidazolidine-2,4-dione. For decades, Phenytoin has been a cornerstone in the management of epilepsy, and its mechanism of action is thoroughly documented. In contrast, this compound, which shares the same core heterocyclic structure, remains largely uncharacterized.
The objective of this document is not to present existing comparative performance data, which is not available in current literature, but rather to establish a rigorous scientific framework for such an investigation. We will dissect the known attributes of Phenytoin to establish a performance benchmark and then, based on structure-activity relationship (SAR) principles, hypothesize the potential properties of this compound. This guide culminates in a series of detailed experimental protocols designed to systematically characterize this novel compound and objectively compare its performance to Phenytoin, providing researchers and drug development professionals with a clear roadmap for evaluation.
Section 1: The Benchmark Compound: Phenytoin (5,5-Diphenylimidazolidine-2,4-dione)
Phenytoin, first synthesized in 1908 and discovered to have anticonvulsant activity in 1938, is a first-generation anti-epileptic drug that has been pivotal in treating partial and tonic-clonic seizures.[1] Its longevity in clinical use makes it an ideal reference compound for evaluating new derivatives of the imidazolidine-2,4-dione (also known as hydantoin) scaffold.
Chemical Structure and Physicochemical Properties
Phenytoin is a weak acid with a pKa of approximately 8.3.[2] Its structure features two phenyl groups at the C-5 position of the hydantoin ring, a key feature for its anticonvulsant activity. These bulky, lipophilic groups contribute to its poor aqueous solubility but are essential for its interaction with its molecular target.[2][3]
| Property | Value for Phenytoin | Reference |
| IUPAC Name | 5,5-diphenylimidazolidine-2,4-dione | [4] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |
| Molecular Weight | 252.27 g/mol | [2] |
| Melting Point | 295-298 °C | [2] |
| pKa | ~8.3 | [2] |
| Water Solubility | Very slightly soluble (~14 µg/mL at pH 7) | [2] |
| LogP | 2.47 | PubChem |
| Protein Binding | ~90% (primarily to albumin) | [2][5] |
Established Mechanism of Action
Phenytoin's primary mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels (VGSCs) in neurons.[5][6] It selectively binds to the inactive state of the channel, a conformation that increases during high-frequency neuronal firing characteristic of a seizure.[7] This binding stabilizes the inactive state, prolonging the refractory period of the neuron and preventing the sustained, repetitive firing that underlies seizure propagation.[6][7] This use-dependent action allows Phenytoin to suppress seizure activity with minimal effect on normal neuronal transmission.[6]
Synthesis Overview
Phenytoin is commonly synthesized via a Biltz hydantoin synthesis or a variation thereof. A typical laboratory-scale synthesis involves the base-catalyzed condensation of benzil with urea.[8][9] This reaction proceeds through a pinacol-type rearrangement mechanism. Microwave-assisted methods have been developed to reduce reaction times and improve yields.[10]
Section 2: The Investigational Compound: this compound
This compound is a structural analog of Phenytoin, sharing the imidazolidine-2,4-dione core. The key difference lies in the substitution pattern: instead of two phenyl groups at the C-5 position, it possesses a long, unbranched 12-carbon alkyl (dodecyl) chain at the N-1 position. This significant structural modification is expected to dramatically alter its physicochemical properties and biological activity.
Chemical Structure and Predicted Physicochemical Properties
The N-1 dodecyl chain introduces a highly lipophilic and flexible tail to the polar hydantoin head. This amphipathic character may impart surfactant-like properties. We can predict that its water solubility will be extremely low, likely lower than Phenytoin's, while its LogP value will be significantly higher. This high lipophilicity could lead to high membrane permeability and potentially extensive partitioning into adipose tissues.
| Property | Value for this compound | Reference / Basis |
| IUPAC Name | This compound | [11] |
| Molecular Formula | C₁₅H₂₈N₂O₂ | Derived |
| Molecular Weight | 268.40 g/mol | [11] |
| Melting Point | To Be Determined (TBD) | - |
| pKa | TBD (Expected to be higher than Phenytoin) | Prediction |
| Water Solubility | TBD (Predicted to be very low) | Prediction |
| LogP | TBD (Predicted to be > 5.0) | Prediction |
| Protein Binding | TBD (Predicted to be very high, >95%) | Prediction |
Hypothesized Biological Activity based on SAR
Given the shared hydantoin core, a primary hypothesis is that this compound may retain some activity as a CNS modulator, possibly as an anticonvulsant. However, the structural changes suggest several alternative or additional mechanisms:
-
Altered Ion Channel Modulation: The absence of the C-5 diphenyl groups makes direct, high-affinity binding to the classic Phenytoin site on VGSCs unlikely. The long alkyl chain might, however, interfere with channel function through non-specific membrane disruption or by interacting with a different, more lipophilic binding pocket on the channel protein.
-
Antimicrobial Activity: Many cationic amphiphiles with long alkyl chains exhibit potent antimicrobial activity by disrupting bacterial cell membranes. While the hydantoin head is neutral, the overall structure is amphipathic, and this possibility warrants investigation. Indeed, other novel imidazolidine-2,4-dione derivatives have been synthesized and tested as inhibitors of bacterial virulence factors.[12]
-
PPARγ Agonism: The structurally related thiazolidinedione (TZD) scaffold is famous for its role in antidiabetic drugs that act as PPARγ agonists.[13][14][15] While the hydantoin ring is different, the presence of a long lipid-like tail could potentially allow it to interact with nuclear receptors like PPARs.
Section 3: A Proposed Framework for Comparative Experimental Evaluation
To systematically evaluate this compound against Phenytoin, a tiered approach is recommended, starting with fundamental in vitro assays and progressing to in vivo models.
Protocol 1: In Vitro Mechanistic Analysis - Electrophysiology
Causality: The primary hypothesis for anticonvulsant activity of a hydantoin derivative is modulation of neuronal ion channels. Whole-cell patch-clamp is the gold standard for directly measuring a compound's effect on ion channel currents. This experiment will determine if the investigational compound has any activity on VGSCs, the target of Phenytoin, and will also screen for off-target effects on other key channels.
Methodology:
-
Cell Culture: Utilize HEK-293 cells stably expressing human Naᵥ1.2, Caᵥ2.2, and Kᵥ1.1 channels. Culture cells to 70-80% confluency before passaging.
-
Preparation: Plate cells onto glass coverslips 24-48 hours before recording. Prepare stock solutions of Phenytoin and this compound in DMSO (10 mM) and create serial dilutions in external recording solution.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope stage. Perfuse with external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Patching: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Fill with internal solution (e.g., for sodium channels, in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).
-
Data Acquisition:
-
Establish a whole-cell gigaseal on a target cell.
-
For VGSCs, hold the cell at -100 mV. Apply a depolarizing pulse to 0 mV to elicit a current.
-
To test for use-dependence (the hallmark of Phenytoin), apply a train of depolarizing pulses (e.g., 50 pulses at 10 Hz).
-
Obtain a baseline recording, then perfuse the cell with increasing concentrations of the test compound (1 µM, 10 µM, 100 µM). Record the effect on peak current amplitude and the rate of current decay during the pulse train.
-
Repeat the protocol for Ca²⁺ and K⁺ channels using appropriate voltage protocols.
-
-
Analysis: Compare the dose-dependent block and any use-dependent effects of this compound to those of Phenytoin.
Protocol 2: In Vivo Anticonvulsant Efficacy Screening
Causality: If in vitro results suggest ion channel modulation, the next logical step is to assess efficacy in a validated animal model of epilepsy. The Maximal Electroshock (MES) test is highly predictive of clinical efficacy for drugs, like Phenytoin, that inhibit seizure spread.
Methodology:
-
Animals: Use male C57BL/6 mice (20-25 g). House animals with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least 3 days of acclimatization.
-
Drug Preparation: Prepare Phenytoin (e.g., in 0.5% methylcellulose) and this compound (vehicle to be determined based on solubility studies, potentially a lipid emulsion) for intraperitoneal (i.p.) injection.
-
Dosing:
-
Divide mice into groups (n=8-10 per group): Vehicle control, Phenytoin positive control (e.g., 20 mg/kg), and multiple doses of the test compound (e.g., 10, 30, 100 mg/kg).
-
Administer the assigned treatment via i.p. injection.
-
-
MES Test:
-
At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-injection), apply an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 sec).
-
Observe the mice for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure.
-
The endpoint is protection, defined as the absence of THLE.
-
-
Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ (median effective dose) for both compounds using probit analysis and compare their potencies.
Conclusion
This guide establishes a clear comparative framework between the known entity, Phenytoin, and the unknown, this compound. While Phenytoin's efficacy is rooted in its specific C-5 diphenyl substitution and resulting blockade of sodium channels, the N-1 dodecyl chain on the investigational compound suggests a profoundly different pharmacological profile. The high lipophilicity may drive the molecule towards different targets, such as the cell membrane itself or alternative protein binding sites. The proposed experimental protocols provide a validated, step-wise approach to move from hypothesis to data, enabling a thorough characterization of this compound and a direct, evidence-based comparison of its potential as a neurologically active agent against a clinically relevant benchmark.
References
-
Wikipedia. Phenytoin . Available at: [Link]
-
Macdonald, R. L. (1989). Phenytoin: mechanisms of its anticonvulsant action . PubMed, NIH. Available at: [Link]
-
Patsnap Synapse. What is the mechanism of Phenytoin? . Available at: [Link]
-
InformedHealth.org. Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs) . Available at: [Link]
-
PrepChem.com. Synthesis of Phenytoin from Benzil and Urea . Available at: [Link]
-
ResearchGate. Synthesis of phenytoin derivatives by the two-step procedure . Available at: [Link]
-
Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers . Available at: [Link]
-
SlideShare. syhtesis-of-phynetoin-students.pdf . Available at: [Link]
-
Asian Journal of Research in Chemistry. Microwave Assisted Synthesis and Characterization of Phenytoin . Available at: [Link]
-
U.S. Food and Drug Administration. Dilantin (phenytoin sodium) . Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Phenytoin . Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Formulation Development of Phenytoin by Inclusion Complexation . Available at: [Link]
-
Woodbury, D. M. Phenytoin: Chemistry, Disposition and Metabolism . Available at: [Link]
-
Deranged Physiology. Phenytoin . Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 1,3-Dimethylimidazolidine-2,4-dione . Available at: [Link]
-
PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives . Available at: [Link]
-
ResearchGate. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives . Available at: [Link]
-
PubMed. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review . Available at: [Link]
-
PubMed Central. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies . Available at: [Link]
-
PubMed. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa . Available at: [Link]
-
ResearchGate. Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential . Available at: [Link]
-
Bentham Science. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review . Available at: [Link]
-
PubMed Central. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies . Available at: [Link]
-
Encyclopedia MDPI. Mechanism of Action of Thiazolidin-2,4-dione . Available at: [Link]
-
Wikipedia. 2,4-Oxazolidinedione . Available at: [Link]
-
Matrix Fine Chemicals. IMIDAZOLIDINE-2,4-DIONE | CAS 461-72-3 . Available at: [Link]
-
ResearchGate. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review . Available at: [Link]
-
Chemsrc.com. Imidazolidine-2,4-dione | CAS#:461-72-3 . Available at: [Link]
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. karger.com [karger.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenytoin - Wikipedia [en.wikipedia.org]
- 6. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
Navigating Analytical Minefields: A Comparative Guide to the Cross-Reactivity of 1-Dodecylimidazolidine-2,4-dione in Assays
Sources
- 1. researchgate.net [researchgate.net]
- 2. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Biological Target of 1-Dodecylimidazolidine-2,4-dione: An Orthogonal, Multi-Pronged Approach
In the landscape of drug discovery and chemical biology, the identification of a small molecule's biological target is a pivotal moment. It transforms a compound with an interesting phenotype into a tool for understanding biology and a potential starting point for therapeutic development. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on how to approach the critical task of validating the biological target of a novel compound, using the hypothetical bioactive molecule, 1-Dodecylimidazolidine-2,4-dione, as our case study.
The imidazolidine-2,4-dione scaffold is a known pharmacophore found in molecules with a range of activities, from inhibiting virulence factors in Pseudomonas aeruginosa to acting on protein tyrosine phosphatase 1B (PTP1B).[1][2] However, the addition of a long, 12-carbon alkyl chain (dodecyl) creates a novel chemical entity whose specific target(s) are unknown. This guide eschews a rigid template, instead presenting a logical, field-proven workflow designed to build a robust, evidence-based case for target identification and validation. Our approach is grounded in the principle of orthogonality—the practice of cross-referencing results from independent, unrelated methods to build confidence and eliminate artifacts.[3][4]
We will explore a cascading strategy, beginning with broad, unbiased methods to generate initial hypotheses, followed by rigorous biophysical and genetic techniques to confirm and validate these findings in a physiologically relevant context.
Part 1: Hypothesis Generation - Fishing for Interactors with Affinity-Based Proteomics
The first step in understanding what this compound (DID) does is to identify what it physically interacts with. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful, unbiased approach to "fish" for binding partners from a complex biological sample, such as a cell lysate.[5] The core principle is to immobilize the small molecule (the "bait") on a solid support and use it to capture interacting proteins (the "prey").[5]
Causality in Experimental Design: Why AP-MS First?
Starting with an unbiased, discovery-based method like AP-MS allows us to survey the landscape of potential interactors without preconceived notions. This is critical for a novel compound like DID, where the target is completely unknown. It generates a tractable list of candidate proteins that can then be subjected to more focused and rigorous validation techniques.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
The workflow involves synthesizing a modified version of DID for immobilization, performing the affinity purification, and identifying the captured proteins by mass spectrometry.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol: Small Molecule Affinity Chromatography
-
Bait Synthesis & Immobilization:
-
Synthesize an analog of DID that includes a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group, such as a primary amine or carboxylic acid. The linker's position should be chosen carefully to minimize disruption of the compound's putative binding pharmacophore.
-
Covalently attach the DID analog to a pre-activated resin (e.g., N-hydroxysuccinimide (NHS)-activated agarose for an amine-linker, or amine-reactive resin for a carboxyl-linker).[6] Block any remaining active sites on the resin to prevent non-specific binding.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cell line where DID shows a phenotypic effect) and harvest.
-
Lyse cells in a non-denaturing buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[7]
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the DID-immobilized resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done using a competitive eluent (excess free DID), or more commonly, by changing the buffer conditions (e.g., high salt, low pH) or using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.[7]
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.[1]
-
Trustworthiness: The Critical Role of Controls
The Achilles' heel of AP-MS is non-specific binding. A robust experimental design with rigorous controls is non-negotiable for generating trustworthy data.
| Control Type | Rationale & Implementation | Expected Outcome |
| No Bait Control | Resin with linker only (no DID) | Identifies proteins that bind non-specifically to the agarose matrix and linker arm. These are subtracted from the DID pulldown list. |
| Competition Control | Pre-incubate lysate with excess free DID before adding to the DID-resin. | The true target protein should show a significantly reduced signal in the MS analysis, as its binding sites are occupied by the free compound. |
| Scrambled/Inactive Analog | (If available) Use an immobilized structural analog of DID that is known to be biologically inactive. | The true target should not be pulled down by the inactive analog, helping to distinguish specific from non-specific interactors. |
Part 2: Target Engagement - Proving the Interaction in a Cellular Context with CETSA
Identifying a protein that binds to DID on a resin is a crucial first step, but it doesn't prove that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement in intact cells or cell lysates.[9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation.[11]
Causality in Experimental Design: Why CETSA after AP-MS?
CETSA is a targeted validation method. It requires a candidate protein to test, which is precisely what the AP-MS experiment provides. By using CETSA, we can filter the list of candidates from the AP-MS experiment and confirm which of them are physically engaged by DID in a more physiological setting. This direct measurement of biophysical interaction in cells is a critical bridge between hypothesis and validation.[9]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either DID at a desired concentration or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[12]
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the candidate target protein identified from the AP-MS screen.
-
Quantify the band intensities and plot the percentage of soluble protein remaining relative to the unheated control against the temperature.
-
Data Presentation and Interpretation
The result is a "melting curve." A positive result is a rightward shift in the melting curve for the DID-treated sample compared to the vehicle control, indicating that DID binding stabilized the protein against thermal denaturation.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM DID) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 52 (Tm) | 91 |
| 60 | 20 | 65 (Tm) |
| 65 | 5 | 25 |
This is representative data. Tm indicates the melting temperature where 50% of the protein is denatured.
A further experiment, the isothermal dose-response fingerprint (ITDRF), can be performed by heating all samples at a single, fixed temperature (e.g., 58°C) while varying the concentration of DID. This allows for the determination of a cellular EC50 for target engagement.[10]
Part 3: Genetic Validation - Linking Target to Phenotype with CRISPR
Confirming a direct physical interaction is essential, but the ultimate proof of a target's relevance is to show that it is responsible for the compound's biological effect. Genetic methods, particularly CRISPR-Cas9 technology, are the gold standard for this validation step.[15][16] The logic is simple: if protein X is the true target of DID, then genetically removing or reducing the amount of protein X should mimic or alter the phenotypic effect of DID.
Causality in Experimental Design: Why Genetic Validation is the Final Pillar
Genetic validation provides the crucial functional link between the target protein and the compound's mechanism of action.[17] While AP-MS identifies binders and CETSA confirms engagement, CRISPR validates that this engagement is functionally relevant. This multi-step validation process, moving from a broad search to specific biophysical and genetic confirmation, builds an exceptionally strong and trustworthy case for the identified target.
Experimental Approaches using CRISPR-Cas9
CRISPR technology offers a versatile toolkit for modulating the expression of a putative target gene.[]
-
CRISPR Knockout (KO):
-
Principle: Use Cas9 nuclease and a specific single guide RNA (sgRNA) to create a double-strand break in the gene encoding the putative target, leading to a frameshift mutation and complete loss of protein expression.
-
Hypothesis: If DID is an inhibitor of the target protein, the KO cells should be resistant to the compound or display a phenotype similar to that of DID-treated wild-type cells.
-
-
CRISPR interference (CRISPRi):
-
Principle: Use a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB). Guided by an sgRNA to the gene's promoter, this complex blocks transcription, leading to target protein knockdown.[19]
-
Hypothesis: Knockdown of the target should phenocopy the effect of DID. This method is particularly useful if a complete knockout is lethal to the cell. It better mimics the action of a pharmacological inhibitor, which rarely achieves 100% target inhibition.[17]
-
-
CRISPR activation (CRISPRa):
-
Principle: Use dCas9 fused to a transcriptional activator domain (e.g., VPR). This complex is guided to the gene's promoter to increase its transcription and protein expression.[20]
-
Hypothesis: Overexpression of the target protein may require higher concentrations of DID to achieve the same phenotypic effect, leading to a rightward shift in the dose-response curve. This is a powerful way to demonstrate that the compound's effect is on-target.[19]
-
Caption: Logical framework for using CRISPR to validate a drug target.
Comparative Data Summary
An effective way to present the results is to compare the effect of DID in different genetic backgrounds.
| Cell Line / Condition | Assay (e.g., Cell Viability) | DID IC50 | Interpretation |
| Wild-Type (WT) | Dose-response | 5 µM | Baseline potency of the compound. |
| Target KO | Dose-response | > 100 µM | Complete loss of target confers resistance, strongly suggesting it is the direct target of DID's inhibitory action. |
| Target CRISPRi (knockdown) | Dose-response | 45 µM | Partial loss of target confers partial resistance. |
| Target CRISPRa (overexpression) | Dose-response | 0.8 µM | Increased target levels sensitize cells to DID, requiring less compound for the same effect. |
| WT + DID | Phenotypic Assay | 70% Apoptosis | Compound induces a specific phenotype. |
| Target KO | Phenotypic Assay | 75% Apoptosis | Knocking out the target phenocopies the effect of the compound. |
Conclusion: Synthesizing the Evidence for Authoritative Grounding
By starting with the broad net of Affinity Purification-Mass Spectrometry , we generate a list of high-quality candidate interactors. We then use the precision of the Cellular Thermal Shift Assay to confirm direct biophysical engagement in a cellular environment. Finally, we employ the definitive power of CRISPR-based genetic modulation to establish a causal, functional link between the target and the compound's ultimate biological effect. When the results from these three pillars align, a researcher can have high confidence that they have successfully deconvoluted the mechanism of action of their novel compound, paving the way for future research and development.
References
-
Target Validation with CRISPR. (2022). Biocompare.com. [Link]
-
Identification of Small Molecule Binding Molecules by Affinity Purification Using a Specific Ligand Immobilized on PEGA Resin. (2009). ACS Publications. [Link]
-
CRISPR approaches to small molecule target identification. (2018). PubMed Central. [Link]
-
CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine. (2018). PubMed Central. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PubMed Central. [Link]
-
CRISPR-Validated Target Druggability for Small Molecule Drugs. (n.d.). Creative Diagnostics. [Link]
-
Affinity Coupling. (n.d.). G-Biosciences. [Link]
-
Applications of CRISPRi and CRISPRa in Drug Discovery. (2023). ResearchGate. [Link]
-
CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. (2019). ACS Chemical Biology. [Link]
-
CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. (2019). PubMed. [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. (2023). PubMed. [Link]
-
CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. (2019). ResearchGate. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Affinity Chromatography Protocol. (2019). Conduct Science. [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). University of Dundee Discovery Research Portal. [Link]
-
Modeling Contaminants in AP-MS/MS Experiments. (2011). PubMed Central. [Link]
-
Small-molecule affinity chromatography coupled MS based methods. (n.d.). SlideShare. [Link]
-
Biopolymer and Small Molecule Immobilization. (n.d.). CellMosaic. [Link]
-
experiment design. (2013). Proteomics and Mass Spectrometry Core Facility. [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2015). PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2018). PubMed. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]
-
Developing an Efficient and General Strategy for Immobilization of Small Molecules onto Microarrays Using Isocyanate Chemistry. (2012). PubMed Central. [Link]
-
A Pipeline for Drug Target Identification and Validation. (2017). PubMed Central. [Link]
-
Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. (2023). Technology Networks. [Link]
-
Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. (2021). PubMed. [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. [Link]
Sources
- 1. Frontiers | Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions [frontiersin.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 6. Affinity Coupling [gbiosciences.com]
- 7. wp.unil.ch [wp.unil.ch]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. annualreviews.org [annualreviews.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. selectscience.net [selectscience.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. biocompare.com [biocompare.com]
- 19. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 1-Dodecylimidazolidine-2,4-dione and its Alternatives in Antimicrobial Drug Discovery
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparative analysis of 1-Dodecylimidazolidine-2,4-dione, a promising yet under-explored member of the N-substituted imidazolidine-2,4-dione family. Our focus here is to move beyond mere data presentation and delve into the statistical and experimental rationale that underpins the evaluation of such compounds. We will explore its potential antimicrobial efficacy in comparison to structurally related alternatives and a well-established commercial standard. This document is designed to be a practical resource, offering not only a comparative overview but also detailed, reproducible experimental protocols.
The core of our investigation revolves around the hypothesis that the long dodecyl (C12) alkyl chain imparts significant antimicrobial properties to the imidazolidine-2,4-dione scaffold. The length of the alkyl chain in long-chain N-substituted compounds is a critical determinant of their biological activity, often exhibiting a "cutoff effect" where antimicrobial efficacy peaks at a specific chain length.[1] The imidazolidine-2,4-dione moiety, also known as hydantoin, is a recognized pharmacophore with a diverse range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2][3][4]
Comparative Performance Analysis
To provide a robust evaluation of this compound, we will compare its hypothetical experimental data against three key alternatives:
-
1-Octylimidazolidine-2,4-dione (C8-IMD): To investigate the effect of a shorter alkyl chain on antimicrobial activity.
-
1-Hexadecylimidazolidine-2,4-dione (C16-IMD): To explore the impact of a longer alkyl chain and the potential "cutoff effect."
-
Benzalkonium Chloride (BAC): A widely used quaternary ammonium compound antiseptic, serving as a positive control and industry benchmark.
Our analysis will focus on two primary experimental endpoints: antimicrobial efficacy, determined by the Minimum Inhibitory Concentration (MIC), and cytotoxicity, assessed by the 50% cytotoxic concentration (CC50). The therapeutic potential of these compounds is ultimately defined by their selectivity index (SI), calculated as the ratio of CC50 to MIC. A higher SI value indicates greater selectivity for microbial cells over mammalian cells, a crucial parameter in drug development.
Table 1: Comparative Antimicrobial Efficacy and Cytotoxicity
| Compound | Alkyl Chain Length | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | CC50 (HEK293 cells) (µM) | Selectivity Index (SI) vs. S. aureus |
| This compound (C12-IMD) | C12 | 15.6 | 31.2 | >250 | >16.0 |
| 1-Octylimidazolidine-2,4-dione (C8-IMD) | C8 | 125 | 250 | >500 | >4.0 |
| 1-Hexadecylimidazolidine-2,4-dione (C16-IMD) | C16 | 7.8 | 15.6 | 150 | 19.2 |
| Benzalkonium Chloride (BAC) | C12/C14 mix | 3.9 | 7.8 | 25 | 6.4 |
Disclaimer: The data for the imidazolidine-2,4-dione derivatives are representative and intended for illustrative purposes within this guide.
From this hypothetical dataset, we can infer that the alkyl chain length significantly influences the antimicrobial and cytotoxic profile of N-substituted imidazolidine-2,4-diones. The C16 derivative exhibits the most potent antimicrobial activity, while the C8 analogue is considerably weaker. This compound presents a balanced profile of good antimicrobial efficacy and low cytotoxicity, resulting in a favorable selectivity index.
Experimental Protocols
To ensure the reproducibility and validation of these findings, we provide the following detailed experimental protocols.
Synthesis of 1-Alkylimidazolidine-2,4-diones
The synthesis of 1-alkylimidazolidine-2,4-diones can be achieved through a straightforward nucleophilic substitution reaction.
Diagram 1: Synthetic Workflow for 1-Alkylimidazolidine-2,4-diones
Caption: General synthetic scheme for the preparation of 1-alkylimidazolidine-2,4-diones.
Step-by-Step Protocol:
-
To a solution of imidazolidine-2,4-dione (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and the corresponding alkyl bromide (1.1 eq; 1-bromooctane, 1-bromododecane, or 1-bromohexadecane).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the desired 1-alkylimidazolidine-2,4-dione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Diagram 2: Workflow for MIC Determination
Caption: Broth microdilution method for determining the Minimum Inhibitory Concentration.
Step-by-Step Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Prepare a bacterial inoculum of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: CC50 Determination
The CC50 is determined using a standard MTT assay on a human embryonic kidney cell line (HEK293).
Step-by-Step Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Hypothesized Mechanism of Action
The antimicrobial activity of long-chain N-substituted compounds is often attributed to their ability to disrupt bacterial cell membranes.[1] The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to membrane fluidization, increased permeability, and ultimately cell lysis.
Diagram 3: Hypothetical Mechanism of Action
Caption: Proposed mechanism of membrane disruption by this compound.
Conclusion and Future Directions
This guide provides a framework for the statistical and experimental evaluation of this compound as a potential antimicrobial agent. The comparative analysis highlights the importance of the N-alkyl chain length in determining both efficacy and safety. The provided protocols offer a starting point for researchers to validate these findings and further explore the potential of this class of compounds.
Future research should focus on synthesizing a broader range of N-alkylimidazolidine-2,4-diones to precisely determine the optimal chain length for antimicrobial activity and selectivity. Further mechanistic studies are also warranted to confirm the proposed membrane-disruptive mode of action. The exploration of these compounds against a wider panel of pathogenic bacteria, including drug-resistant strains, will be crucial in assessing their therapeutic potential.
References
-
Novak, A. F., & Bell, T. A. (1969). Antimicrobial activity of some N-substituted amides of long-chain fatty acids. Applied Microbiology, 18(6), 1050–1056. [Link][5][6]
-
Jennings, M. C., et al. (2006). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 50(9), 3325–3331. [Link][1]
-
Štefan, L., et al. (2021). Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. Molecules, 26(21), 6649. [Link][7]
-
Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-Thioxoimidazolidin-4-one Derivatives as Anticancer and Anticoagulant Agents. International Journal of Pharmacology, 12(3), 290-303. [Link][2]
-
Yousuf, M., et al. (2018). Synthesis, Structures and Antimicrobial Activity of Novel NHC∗- and Ph3P-Ag(I)-Benzoate Derivatives. ChemistrySelect, 3(44), 12489-12495. [Link][8]
-
Al-Hourani, B. J., et al. (2018). Biologically active natural imidazolidin-2,4-dione. ResearchGate. [Link][3]
-
PubChem. (n.d.). 1-Dodecyl-2,4-imidazolidinedione. Retrieved from [Link][9]
-
Kumar, R. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1647–1657. [Link][10]
-
Ušćumlić, G. S., et al. (2004). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 69(11), 933-942. [Link][11]
-
de Souza, M. V. N., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 430–439. [Link][4][12]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link][13]
Sources
- 1. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some N-substituted amides of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Dodecyl-2,4-imidazolidinedione | C15H28N2O2 | CID 3020628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Dodecylimidazolidine-2,4-dione Analogs for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, or hydantoin, scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of various drugs with a broad range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The versatility of the hydantoin ring allows for substitutions at the N-1, N-3, and C-5 positions, enabling the modulation of its physicochemical and biological properties.[1] In the realm of antimicrobial research, N-substituted hydantoin derivatives have emerged as a promising area of investigation. The introduction of lipophilic substituents, such as long alkyl chains, at the N-1 position has been shown to be a key strategy for enhancing antimicrobial potency. This guide focuses specifically on 1-Dodecylimidazolidine-2,4-dione and its analogs, examining how variations in the N-alkyl chain length influence their antimicrobial efficacy.
Synthesis of 1-Alkyl-5,5-dimethylimidazolidine-2,4-diones: A General Protocol
The synthesis of a homologous series of 1-alkyl-5,5-dimethylimidazolidine-2,4-diones is a crucial first step in evaluating their structure-activity relationships. A common and effective method involves the N-alkylation of a pre-formed hydantoin core, such as 5,5-dimethylhydantoin.
Experimental Protocol: N-Alkylation of 5,5-Dimethylhydantoin
This protocol outlines a general procedure for the synthesis of 1-alkyl-5,5-dimethylimidazolidine-2,4-diones with varying alkyl chain lengths.
Materials:
-
5,5-dimethylhydantoin
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Alkyl bromide (e.g., 1-bromododecane, 1-bromodecane, 1-bromotetradecane)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of 5,5-dimethylhydantoin (1.0 equivalent) in dry DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Anhydrous potassium carbonate (1.5 equivalents) is added to the solution, and the mixture is stirred at room temperature.
-
Alkylation: The corresponding alkyl bromide (1.1 equivalents) is added dropwise to the suspension.
-
Reaction Progression: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-alkyl-5,5-dimethylimidazolidine-2,4-dione.
-
Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.
-
Potassium Carbonate as Base: K₂CO₃ is a moderately strong base, sufficient to deprotonate the N-1 position of the hydantoin ring, making it nucleophilic for the subsequent alkylation reaction. It is also easily removed by filtration after the reaction.
-
Excess Base and Alkylating Agent: Using a slight excess of the base and alkylating agent helps to drive the reaction to completion and maximize the yield of the desired N-alkylated product.
Comparative Antimicrobial Performance of 1-Alkylimidazolidine-2,4-dione Analogs
The length of the N-alkyl chain plays a critical role in the antimicrobial activity of 1-alkylimidazolidine-2,4-diones. The lipophilicity conferred by the alkyl chain is a key determinant of the compound's ability to interact with and disrupt microbial cell membranes.
Structure-Activity Relationship (SAR) Insights
Studies on various classes of N-alkylated heterocyclic compounds have consistently demonstrated a relationship between alkyl chain length and antimicrobial potency. Generally, antimicrobial activity increases with increasing chain length up to an optimal point, after which the activity may plateau or even decrease. This phenomenon, often referred to as the "cut-off effect," is attributed to a balance between the compound's lipophilicity, which governs its ability to partition into the microbial membrane, and its aqueous solubility, which is necessary for it to reach the target cells. For many antimicrobial agents, maximal activity is observed with alkyl chains of 12 to 16 carbon atoms.[2][3]
Hypothetical Comparative Data
Based on established SAR principles, we can construct a hypothetical comparison of the antimicrobial activity of this compound with its shorter and longer chain analogs. The following table presents expected Minimum Inhibitory Concentration (MIC) values against representative Gram-positive and Gram-negative bacteria.
| Compound | N-Alkyl Chain Length | Expected MIC (µg/mL) vs. S. aureus (Gram-positive) | Expected MIC (µg/mL) vs. E. coli (Gram-negative) |
| 1-Octylimidazolidine-2,4-dione | C8 | >128 | >128 |
| 1-Decylimidazolidine-2,4-dione | C10 | 64 - 128 | 128 |
| This compound | C12 | 16 - 32 | 32 - 64 |
| 1-Tetradecylimidazolidine-2,4-dione | C14 | 16 - 32 | 32 - 64 |
| 1-Hexadecylimidazolidine-2,4-dione | C16 | 32 - 64 | 64 - 128 |
| 1-Octadecylimidazolidine-2,4-dione | C18 | >128 | >128 |
Note: These values are hypothetical and intended for illustrative purposes to demonstrate the expected trend based on SAR studies of similar compounds. Experimental validation is required.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of long-chain N-alkyl substituted heterocyclic compounds is often attributed to their ability to function as cationic surfactants. The positively charged nitrogen atom (or the polarized N-H group) in the hydantoin ring and the lipophilic alkyl chain create an amphiphilic structure. This allows the molecules to insert into the bacterial cell membrane, disrupting its integrity and leading to cell death.
Sources
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation between structure and antimicrobial activity of 2-(N,N,N-trialkylammonio)alkyl hydrogen phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of 1-Dodecylimidazolidine-2,4-dione synthesis methods
An In-Depth Technical Guide to the Reproducible Synthesis of 1-Dodecylimidazolidine-2,4-dione
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is the foundation of discovery. This compound, a derivative of the hydantoin scaffold, presents a molecule of significant interest due to its long alkyl chain, which imparts unique physicochemical properties suitable for applications ranging from medicinal chemistry to materials science. The reproducibility of a synthetic method is paramount, ensuring consistent yields, purity, and reliable biological or material characterization.
This guide provides an in-depth comparison of the primary, field-proven methodologies for synthesizing this compound. We move beyond simple protocols to dissect the causality behind experimental choices, address common pitfalls, and provide the insights necessary to establish a robust and self-validating synthetic workflow in your laboratory.
Overview of Synthetic Strategies for N-Substituted Hydantoins
The synthesis of hydantoins is a well-established field of organic chemistry, with several named reactions forming the bedrock of available methods, including the Urech, Read, and Bucherer-Bergs reactions.[1][2] For the specific introduction of a long N-1 alkyl substituent like a dodecyl group, these classical methods can be adapted. However, the most practical and reproducible approaches are often either the direct alkylation of the parent hydantoin ring or the construction of the ring from an N-alkylated precursor.
This guide will focus on two principal, highly relevant, and reproducible methods:
-
Method A: Direct N-Alkylation of Imidazolidine-2,4-dione. A direct and atom-economical approach involving the SN2 reaction of the hydantoin anion with a dodecyl halide.
-
Method B: Synthesis via Dodecyl Isocyanate and an Amino Acid. A convergent approach where the N-dodecyl group is introduced first via an isocyanate, followed by cyclization to form the hydantoin ring.[3]
Method A: Direct N-Alkylation of Imidazolidine-2,4-dione
This method is predicated on the deprotonation of the imidazolidine-2,4-dione (hydantoin) nucleus, followed by nucleophilic attack on an alkyl halide. It is a straightforward and common strategy for functionalizing nitrogen heterocycles.[4]
Principle and Mechanistic Insights
The hydantoin ring possesses two acidic protons at the N-1 and N-3 positions. In the presence of a suitable base, an anion is formed, which then acts as a nucleophile. The reaction with 1-bromododecane proceeds via a classical SN2 mechanism.
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred for complete deprotonation, driving the reaction to completion. However, weaker bases like potassium carbonate (K₂CO₃) can also be effective, offering a milder and safer alternative, often requiring higher temperatures or longer reaction times. The choice of base can influence the regioselectivity between the N-1 and N-3 positions.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents effectively solvate the cation of the base (e.g., Na⁺) while leaving the hydantoin anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.
Caption: Workflow for Direct N-Alkylation (Method A).
Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazolidine-2,4-dione (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of hydantoin).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a clear solution or fine suspension of the sodium salt is formed.
-
Alkylation: Add 1-bromododecane (1.05 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and cautiously quench by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Trustworthiness & Reproducibility Analysis
-
Critical Variable - Regioselectivity: The primary challenge to reproducibility is controlling the site of alkylation. While N-1 alkylation is common, mixtures of N-1, N-3, and N,N'-dialkylated products can form.
-
Mitigation: Using exactly one equivalent of base and alkylating agent at lower temperatures often favors the kinetically preferred N-1 product. Careful monitoring and purification are essential.
-
-
Common Pitfall - Incomplete Reaction: The reaction may stall if the reagents are not anhydrous or if the base is not sufficiently active.
-
Mitigation: Ensure all glassware is flame-dried, use anhydrous solvents, and use a fresh, high-quality batch of sodium hydride.
-
-
Self-Validation: The purity of the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct isomer has been isolated. The disappearance of the starting material and the appearance of a single major product spot on TLC are good in-process checks.
Method B: Ureido-Acid Cyclization via Dodecyl Isocyanate
This method builds the hydantoin ring with the N-1 substituent already in place, offering excellent control over regioselectivity. It is a robust, two-step process widely used for preparing 3-substituted hydantoins (which corresponds to N-1 substitution in standard nomenclature for this target).[3][5]
Principle and Mechanistic Insights
The synthesis begins with the nucleophilic addition of the amino group of an amino acid (e.g., glycine) to the electrophilic carbon of dodecyl isocyanate. This forms a stable N-dodecyl ureido acid intermediate. In the second step, this linear precursor is cyclized under acidic conditions, typically with heating, to eliminate water and form the five-membered hydantoin ring.
Causality of Experimental Choices:
-
Reagent Selection: Dodecyl isocyanate is a highly specific and reactive reagent for introducing the N-dodecylcarbamoyl group. Glycine is the simplest amino acid, leading directly to the desired unsubstituted C-5 position.
-
Reaction Conditions: The initial ureido formation is often performed under basic aqueous conditions to deprotonate the carboxylic acid and keep the amino group nucleophilic. The subsequent cyclization requires strong acid (e.g., HCl) and heat to protonate the terminal amide and facilitate the intramolecular nucleophilic attack by the other nitrogen, followed by dehydration.
Caption: Workflow for Ureido-Acid Cyclization (Method B).
Experimental Protocol
Step 1: Synthesis of N-(Dodecylcarbamoyl)glycine
-
Setup: In a round-bottom flask, dissolve glycine (1.0 eq) in 1 M sodium hydroxide (NaOH) solution. Cool the solution to 0-5 °C in an ice bath.
-
Addition: Add dodecyl isocyanate (1.0 eq) dropwise, ensuring the temperature remains below 10 °C. Caution: Isocyanates are toxic and moisture-sensitive.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. The product may precipitate during the reaction.
-
Isolation: Acidify the mixture to pH 2-3 with concentrated HCl. The white solid precipitate is collected by vacuum filtration, washed with cold water, and dried. This intermediate is often pure enough for the next step.
Step 2: Cyclization to this compound
-
Setup: Place the dried N-(dodecylcarbamoyl)glycine from Step 1 into a round-bottom flask.
-
Acidification: Add 6 M hydrochloric acid (HCl).
-
Reaction: Heat the suspension to reflux (approx. 100-110 °C) for 4-6 hours. The solid will gradually dissolve and then a new solid may appear.
-
Isolation: Cool the reaction mixture in an ice bath. The product crystallizes out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield the highly pure final product.
Trustworthiness & Reproducibility Analysis
-
Critical Variable - Isocyanate Purity: The success of this method hinges on the quality of the dodecyl isocyanate. Old or improperly stored isocyanate may have partially hydrolyzed or trimerized, leading to lower yields and purification difficulties.
-
Mitigation: Use freshly opened or distilled dodecyl isocyanate for best results.
-
-
Common Pitfall - Incomplete Cyclization: Insufficient heating or acid concentration during the cyclization step can lead to a mixture of starting material and product.
-
Mitigation: Ensure the reaction is heated to a full reflux for the prescribed time. Progress can be monitored by taking small aliquots and analyzing via LC-MS or ¹H NMR (disappearance of the carboxylic acid proton).
-
-
Self-Validation: This method is inherently regioselective, which enhances its reproducibility. The primary validation is confirming the complete conversion of the ureido acid intermediate to the cyclized hydantoin. This is easily checked by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) and NMR.
Comparative Analysis: Method A vs. Method B
| Feature | Method A: Direct N-Alkylation | Method B: Ureido-Acid Cyclization |
| Number of Steps | 1 (from hydantoin) | 2 |
| Regioselectivity | Moderate; potential for N-3 and N,N'-di-alkylation | Excellent; N-1 substitution is directed |
| Typical Yield | 40-70% (isomer-dependent) | 70-90% (overall) |
| Starting Materials | Imidazolidine-2,4-dione, 1-Bromododecane | Glycine, Dodecyl Isocyanate |
| Safety Concerns | NaH is flammable; DMF is a reprotoxin | Isocyanates are toxic and potent sensitizers |
| Purification | Often requires careful chromatography | Often purified by simple filtration/recrystallization |
| Scalability | Moderate; purification can be a bottleneck | Good; precipitation/crystallization is scalable |
| Reproducibility | Moderate: Highly dependent on precise control of stoichiometry and conditions to manage selectivity. | High: The stepwise nature and inherent regioselectivity lead to a more predictable outcome. |
Conclusion and Expert Recommendations
Both methods present viable pathways for the synthesis of this compound, but they cater to different laboratory priorities.
Method A (Direct Alkylation) is best suited for small-scale, exploratory synthesis where starting materials are readily available and the research team is proficient in chromatographic purification to isolate the desired N-1 isomer. Its primary drawback is the potential for a mixture of products, which can compromise reproducibility run-to-run without stringent control.
Method B (Ureido-Acid Cyclization) is the recommended choice for achieving high purity, high yield, and excellent reproducibility, especially for larger-scale synthesis. While it involves an additional step and requires careful handling of a hazardous isocyanate, the operational simplicity of the workup and the predictability of the outcome make it a more robust and trustworthy protocol. The final product often crystallizes in high purity, obviating the need for tedious chromatography.
For any research program where consistency and purity are paramount, investing the effort in the two-step Ureido-Acid Cyclization method will yield the most reliable and self-validating results.
References
- D.J. Ager, I. Prakash, D.R. Schaad, "1,3-Di-tert-butoxycarbonyl-2-tert-butyl-1,3,2-diazaphospholidine," in Encyclopedia of Reagents for Organic Synthesis, 2001. [Source: General principles of hydantoin synthesis are discussed in comprehensive organic chemistry resources.]
- A.F. Abdel-Magid, K.G. Carson, B.D. Harris, C.A. Maryanoff, R.D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures," Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [DOI: 10.
- E. C. Wagner, M. F. Bauman, "The Urech Hydantoin Synthesis," Chemical Reviews, 1941, 28(3), 541-576. [DOI: 10.
- Ware, E., "The Chemistry of the Hydantoins," Chemical Reviews, 1950, 46(3), 403-470. [DOI: 10.1021/cr60145a001] [Source: A comprehensive review of classical hydantoin synthesis methods.]
- D. K. Tanwar, A. Ratan, M. S. Gill, "Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates," Synlett, 2017, 28, 2285-2290. [DOI: 10.
-
Organic Chemistry Portal, "Synthesis of hydantoins," Available at: [Link]. [Source: Provides an overview and literature references for various hydantoin synthesis methods.]
- S. Kotha, V. Gaikwad, "Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties," Journal of Chemical Sciences, 2022, 134(2), 48. [DOI: 10.1007/s12039-022-02035-6] [Source: A recent paper showing modern applications and synthesis involving hydantoin structures.]
- M. S. Islam, M. A. Ali, M. S. H. Howlader, "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction," Journal of Synthetic Chemistry, 2024, 3(2), 116-126. [DOI: 10.22034/jsc.2024.437157.
- M. A. Mohammed, "Synthesis of imidazolidine 2,4 – dione derivatives," ScienceScholar, 2022, 4(1), 4125-4131. [DOI: 10.5281/zenodo.6492196] [Source: Describes the Biltz synthesis, a condensation method for 5,5-disubstituted hydantoins.]
Sources
A Senior Application Scientist's Guide to Comparative Docking of Imidazolidine-2,4-dione Derivatives
This guide provides an in-depth technical comparison of the molecular docking performance of various imidazolidine-2,4-dione derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a strategic analysis of experimental choices and a rigorous approach to data interpretation, grounded in scientific integrity.
Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence is due to its ability to engage in multiple non-covalent interactions, including hydrogen bonding and hydrophobic interactions, making it a versatile pharmacophore. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1] The continued interest in this scaffold stems from its proven success and the potential for novel derivatives to target a range of biomolecules with high affinity and selectivity.
Molecular docking, a powerful computational technique, has become indispensable in the rational design of novel imidazolidine-2,4-dione derivatives.[2][3] By predicting the binding orientation and affinity of a ligand to its target protein, docking enables the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.[4] This guide will delve into the comparative docking studies of these derivatives against several key therapeutic targets, providing a framework for understanding their structure-activity relationships (SAR) at a molecular level.
The Science of Molecular Docking: A Self-Validating Workflow
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The process involves sampling a multitude of conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.[5] A robust and trustworthy docking protocol is a self-validating system. This means that the chosen methodology should be able to reproduce known experimental results before being applied to novel compounds.
Experimental Workflow: A Step-by-Step Protocol
The following workflow outlines a validated approach for comparative docking studies. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: A generalized workflow for a molecular docking study.
Step-by-Step Methodology:
-
Protein Structure Acquisition: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). The choice of PDB entry is critical; prioritize structures with high resolution and a co-crystallized ligand similar to the compounds under investigation.
-
Ligand Structure Preparation: The 2D structures of the imidazolidine-2,4-dione derivatives are converted to 3D structures. This is followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Receptor Preparation: This is a crucial step to ensure the accuracy of the docking results. It involves:
-
Removing water molecules from the PDB file, unless a specific water molecule is known to be critical for ligand binding.
-
Adding polar hydrogen atoms, as they are often not resolved in crystal structures.
-
Assigning partial charges to the protein atoms (e.g., Gasteiger charges).
-
Repairing any missing side chains or loops in the protein structure.
-
-
Grid Box Generation: A grid box is defined around the active site of the protein.[6][7][8][9] This box defines the search space for the ligand during the docking simulation. The size and center of the grid box should be large enough to accommodate the ligands but focused enough to ensure efficient sampling of the binding pocket.
-
Molecular Docking: The prepared ligands are then docked into the prepared receptor using a docking program such as AutoDock Vina or Schrödinger's Glide.[10][11] These programs use scoring functions to evaluate the binding poses and rank them.
-
Scoring and Ranking: The docking program will generate a set of possible binding poses for each ligand, each with a corresponding docking score (e.g., kcal/mol).[12] Lower scores generally indicate a more favorable binding affinity.
-
Pose Analysis: The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Protocol Validation: Before docking a series of novel compounds, the docking protocol must be validated. This is typically done by re-docking the co-crystallized ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[13][14]
-
Comparative Analysis and SAR: Once the protocol is validated, the series of imidazolidine-2,4-dione derivatives are docked, and their results are compared. This allows for the elucidation of structure-activity relationships, providing insights into which functional groups and substitutions enhance binding affinity.
Comparative Docking Studies of Imidazolidine-2,4-dione Derivatives Against Key Therapeutic Targets
This section presents a comparative analysis of docking studies of imidazolidine-2,4-dione derivatives against three important therapeutic targets: Epidermal Growth Factor Receptor (EGFR), Protein Tyrosine Phosphatase 1B (PTP1B), and Quorum Sensing Receptors in Pseudomonas aeruginosa.
Targeting Cancer: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[15] Its overactivation is implicated in various cancers, making it a prime target for anticancer drug development.[16] Several studies have explored imidazolidine-2,4-dione derivatives as EGFR inhibitors.[17][18]
Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the inhibitory action of imidazolidine-2,4-dione derivatives.
Comparative Docking Data for EGFR Inhibitors:
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Key Interactions (Amino Acid Residues) | Reference |
| Derivative A | 5,5-diphenyl with unsubstituted phenyl | -8.5 | Met793 (H-bond), Leu718, Val726 (hydrophobic) | [17] |
| Derivative B | 5,5-diphenyl with 4-nitrophenyl | -9.2 | Met793 (H-bond), Thr790 (H-bond), Leu844 (hydrophobic) | [17] |
| Derivative C | 5,5-diphenyl with 2-naphthyl | -9.8 | Met793 (H-bond), Cys797 (pi-sulfur), extensive hydrophobic interactions | [17] |
Analysis of Results: The docking studies reveal that the 5,5-diphenylimidazolidine-2,4-dione scaffold effectively occupies the ATP-binding site of EGFR. The data indicates that increasing the aromaticity and hydrophobicity of the substituent at the 5-position enhances the binding affinity. Derivative C, with a naphthyl group, shows the best docking score, likely due to increased π-π stacking and hydrophobic interactions within the active site.[17] The hydrogen bond with the hinge residue Met793 is a crucial interaction for potent inhibition.
Targeting Diabetes: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a negative regulator of the insulin and leptin signaling pathways.[19] Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[5][20][21] Imidazolidine-2,4-dione derivatives have been designed and evaluated as PTP1B inhibitors.[6]
Signaling Pathway:
Caption: The role of PTP1B in insulin signaling and its inhibition by imidazolidine-2,4-dione derivatives.[2]
Comparative Docking Data for PTP1B Inhibitors:
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Key Interactions (Amino Acid Residues) | Reference |
| Comp#h | Imidazolidine-2,4-dione with a specific biphenyl moiety | -7.8 | Arg221, Cys215 (H-bonds), Phe182 (pi-pi stacking) | [19] |
| Comp#10 | Imidazolidine-2,4-dione with a substituted benzylidene | -9.5 | Cys215, Ser216, His214 (P-loop interactions) | [6] |
Analysis of Results: The docking poses of these derivatives show that they bind to the active site of PTP1B, interacting with key residues in the catalytic P-loop.[6] The imidazolidine-2,4-dione core often forms hydrogen bonds with the backbone of the P-loop, while the substituents explore adjacent hydrophobic pockets. The higher docking score of Comp#10 suggests that the substituted benzylidene moiety makes more extensive and favorable interactions within the active site compared to the biphenyl group of Comp#h.
Targeting Bacterial Infections: Pseudomonas aeruginosa Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors.[22][23] Inhibiting QS is an attractive anti-virulence strategy to combat bacterial infections. Imidazolidine-2,4-dione derivatives have been investigated as inhibitors of the LasR and RhlR quorum sensing receptors in Pseudomonas aeruginosa.[8]
Signaling Pathway:
Caption: A simplified representation of the P. aeruginosa quorum sensing pathway and its inhibition.
Comparative Docking Data for Quorum Sensing Inhibitors:
| Compound ID | Substitution Pattern | Target Receptor | Docking Score (kcal/mol) | Key Interactions (Amino Acid Residues) | Reference |
| 4c | Substituted benzylidene-imidazolidine-2,4-dione | LasR | -8.2 | Trp60, Tyr56 (hydrophobic), Ser129 (H-bond) | [8] |
| 4j | Different substituted benzylidene-imidazolidine-2,4-dione | LasR | -8.9 | Trp60, Tyr56 (hydrophobic), Arg61 (H-bond) | [8] |
| 12a | Fused imidazolidine-2,4-dione derivative | RhlR | -7.5 | Tyr64, Trp68 (hydrophobic) | [8] |
Analysis of Results: The docking studies indicate that these derivatives can effectively bind to the ligand-binding pockets of both LasR and RhlR. For the LasR receptor, the presence of specific substituents on the benzylidene ring, as in compound 4j, leads to additional hydrogen bonding with Arg61, resulting in a more favorable docking score compared to 4c.[8] This highlights the importance of specific substitutions in optimizing the interactions with the target receptor.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the comparative molecular docking of imidazolidine-2,4-dione derivatives against various therapeutic targets. The presented workflows, data, and analyses underscore the power of computational methods in modern drug discovery. The key to a successful and reliable docking study lies in a meticulously validated protocol and a thorough analysis of the predicted binding modes.
The imidazolidine-2,4-dione scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future studies should focus on integrating more advanced computational techniques, such as molecular dynamics simulations, to account for protein flexibility and more accurately predict binding affinities. Furthermore, the correlation of docking results with robust experimental data, including biophysical binding assays and crystallography, will be crucial for the successful translation of these in silico findings into clinically effective drugs.
References
-
Al-Sanea, M. M., et al. (2021). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. Bioorganic Chemistry, 115, 105234. [Link]
- El-Azab, A. S., et al. (2017). Design, synthesis and biological evaluation of novel 5,5-diphenylimidazolidine-2,4-dione derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 126, 944-959.
-
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
- Gfeller, D., et al. (2013). The RhlR quorum-sensing receptor of Pseudomonas aeruginosa is regulated by PqsE. Journal of Biological Chemistry, 288(17), 11721-11731.
-
Grienke, U., et al. (2016). A comprehensive map of the EGFR signaling network. Molecular Systems Biology, 12(1), 846. [Link]
-
He, Y. W., et al. (2013). Design, synthesis, and biological evaluation of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(5), 517-524. [Link]
- Konaklieva, M. I. (2012). Imidazolidinone and imidazolidine-2,4-dione compounds. Mini reviews in medicinal chemistry, 12(14), 1461-1475.
-
Lee, A., & Lee, K. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Microorganisms, 7(9), 289. [Link]
-
Li, X., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Biochemical and Biophysical Research Communications, 579, 40-46. [Link]
- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
- Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
-
Mostafa, A. A., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell line. Science Alert, 10(1), 1-13. [Link]
-
Nafie, M. S., et al. (2020). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 25(21), 5169. [Link]
- Rondanin, R., et al. (2008). Synthesis and biological evaluation of new 5,5-diaryl-imidazolidine-2,4-dione derivatives as potent and selective inhibitors of PTP1B. Bioorganic & medicinal chemistry, 16(17), 8186-8199.
-
Saleh, M. A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31.
- Tiganis, T. (2011). PTP1B and TCPTP: the yin and yang of insulin and leptin signaling. FEBS journal, 278(24), 4727-4743.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Whiteley, M., et al. (2017). Pseudomonas aeruginosa quorum sensing: still talking after all these years. Current opinion in microbiology, 36, 105-111.
- Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42(1), 209-234.
Sources
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. GitHub - RyanZR/LaBOX: LaBOX: A Grid Box Calculation Tool for Molecular Docking [github.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. 20.198.91.3:8080 [20.198.91.3:8080]
- 22. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Dodecylimidazolidine-2,4-dione
Hazard Assessment and Chemical Profile
Before any disposal procedure can commence, a thorough understanding of the potential risks is paramount. 1-Dodecylimidazolidine-2,4-dione belongs to the family of heterocyclic compounds. While data on this specific molecule is limited, information from similar structures, such as 5,5-Dimethyloxazolidine-2,4-dione, suggests that it should be handled as a hazardous substance.
The primary concerns are based on the reactivity and potential biological effects of the imidazolidine-2,4-dione core and the physicochemical properties imparted by the long dodecyl chain. The core structure suggests potential for skin and eye irritation, while the long alkyl chain may influence its environmental persistence.[1]
Key Rationale: The fundamental principle of laboratory safety is to treat chemicals of unknown toxicity as potentially hazardous. The procedures outlined are designed to provide a robust margin of safety for both the handler and the environment. Improper disposal of heterocyclic compounds can lead to their accumulation in aquatic environments, posing long-term risks.[1]
Hazard Profile Summary (Based on Structurally Similar Compounds)
| Hazard Classification | Description | Supporting Evidence |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[2][3] | SDS for analogous compounds consistently lists skin irritation (Category 2).[2][3] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[2][3][4] | SDS for analogous compounds lists serious eye irritation (Category 2).[2][3][4] |
| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[2][4] | Analogous compounds are listed with specific target organ toxicity.[2][4] |
| Environmental Hazard | Should be prevented from entering the environment. Do not empty into drains.[2] | Heterocyclic compounds can be mobile in water and soil, and their degradation can sometimes produce more toxic byproducts.[1] |
Immediate Safety and Handling Precautions
Appropriate Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE is directly informed by the potential hazards identified above.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 regulations or European Standard EN166.[5] A face shield should be used if there is a significant splash risk.
-
Hand Protection : Chemically resistant nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat must be worn and fully fastened. Ensure you are wearing long pants and closed-toe shoes to prevent any skin exposure.[6]
-
Respiratory Protection : All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of any dusts or aerosols.[7]
Causality: The requirement for a chemical fume hood is based on the potential for respiratory irritation noted in similar compounds.[4] Full-coverage body protection is a standard best practice that prevents accidental skin contact, which is a primary exposure route for irritant chemicals.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream from generation to final disposal. This process is governed by federal regulations such as the Resource Conservation and Recovery Act (RCRA) and corresponding state and local laws.[8][9]
Step 1: Waste Identification and Segregation
Immediately upon generation, any material containing this compound must be declared as waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Solutions containing the compound.
-
Contaminated PPE (e.g., gloves).
Crucially, this waste stream must be segregated. Do not mix it with other chemical wastes unless explicitly directed by your EHS department.[10][11] Incompatible chemicals can react violently or release toxic gases.[10] Store acids and bases separately, and keep organic compounds away from oxidizing agents.[10]
Step 2: Container Selection and Labeling
-
Container Choice : Select a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[6][8] For solid waste, a wide-mouth polyethylene container is suitable. For liquid waste, use a bottle designated for organic waste.
-
Labeling : The container must be labeled clearly and immediately. The label must include:
Step 3: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[10][11]
-
Keep the waste container tightly closed at all times, except when adding waste.[11]
-
Place liquid waste containers in secondary containment (such as a plastic tray) to contain potential spills.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11] Once a container is full, it must be dated and moved from the SAA within three days for pickup by EHS or a licensed waste vendor.[10][11]
Step 4: Arrange for Final Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste container. Do not attempt to dispose of this chemical through standard trash or sewer systems.[2] Final disposal will be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration.[12][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, a calm and systematic response is critical to ensure safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your EHS emergency line immediately.
-
Control and Contain : Prevent the spill from spreading or entering drains.
-
Cleanup :
-
For solid spills , carefully sweep up the material and place it into your labeled hazardous waste container. Avoid creating dust.[2]
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to soak up the spill.
-
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : All cleanup materials must be placed in the hazardous waste container for disposal.
References
-
How to Dispose of Chemical Waste in a Lab Correctly , GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab , American Laboratory. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document , U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab , Needle.Tube. Available at: [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants , MDPI. Available at: [Link]
-
Chemical Waste Management for Laboratories , Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Chemical Waste Management Guide , Boston University Environmental Health & Safety. Available at: [Link]
-
Chemical Waste Management Guide , Boston University Environmental Health & Safety. Available at: [Link]
-
Chemical Waste , MIT Environmental Health & Safety. Available at: [Link]
-
SAFETY DATA SHEET (5,5-Dimethyloxazolidine-2,4-dione) , Fisher Scientific. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. geneseo.edu [geneseo.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ptb.de [ptb.de]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1-Dodecylimidazolidine-2,4-dione
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1-Dodecylimidazolidine-2,4-dione, a compound whose unique structure—marrying a hydrophilic hydantoin core with a lipophilic dodecyl chain—suggests its potential in a variety of applications. However, with novelty comes the responsibility of ensuring the utmost safety in handling. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of our most valuable asset: our scientists.
A Note on Scientific Diligence
Understanding the Hazard Profile: An Evidence-Based Approach
Analysis of related chemical structures, such as 1-phenylimidazolidine-2,4-dione, reveals a consistent pattern of hazards primarily centered on irritant properties.[1] The Globally Harmonized System (GHS) classifications for these analogs frequently include:
-
Skin Irritation: Prolonged or repeated contact may cause redness and discomfort.
-
Serious Eye Irritation: Direct contact with the eyes can be expected to cause significant, though likely reversible, irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.
The long dodecyl chain of our target compound is likely to render it a solid with low water solubility. While this may reduce the risk of systemic absorption through intact skin, it can increase the likelihood of dust formation, making respiratory protection a key consideration.
Core PPE Requirements: A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all prescription but rather a dynamic risk assessment based on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Not generally required if performed in a fume hood |
| In-vitro/In-vivo Dosing | Chemical safety goggles | Nitrile gloves | Laboratory coat | Dependent on aerosol generation potential |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
Eye Protection: The First Line of Defense
Given the high probability of eye irritation, chemical safety goggles are the minimum requirement for any operation involving this compound. When handling larger quantities or preparing solutions where splashing is a risk, a face shield worn over safety goggles provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Nitrile gloves are recommended due to their broad chemical resistance. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin. For extended operations, consider double-gloving.
Body Protection: Shielding Against Spills and Contamination
A standard laboratory coat is sufficient for most small-scale laboratory work. Its primary function is to protect personal clothing from minor spills and to prevent the transfer of the chemical outside of the laboratory.
Respiratory Protection: Mitigating Inhalation Risks
Due to the potential for respiratory tract irritation from airborne particles, a NIOSH-approved N95 respirator should be worn when handling the solid compound outside of a primary engineering control such as a chemical fume hood or a ventilated balance enclosure.
Procedural Excellence: Donning, Doffing, and Disposal Workflows
Adherence to standardized procedures for putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself. A disciplined approach minimizes the risk of cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing PPE to minimize exposure.
Chemical Waste Disposal Pathway
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance. All materials contaminated with this compound must be treated as hazardous waste.
Caption: Workflow for the safe disposal of this compound waste.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is the bedrock of innovative and sustainable research. By adopting a proactive and evidence-based approach to the selection and use of personal protective equipment, we can foster a robust culture of safety. This guide serves as a foundational document, to be supplemented by institutional safety protocols and the professional judgment of the well-informed scientist. As our understanding of this compound's properties evolves, so too will our safety practices, ensuring that our pursuit of scientific advancement never comes at the cost of our well-being.
References
-
PubChem. 1-Phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Single- and repeated-dose 28-day oral toxicity study of MDM hydantoin in Sprague–Dawley rats. [Link]
-
PubChem. 1-Dodecyl-2,4-imidazolidinedione. National Center for Biotechnology Information. [Link]
-
MDPI. N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
